Endoxifen Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
| Record name | Endoxifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032008-74-4 | |
| Record name | Endoxifen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-Endoxifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENDOXIFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endoxifen Hydrochloride: A Dual-Mechanism Approach to Combating Estrogen Receptor-Positive Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Endoxifen hydrochloride, the primary active metabolite of tamoxifen, has emerged as a potent therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action extends beyond the classical competitive inhibition of the estrogen receptor alpha (ERα), encompassing a distinct, ERα-independent pathway involving the inhibition of protein kinase C beta 1 (PKCβ1). This dual-pronged attack on critical cancer cell signaling pathways positions endoxifen as a promising therapeutic strategy, particularly in endocrine-refractory disease. This technical guide provides a comprehensive overview of endoxifen's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanisms of Action
Endoxifen's anti-cancer effects in breast cancer cells are primarily mediated through two distinct mechanisms: modulation of the estrogen receptor and inhibition of the PKCβ1/AKT signaling pathway.
Selective Estrogen Receptor Modulation (SERM) Activity
As a selective estrogen receptor modulator (SERM), endoxifen directly competes with estradiol for binding to the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer.[1] This competitive inhibition blocks the transcriptional activity of ERα, preventing the expression of genes essential for cancer cell survival and growth.[2] Unlike its parent drug, tamoxifen, and another active metabolite, 4-hydroxytamoxifen (4HT), endoxifen has been shown to uniquely target ERα for proteasomal degradation, further diminishing the cellular response to estrogen.[2][3][4]
The binding of endoxifen to ERα leads to a conformational change in the receptor, which in turn affects its interaction with co-regulator proteins. This altered complex fails to recruit the necessary co-activators for gene transcription and instead recruits co-repressors, effectively silencing estrogen-responsive genes.[5]
Furthermore, the presence of estrogen receptor beta (ERβ) appears to enhance the anti-estrogenic effects of endoxifen. Endoxifen stabilizes ERβ protein levels and promotes the formation of ERα/ERβ heterodimers, which can lead to differential gene expression patterns and a more potent inhibition of estrogen-induced cell proliferation, even at lower concentrations.[6]
Inhibition of the PKCβ1/AKT Signaling Pathway
A growing body of evidence highlights an ERα-independent mechanism of endoxifen action centered on the inhibition of protein kinase C beta 1 (PKCβ1).[7][8] PKCβ1 is a serine/threonine kinase that plays a role in various cellular processes, including proliferation and survival. Endoxifen has been shown to directly bind to and inhibit the kinase activity of PKCβ1.[8][9]
This inhibition of PKCβ1 has significant downstream consequences, most notably the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[10][11] Endoxifen-mediated inhibition of PKCβ1 leads to reduced phosphorylation of AKT at serine 473 (AKTSer473), a key activation event.[8][12] The suppression of AKT signaling ultimately contributes to the induction of apoptosis (programmed cell death) in breast cancer cells.[7][8] This mechanism is particularly relevant at higher, clinically achievable concentrations of endoxifen and may contribute to its efficacy in endocrine-resistant tumors where ERα signaling may be altered.[7][8]
Quantitative Data
The following tables summarize key quantitative data illustrating the potency and effects of this compound in breast cancer cells.
Table 1: Inhibitory Potency of Endoxifen in Breast Cancer Cells
| Parameter | Cell Line | Condition | Value | Reference(s) |
| IC50 (Cell Proliferation) | MCF-7 | Estradiol (E2) deprivation | 100 nM | [1] |
| MCF-7 | 1 nM E2 present | 500 nM | [1] | |
| T47D | Not specified | Not specified | ||
| Binding Affinity (Ki) | ERα | Not specified | Not specified | |
| PKCβ1 Kinase Inhibition (IC50) | In vitro assay | Not specified | 357 nM | [4] |
| PKCβ1 Binding (KD) | In vitro assay | Not specified | 100 nM | [4] |
Table 2: Endoxifen-Mediated Regulation of Gene Expression in MCF-7 Cells
| Gene | Regulation by Endoxifen (in the presence of E2) | Fold Change | Reference(s) |
| Estrogen-Responsive Genes | |||
| TFF1 (pS2) | Downregulated | Not specified | [13] |
| PGR (Progesterone Receptor) | Downregulated | Not specified | [13] |
| CCND1 (Cyclin D1) | Downregulated | Not specified | [14] |
| Other Key Genes | |||
| DDX5 | Downregulated | Not specified | [14] |
| DDX23 | Downregulated | Not specified | [14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by endoxifen and a typical experimental workflow for studying its effects.
Caption: Endoxifen's SERM activity on ERα signaling.
Caption: Endoxifen's inhibition of the PKCβ1/AKT pathway.
Caption: Workflow for studying endoxifen's effects.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of endoxifen.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of endoxifen on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.
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Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for ERα Degradation and AKT Phosphorylation
This protocol is used to detect changes in the protein levels of ERα and the phosphorylation status of AKT.
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Cell Lysis: Treat MCF-7 cells with endoxifen as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
siRNA-Mediated Knockdown of PKCβ1
This protocol is used to specifically reduce the expression of PKCβ1 to validate its role in endoxifen's mechanism of action.
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Cell Seeding: Seed MCF-7 cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Formation: In separate tubes, dilute PKCβ1-specific siRNA and a non-targeting control siRNA in serum-free medium. In another set of tubes, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Incubation and Treatment: Incubate the cells for 48-72 hours to allow for target gene knockdown. Subsequently, treat the cells with endoxifen and perform downstream assays (e.g., Western blot for AKT phosphorylation, cell viability assay).
-
Validation of Knockdown: Confirm the reduction in PKCβ1 protein levels by Western blot analysis.
Conclusion
This compound exhibits a multifaceted mechanism of action in ER+ breast cancer cells, combining the well-established anti-estrogenic effects of a SERM with a novel, ERα-independent inhibitory action on the PKCβ1/AKT signaling pathway. This dual mechanism provides a strong rationale for its clinical development, particularly for patients who have developed resistance to traditional endocrine therapies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of endoxifen. Further research into the interplay between these two pathways and the identification of biomarkers to predict response to endoxifen will be crucial in optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Endoxifen as a Selective Estrogen Receptor Modulator (SERM): A Technical Guide
Introduction
Endoxifen, chemically known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] It is a prominent active metabolite of tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[2][3] Unlike its parent drug, tamoxifen, which is a prodrug requiring metabolic activation, endoxifen directly exerts potent effects on the estrogen receptor.[4] This direct action circumvents the variability in metabolic conversion associated with cytochrome P450 enzymes, particularly CYP2D6, making endoxifen a compound of significant interest for endocrine therapy.[4][5] Beyond its role as a SERM, endoxifen also functions as a protein kinase C (PKC) inhibitor, a mechanism being explored for conditions like bipolar disorder.[1] This guide focuses on the core identity of endoxifen as a SERM, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Chemical and Physical Properties
Endoxifen's biological activity is intrinsically linked to its chemical structure, which allows it to interact with the estrogen receptor.
-
IUPAC Name: 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[1]
-
Molar Mass: 373.496 g·mol⁻¹[1]
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Isomerism: Endoxifen exists as geometric isomers (E and Z). The Z-isomer is the more biologically active form.[7]
Core Mechanism of Action: SERM Activity
As a SERM, endoxifen exhibits tissue-specific effects, acting as either an estrogen receptor antagonist or agonist depending on the target tissue. In breast tissue, its primary role is antagonistic, which forms the basis of its application in breast cancer therapy.[8]
The mechanism involves the following key steps:
-
Competitive Binding: Endoxifen competitively binds to estrogen receptors (ERα and ERβ) with an affinity significantly higher than tamoxifen and comparable to that of 4-hydroxytamoxifen (4-OHT), another active metabolite.[2][9] This binding displaces the natural ligand, 17β-estradiol.
-
Conformational Change: Upon binding, endoxifen induces a unique conformational change in the estrogen receptor. This altered structure is distinct from the conformation induced by estrogen.
-
Modulation of Gene Transcription: The endoxifen-ER complex can still bind to Estrogen Response Elements (EREs) on the DNA. However, the altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription. Instead, it promotes the recruitment of co-repressor proteins.[10]
-
Inhibition of Proliferation: By blocking the transcription of estrogen-responsive genes that drive cell growth and proliferation, endoxifen effectively halts the growth of ER-positive breast cancer cells.[11][12]
Some studies suggest that at higher concentrations, endoxifen's mechanism may differ from other SERMs, potentially by inducing the degradation of ERα, a mechanism more akin to selective estrogen receptor degraders (SERDs).[2][13]
Signaling and Metabolic Pathways
Quantitative Pharmacological Data
The potency and clinical relevance of endoxifen are defined by its binding affinity, anti-proliferative effects, and pharmacokinetic profile.
Table 1: Comparative Estrogen Receptor Binding Affinity
This table summarizes the relative binding affinity (RBA) of endoxifen and related compounds for estrogen receptors compared to estradiol (E2), which is set at 100%.
| Compound | Receptor | Relative Binding Affinity (%) vs. Estradiol | Source(s) |
| Endoxifen | ERα | 12.1% - 181% | [1] |
| ERβ | 4.75% | [1] | |
| 4-Hydroxytamoxifen (4-OHT) | ERα | 19.0% - 181% | [1] |
| ERβ | 21.5% | [1] | |
| Tamoxifen | ER | ~2.8% | [1] |
| N-desmethyltamoxifen | ER | ~2.4% | [1] |
Note: RBA values can vary between studies due to different experimental conditions. Some studies show endoxifen and 4-OHT have equipotent ER binding affinity, approximately 100-fold greater than tamoxifen.[2][9][14]
Table 2: In Vitro Anti-Proliferative Potency
This table presents the half-maximal inhibitory concentration (IC₅₀) of endoxifen in inhibiting the proliferation of estrogen-dependent breast cancer cells.
| Cell Line | Condition | Endoxifen IC₅₀ | 4-OHT IC₅₀ | Source(s) |
| MCF-7 | Estrogen-deprived | 100 nM | 10 nM | [15] |
| + 1 nM Estradiol | 500 nM | 50 nM | [15] | |
| + Estradiol | 0.675 µM | - | [12] | |
| T47D | + Estradiol | 4.29 µM | - | [12] |
| BT-474 | Estrogen-stimulated | 54 nM | - | [16] |
Note: While some data suggests 4-OHT is more potent in certain assays, endoxifen is found at 5- to 20-fold higher plasma concentrations in patients taking tamoxifen, making it a major contributor to tamoxifen's overall clinical activity.[7]
Table 3: Pharmacokinetic Parameters of Oral Endoxifen in Humans
This table summarizes key pharmacokinetic data from studies where endoxifen was administered directly to human subjects.
| Parameter | Value | Dose Range | Source(s) |
| Time to Peak (Tₘₐₓ) | 4.5 - 6 hours | Single Dose (0.5-4 mg) | [1][17] |
| Half-life (t₁/₂) | 49 - 68 hours | 20-360 mg/day | [1][7] |
| Apparent Total Clearance (CL/F) | 4.89 L/h | 20-360 mg/day | [7][18] |
| Apparent Central Volume of Distribution (Vc/F) | 323 L | 20-360 mg/day | [7][18] |
| Metabolism | Not metabolized by CYP450 enzymes | - | [1] |
The direct administration of endoxifen demonstrates linear and dose-proportional pharmacokinetics.[17]
Table 4: High-Level Comparison of Common SERMs
| Feature | Endoxifen | Tamoxifen | Raloxifene |
| Primary Use | ER+ Breast Cancer | ER+ Breast Cancer (Treatment/Prevention) | Breast Cancer Prevention, Osteoporosis |
| Form | Active Drug | Prodrug | Active Drug |
| ER Antagonist (Breast) | Yes | Yes | Yes |
| ER Agonist (Bone) | Yes (Partial) | Yes (Partial) | Yes (Partial) |
| ER Agonist (Uterus) | - | Yes (Partial Agonist) | No (Antagonist) |
| Risk of Endometrial Cancer | Not established, but antagonism expected | Increased | Not Increased |
| CYP2D6 Dependence | No | Yes (for activation) | No |
Experimental Protocols
The characterization of endoxifen as a SERM relies on a suite of standardized in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to radiolabeled estradiol.
Objective: To quantify the ability of endoxifen to displace [³H]-estradiol from rat uterine cytosol ER.
Methodology:
-
Preparation of Cytosol: Uteri are collected from ovariectomized Sprague-Dawley rats. The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then ultracentrifuged to pellet cellular debris, and the resulting supernatant (cytosol), which contains the ER, is collected.[22]
-
Competitive Binding Reaction: A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of radiolabeled [³H]-estradiol (e.g., 1.0 nM) are incubated in assay tubes.[22]
-
Addition of Competitor: Increasing concentrations of unlabeled endoxifen (or other test compounds) dissolved in ethanol are added to the tubes. A control for non-specific binding is included, containing a 100-fold excess of unlabeled estradiol.[22][23]
-
Incubation: The reaction mixtures are incubated, typically for 18-20 hours at 4°C, to allow the binding to reach equilibrium.[23]
-
Separation of Bound and Free Ligand: A cold hydroxylapatite (HAP) slurry is added to each tube. The HAP binds the ER-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound [³H]-estradiol is discarded.[23]
-
Quantification: The radioactivity in the HAP pellet, representing the bound [³H]-estradiol, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of endoxifen that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is calculated. This value is used to determine the relative binding affinity (RBA) compared to estradiol.
Cell Viability / Proliferation Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the anti-proliferative effects of endoxifen.
Objective: To determine the IC₅₀ of endoxifen on the proliferation of ER-positive breast cancer cells (e.g., MCF-7).
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and allowed to attach overnight.[24]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of endoxifen. Control wells receive the vehicle (e.g., ethanol). For antagonist assays, a constant, low concentration of estradiol is often co-administered.
-
Incubation: The plates are incubated for a period of 4 to 7 days to allow for effects on cell proliferation.[25]
-
Addition of Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well.[26]
-
Formazan Formation: Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate photometer at a wavelength of 570 nm.[24] The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC₅₀ value (the concentration of endoxifen that inhibits cell proliferation by 50%) is calculated.
Reporter Gene Assay
This assay measures the ability of a compound to modulate ER-mediated gene transcription.
Objective: To quantify the antagonistic activity of endoxifen on ER-dependent transcription.
Methodology:
-
Cell Line: A cell line (e.g., MCF-7 or HEK293) is engineered to stably express the human ERα and a reporter gene (commonly luciferase) linked to a promoter containing multiple Estrogen Response Elements (EREs).[27][28]
-
Cell Plating and Treatment: The engineered reporter cells are plated in 96- or 384-well plates. They are then treated with a reference agonist (estradiol) to induce transcription, along with varying concentrations of the test compound (endoxifen).[29]
-
Incubation: The cells are incubated for approximately 24 hours to allow for receptor binding, nuclear translocation, and transcription of the luciferase reporter gene.[27]
-
Cell Lysis: The cells are washed, and a lysis buffer is added to disrupt the cell membranes and release the intracellular contents, including the newly synthesized luciferase enzyme.[29][30]
-
Luminescence Detection: The cell lysate is transferred to an opaque assay plate, and a luciferase substrate (e.g., luciferin) is added. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).[29]
-
Signal Measurement: The light output is immediately measured using a luminometer. The intensity of the light is directly proportional to the amount of luciferase produced and thus reflects the level of ER-mediated transcription.
-
Data Analysis: The reduction in light signal in the presence of endoxifen (compared to the estradiol-only control) is used to determine its antagonistic potency and calculate an IC₅₀ value.
Conclusion
Endoxifen stands out as a potent, active metabolite of tamoxifen with a distinct pharmacological profile. As a SERM, it demonstrates high-affinity binding to estrogen receptors and robustly inhibits the proliferation of ER-positive breast cancer cells.[9][11] Its primary advantage lies in its ability to bypass the CYP2D6 metabolic pathway, offering the potential for more consistent and effective endocrine therapy in patients, irrespective of their metabolic phenotype.[4] The comprehensive characterization of its mechanism, potency, and pharmacokinetics through established experimental protocols solidifies its position as a cornerstone compound in the study of hormone-sensitive cancers and a promising therapeutic agent in its own right.
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoxifen | C25H27NO2 | CID 10090750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. axonmedchem.com [axonmedchem.com]
- 17. ascopubs.org [ascopubs.org]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Estrogen Enhances the Cell Viability and Motility of Breast Cancer Cells through the ERα-ΔNp63-Integrin β4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. assaygenie.com [assaygenie.com]
Endoxifen Hydrochloride: A Paradigm Shift in Endocrine Therapy by Bypassing CYP2D6 Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tamoxifen has long been a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, its efficacy is critically dependent on its metabolic activation to endoxifen, a process primarily catalyzed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Genetic variations in CYP2D6 can lead to significantly reduced endoxifen levels, potentially compromising therapeutic outcomes for a substantial portion of the patient population. The development of Z-endoxifen hydrochloride as a direct therapeutic agent represents a pivotal strategy to circumvent this metabolic variability. By delivering the most potent active metabolite of tamoxifen directly, endoxifen hydrochloride ensures the achievement of therapeutic concentrations irrespective of a patient's CYP2D6 genotype. This guide provides an in-depth technical overview of the role of this compound in bypassing CYP2D6 metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Critical Role of CYP2D6 in Tamoxifen Bioactivation
Tamoxifen is a prodrug that requires biotransformation in the liver to exert its antiestrogenic effects.[1][2][3] The metabolic process is complex, involving multiple CYP enzymes. The main pathway involves the conversion of tamoxifen to N-desmethyl-tamoxifen (NDMT) by CYP3A4/5.[4][5] NDMT is then hydroxylated by CYP2D6 to form (Z)-endoxifen, the most clinically relevant and potent active metabolite.[4][5][6] Another, less prominent pathway involves the direct hydroxylation of tamoxifen by CYP2D6 to 4-hydroxytamoxifen (4-OHT), which is also a potent antiestrogen.[5]
Endoxifen and 4-OHT have an affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen itself.[3][4][7][8] However, plasma concentrations of endoxifen are typically 5- to 10-fold higher than those of 4-OHT, establishing endoxifen as the principal mediator of tamoxifen's therapeutic action.[6][7]
The critical dependency on CYP2D6 presents a significant clinical challenge due to the extensive genetic polymorphism of the CYP2D6 gene.[5][9] Over 100 allelic variants have been identified, leading to a wide spectrum of enzyme activity among individuals.[3][5] This variability is categorized into distinct phenotypes, directly impacting the concentration of endoxifen achieved with standard tamoxifen dosing.
Table 1: CYP2D6 Phenotypes and Impact on Endoxifen Metabolism
| Phenotype | Genotype Examples | CYP2D6 Activity | Expected Endoxifen Concentration (on Tamoxifen) | Clinical Implications |
| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., 1/1xN) | Increased | Higher than extensive metabolizers | No evidence of increased side effects.[3] |
| Extensive (Normal) Metabolizer (EM) | Two functional alleles (e.g., 1/1, 1/2) | Normal | Therapeutic levels generally achieved | Standard expected outcome. |
| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele (e.g., 4/10, 1/41) | Decreased | Lower than extensive metabolizers[3] | Potential for reduced efficacy and increased recurrence risk.[10][11] |
| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4, 5/5) | Absent or minimal | Substantially lower, potentially sub-therapeutic levels[3][9] | Associated with poorer clinical outcomes and higher recurrence risk.[9][10][11] |
Studies have shown that patients with poor or intermediate metabolizer phenotypes have significantly lower plasma endoxifen concentrations and may derive less benefit from tamoxifen therapy, leading to a higher risk of breast cancer recurrence.[9][10][11][12]
This compound: Circumventing the CYP2D6 Dependency
The development of Z-endoxifen hydrochloride was a direct response to the challenges posed by CYP2D6 variability.[11] The core concept is to administer the active metabolite itself, thereby bypassing the need for hepatic activation. This approach ensures that therapeutic plasma concentrations of endoxifen can be achieved in all patients, regardless of their CYP2D6 genotype.[7]
Comparative Pharmacokinetics: this compound vs. Tamoxifen
Pharmacokinetic studies in both animal models and humans have demonstrated the clear advantage of direct endoxifen administration. Oral Z-endoxifen hydrochloride is rapidly absorbed and leads to substantially higher and more predictable plasma endoxifen concentrations compared to those achieved with standard tamoxifen doses.[13][14][15]
Table 2: Comparative Pharmacokinetic Data (Murine Models)
| Compound Administered | Dose (mg/kg) | Administration Route | Resulting Mean Endoxifen Concentration | Key Finding | Reference |
| Tamoxifen | 20 | Oral | Low / Undetectable | Oral tamoxifen results in low concentrations of active metabolites in mice. | [13] |
| Endoxifen HCl | 10 - 200 | Oral | Dose-proportional increase; ~8-fold greater than equivalent tamoxifen dose | Oral endoxifen yields substantially higher endoxifen concentrations than tamoxifen. | [13] |
| Endoxifen HCl | 25 | Oral (5-day dosing) | > 0.2 µM (exceeds target) | Endoxifen accumulates in plasma to therapeutic levels. | [13] |
| Endoxifen HCl | 100 | Oral (5-day dosing) | > 2.0 µM (exceeds target) | Demonstrates significant bioavailability and accumulation. | [13] |
A first-in-human Phase I study confirmed these findings in women with endocrine-refractory metastatic breast cancer.
Table 3: Phase I Clinical Trial Data of Z-Endoxifen Hydrochloride
| Dose Level (mg/day) | Mean Steady-State Endoxifen Concentration | Clinical Benefit Rate | Key Observation | Reference |
| 20 - 160 | 1 - 5 µM | ~26% | Achieved endoxifen levels up to 60-fold higher than standard tamoxifen therapy. | [11][16] |
| 160 (highest dose) | ~5 µM | N/A | Well-tolerated without reaching a maximum tolerated dose. | [11] |
These results show that direct administration of endoxifen not only bypasses the CYP2D6 metabolic bottleneck but also achieves plasma concentrations that meet or exceed the levels required to inhibit the growth of ER+ breast cancer cells.[11][17]
Experimental Evidence and Protocols
In Vitro Efficacy
In vitro studies using ER+ breast cancer cell lines (e.g., MCF-7) have been fundamental in establishing the superior potency of endoxifen.
Table 4: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Assay | Result | Key Finding | Reference |
| Endoxifen | MCF-7 | Proliferation | Potently inhibits estrogen-induced growth at clinically relevant concentrations (>40 nM) | Endoxifen is a more potent inhibitor of cell growth than tamoxifen. | [18][19] |
| Tamoxifen | MCF-7, MCF7-HER2 | Proliferation | Weakly inhibits growth; can stimulate Erk1/2 phosphorylation | Tamoxifen is less effective, especially in HER2+ models. | [18] |
| Endoxifen | MCF7-HER2 | Gene Expression (RT-PCR) | Significantly decreases E2-stimulated transcription of ER-regulated genes (PGR, MYC) | Endoxifen effectively blocks ER genomic signaling. | [18] |
| Tamoxifen | MCF7-HER2 | Gene Expression (RT-PCR) | Maintains or stimulates transcription of ER-regulated genes | Tamoxifen fails to suppress estrogen-driven gene expression in this resistant model. | [18] |
Detailed Experimental Protocol: Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in complete medium. Allow cells to attach for 24 hours.
-
Hormone Deprivation: Replace medium with phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours to deprive cells of estrogens.
-
Treatment: Treat cells with varying concentrations of (Z)-endoxifen or tamoxifen (e.g., 10 nM to 10 µM) in the presence of 10 nM 17β-estradiol (E2) to stimulate proliferation. Include controls for vehicle and E2 alone.
-
Incubation: Incubate cells for 5-7 days, replacing the medium and treatments every 48 hours.
-
Staining:
-
Wash cells gently with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash away excess stain with deionized water and allow plates to dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC50 values using non-linear regression analysis.
In Vivo Antitumor Activity
Animal studies using xenograft models have provided compelling evidence of endoxifen's superior antitumor activity.
Detailed Experimental Protocol: Murine Xenograft Model
-
Animal Model: Use female, ovariectomized athymic nude mice.
-
Hormone Supplementation: Implant a slow-release 17β-estradiol pellet subcutaneously to stimulate the growth of ER+ tumors.
-
Tumor Implantation: Inject ER+ breast cancer cells (e.g., MCF-7 or tamoxifen-resistant variants) subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups: Vehicle control, Tamoxifen (e.g., 20 mg/kg, s.c.), and Endoxifen HCl (e.g., 25-75 mg/kg, p.o.). Administer treatments daily for a specified period (e.g., 4-7 weeks).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the mean tumor volumes between treatment groups to determine antitumor efficacy. Statistical analysis (e.g., ANOVA) is used to determine significance.
Table 5: In Vivo Antitumor Activity in a Tamoxifen-Refractory Xenograft Model (MCF7-HER2)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (after 7 weeks) | Statistical Significance (vs. Tamoxifen) | Key Finding | Reference |
| Tamoxifen | N/A | Continued Growth | N/A | Tamoxifen is ineffective in this resistant model. | [18] |
| Endoxifen HCl (Low Dose) | 25 | Significant Inhibition | p = 0.01 | Endoxifen demonstrates potent antitumor activity where tamoxifen fails. | [18] |
| Endoxifen HCl (High Dose) | 75 | Greater Inhibition | p = 0.001 | A dose-response relationship is observed for endoxifen's efficacy. | [18] |
Endoxifen's Molecular Signaling Pathway
Endoxifen's primary mechanism of action is as a potent selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor alpha (ERα), preventing estrogen from binding and activating the receptor. This binding induces a conformational change in ERα that facilitates the recruitment of co-repressor proteins instead of co-activators, ultimately leading to the transcriptional repression of estrogen-responsive genes that drive cell proliferation (e.g., PGR, c-Myc).
Some evidence suggests endoxifen's mechanism is distinct from tamoxifen and 4-OHT. Notably, endoxifen has been shown to uniquely target ERα for proteasomal degradation, a mechanism more akin to pure antiestrogens like fulvestrant.[20][21] Furthermore, pathway analyses suggest Z-endoxifen may also uniquely target signaling kinases like PI3K/AKT, potentially inhibiting alternative growth pathways that contribute to endocrine resistance.[22]
Conclusion and Future Directions
This compound represents a significant advancement in endocrine therapy for ER-positive breast cancer. By directly delivering the most potent active metabolite of tamoxifen, it effectively bypasses the variability and uncertainty associated with CYP2D6 metabolism. This ensures that patients, particularly those identified as intermediate or poor metabolizers, can achieve therapeutic drug concentrations, potentially leading to improved clinical outcomes. The robust preclinical and early clinical data demonstrate superior pharmacokinetic properties and potent antitumor activity, even in tamoxifen-resistant settings.
Ongoing research and randomized Phase II/III clinical trials are further evaluating the efficacy and safety of this compound compared to standard endocrine therapies. The development of endoxifen exemplifies a successful translation from pharmacogenetic insight to a targeted therapeutic strategy, paving the way for a more personalized and effective approach to breast cancer treatment.
References
- 1. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impairment of endoxifen formation in tamoxifen‐treated premenopausal breast cancer patients carrying reduced‐function CYP2D6 alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 polymorphisms and the impact on tamoxifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic polymorphisms of CYP2D6 increase the risk for recurrence of breast cancer in patients receiving tamoxifen as an adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. New Breast Cancer Drug Endoxifen Shows Promise In Patients Resistant To Conventional Hormonal Therapy: Trial [medicaldaily.com]
- 17. m.youtube.com [m.youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coprescription of Tamoxifen and Medications That Inhibit CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology of Z-Endoxifen: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-endoxifen, the most clinically significant active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) under development for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its direct administration is being explored to bypass the variability in tamoxifen metabolism, which is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. A comprehensive understanding of the preclinical toxicology profile of Z-endoxifen is paramount for its continued clinical development and regulatory evaluation. This technical guide provides a detailed overview of the key non-clinical safety studies conducted on Z-endoxifen, including summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.
I. General Toxicology
A. Six-Month Repeat-Dose Oral Toxicity in Rats
A chronic oral toxicity study was conducted to evaluate the long-term effects of (E/Z)-endoxifen in female CD rats.[1]
Groups of 25 female CD rats received daily oral gavage of (E/Z)-endoxifen at doses of 0 (vehicle control), 5, or 50 mg/kg/day for six months.[1] A subset of animals from each group was subjected to a four-week recovery period.[1] The study included assessments of mortality, clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, and coagulation), and comprehensive gross and microscopic pathology.[1]
No treatment-related mortality or significant clinical signs of toxicity were observed throughout the study.[1] The primary findings were related to the pharmacological activity of endoxifen.
Table 1: Summary of Key Findings in a Six-Month Oral Toxicity Study of (E/Z)-Endoxifen in Female Rats [1]
| Parameter | Vehicle Control | 5 mg/kg/day (E/Z)-Endoxifen | 50 mg/kg/day (E/Z)-Endoxifen |
| Mortality | No deaths | No deaths | No deaths |
| Body Weight Gain | Normal | Statistically significant suppression | Statistically significant suppression |
| Food Consumption | Normal | Significantly decreased | Significantly decreased |
| Key Gross Pathology | No significant findings | Ovarian cysts, small uteri | Ovarian cysts, small uteri |
| Key Microscopic Pathology | No significant findings | Corpora lutea depletion, uterine atrophy, endometrial and mammary gland hyperplasia, cervical mucinous hypertrophy | Corpora lutea depletion, uterine atrophy, endometrial and mammary gland hyperplasia, cervical mucinous hypertrophy |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Applicable | Not determined | Not determined |
Due to the pharmacological effects observed at both dose levels, a No-Observed-Adverse-Effect Level (NOAEL) could not be established in this study.[1]
B. 28-Day Repeat-Dose Dermal Toxicity in Minipigs
To support the development of a topical formulation, a 28-day repeat-dose dermal toxicity study of an E/Z-endoxifen gel was conducted in female Göttingen minipigs.[2]
Groups of 8 female minipigs received a daily topical application of a vehicle control gel or an E/Z-endoxifen gel at doses of 2 or 4 mg/day for 28 consecutive days.[2] A comparator group received oral Z-endoxifen.[2] Endpoints included mortality, clinical observations, local tolerability, body weight, food consumption, clinical pathology, organ weights, and gross and microscopic pathology.[2]
The topical application of E/Z-endoxifen gel was well-tolerated. No mortality, clinical signs of systemic toxicity, or local skin irritation were observed.[2] The only notable finding was a dose-related decrease in absolute and relative ovary weights, which is consistent with the anti-estrogenic pharmacology of the drug.[2]
Table 2: Ovarian Weight Changes in Female Minipigs After 28-Day Topical Administration of E/Z-Endoxifen Gel [2]
| Treatment Group | Absolute Ovary Weight | Relative Ovary Weight (to body weight) |
| Vehicle Control Gel | No significant change | No significant change |
| 2 mg/day E/Z-Endoxifen Gel | Dose-related decrease | Dose-related decrease |
| 4 mg/day E/Z-Endoxifen Gel | Dose-related decrease | Dose-related decrease |
II. Genetic Toxicology
A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of (E/Z)-endoxifen.
-
Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of (E/Z)-endoxifen was evaluated in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA), with and without a metabolic activation system (S9).[3] Doses up to 0.1 mg/plate were tested.
-
In Vitro Mammalian Chromosomal Aberration Test: The clastogenic potential of (E/Z)-endoxifen was assessed in cultured Chinese Hamster Ovary (CHO) cells, with and without S9 metabolic activation.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This assay was integrated into the six-month oral toxicity study in rats, with bone marrow smears evaluated for the presence of micronuclei.[1]
(E/Z)-endoxifen was found to be non-genotoxic in all assays conducted.
Table 3: Summary of Genetic Toxicology Studies for (E/Z)-Endoxifen
| Assay | Test System | Doses/Concentrations Tested | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Up to 0.1 mg/plate | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative |
| In Vivo Micronucleus | Rat bone marrow | 5 and 50 mg/kg/day (oral) | Negative |
III. Safety Pharmacology
A. Phototoxicity
The potential for Z-endoxifen to cause phototoxicity was evaluated using an in vitro assay.
The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test was performed using BALB/c 3T3 mouse fibroblasts. Cells were exposed to various concentrations of (E/Z)-endoxifen (0.100 to 5.62 µg/mL) in the presence and absence of a non-cytotoxic dose of simulated solar light. Cell viability was measured by the uptake of the vital dye, neutral red.
(E/Z)-endoxifen did not exhibit any phototoxic potential in the 3T3 NRU assay.
B. Dermal Sensitization
The potential for a topical formulation of Z-endoxifen to cause skin sensitization was assessed in a guinea pig model.
A modified Buehler test was conducted in female Hartley guinea pigs. The study involved an induction phase with repeated topical applications of a vehicle control gel, a 0.5% (E/Z)-endoxifen gel, or a 1.0% (E/Z)-endoxifen gel, followed by a challenge phase.[4][5][6][7] Skin reactions (erythema and edema) were scored at 24 and 48 hours post-challenge.
The (E/Z)-endoxifen gel showed possible weak sensitizing or irritant activity. However, the vehicle control gel produced similar mild reactions, suggesting that the vehicle, rather than the active substance, may be responsible for the observed effects.
IV. Signaling Pathways
Z-endoxifen's biological effects are primarily mediated through its interaction with estrogen receptors. However, off-target effects have also been identified, which may contribute to its overall pharmacological and toxicological profile.
A. Estrogen Receptor Signaling Pathway
As a SERM, Z-endoxifen competitively binds to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA. In contrast to estradiol, the Z-endoxifen-ER complex recruits co-repressors instead of co-activators, leading to the downregulation of estrogen-responsive genes involved in cell proliferation.
B. Protein Kinase C (PKC) Inhibition Pathway
Preclinical studies have revealed that Z-endoxifen, at higher concentrations, can act as an inhibitor of Protein Kinase C beta 1 (PKCβ1).[8][9][10][11][12] This represents a potential off-target effect that is independent of the estrogen receptor. Inhibition of PKCβ1 by Z-endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key regulator of cell survival and proliferation. This may contribute to the anti-cancer effects of Z-endoxifen but could also be a source of potential toxicities.
V. Conclusion
The preclinical toxicology profile of Z-endoxifen has been extensively evaluated through a series of in vitro and in vivo studies. The primary toxicities observed in repeat-dose animal studies are extensions of the drug's anti-estrogenic pharmacology, primarily affecting hormone-sensitive tissues. Z-endoxifen has not demonstrated any genotoxic or phototoxic potential. Mild dermal irritation observed with a topical gel formulation appears to be attributable to the vehicle. The identification of PKCβ1 as an off-target provides a more complete understanding of Z-endoxifen's biological activity. Overall, the preclinical safety data support the continued clinical development of Z-endoxifen for its intended indications. This guide serves as a comprehensive resource for professionals involved in the research and development of this promising therapeutic agent.
References
- 1. iitri.org [iitri.org]
- 2. iitri.org [iitri.org]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. mbresearch.com [mbresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. An interlaboratory evaluation of the Buehler test for the identification and classification of skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Endoxifen and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen, a key active metabolite of tamoxifen, has emerged as a potent Selective Estrogen Receptor Modulator (SERM) with significant clinical relevance in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its enhanced binding affinity for the estrogen receptor and favorable pharmacological profile compared to tamoxifen have spurred extensive research into its structure-activity relationships (SAR) and the development of novel analogs. This technical guide provides an in-depth analysis of the SAR of endoxifen and its derivatives, detailing their mechanism of action, binding affinities, and antiproliferative activities. The guide also outlines key experimental protocols for the synthesis and evaluation of these compounds and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.
Introduction
Tamoxifen, a widely prescribed endocrine therapy for ER+ breast cancer, is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to exert its therapeutic effects.[3][4] Its two major active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit significantly higher binding affinity for the estrogen receptor (ER) than the parent compound.[3][5] Notably, endoxifen is the more abundant of the two in the plasma of patients treated with tamoxifen, making it a crucial mediator of tamoxifen's clinical efficacy.[3]
The therapeutic efficacy of tamoxifen can be compromised in patients with genetic variations in CYP2D6 that lead to reduced enzyme activity. This has motivated the direct development of endoxifen as a therapeutic agent, bypassing the need for metabolic activation.[1][3] Understanding the intricate structure-activity relationships of endoxifen is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide delves into the core aspects of endoxifen's SAR, providing a comprehensive resource for researchers in the field.
Mechanism of Action
Endoxifen exerts its primary anticancer effects through competitive antagonism of the estrogen receptor. In ER+ breast cancer cells, estradiol binding to ERα triggers a conformational change that promotes the recruitment of coactivators and subsequent transcription of genes involved in cell proliferation. Endoxifen, by binding to the same ligand-binding pocket, induces a distinct conformational change that favors the recruitment of corepressors, thereby inhibiting estrogen-dependent gene expression and arresting cell growth.[4]
Recent studies have revealed that endoxifen's mechanism of action is multifaceted and concentration-dependent.[6][7] Unlike 4-OHT, endoxifen has been shown to induce the degradation of the ERα protein through the proteasomal pathway, a mechanism shared with pure antiestrogens like fulvestrant.[3][6] This dual action of competitive antagonism and receptor degradation contributes to its potent antitumor activity.
Furthermore, endoxifen has been identified as an inhibitor of protein kinase C (PKC), an enzyme implicated in various cellular signaling pathways, including those involved in cell growth and apoptosis.[1] This off-target effect may contribute to its therapeutic efficacy and is an area of active investigation.
Signaling Pathway
The estrogen receptor signaling pathway and the points of intervention by endoxifen are illustrated in the following diagram.
Caption: Endoxifen's dual mechanism of action on the estrogen receptor signaling pathway.
Structure-Activity Relationship of Endoxifen and its Analogs
The core structure of endoxifen, a triphenylethylene scaffold, provides a versatile platform for chemical modifications to enhance its biological activity. The key structural features influencing its SAR are:
-
The Hydroxyl Group: The para-hydroxyl group on one of the phenyl rings is crucial for high-affinity binding to the ER. This hydroxyl group mimics the phenolic hydroxyl of estradiol, forming a critical hydrogen bond within the ligand-binding pocket of the receptor.[8]
-
The Alkylaminoethoxy Side Chain: The basic side chain is essential for the antiestrogenic activity of endoxifen and other SERMs.[9] Modifications to the length and basicity of this chain can modulate the antagonist versus agonist activity.
-
The Phenyl Rings: Substitution patterns on the three phenyl rings can influence binding affinity, selectivity for ER subtypes (ERα vs. ERβ), and metabolic stability.
Quantitative Data on Binding Affinity and Antiproliferative Activity
The following tables summarize the reported binding affinities and antiproliferative activities of endoxifen and related compounds.
Table 1: Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Endoxifen | ER | 25 | [1] |
| Endoxifen | ERα | 12.1 | [1] |
| Endoxifen | ERβ | 4.75 | [1] |
| Endoxifen | ER | 181 | [1] |
| 4-Hydroxytamoxifen | ER | 35 | [1] |
| 4-Hydroxytamoxifen | ERα | 19.0 | [1] |
| 4-Hydroxytamoxifen | ERβ | 21.5 | [1] |
| 4-Hydroxytamoxifen | ER | 181 | [1] |
| Tamoxifen | ER | 2.8 | [1] |
| N-desmethyltamoxifen | ER | 2.4 | [1] |
Table 2: Antiproliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Condition | IC50 (nM) | Reference |
| Endoxifen | without E2 | ~100 | [10] |
| Endoxifen | with 1 nM E2 | ~500 | [10] |
| 4-Hydroxytamoxifen | without E2 | 10 | [10] |
| 4-Hydroxytamoxifen | with 1 nM E2 | 50 | [10] |
| Endoxifen-Combretastatin Hybrid (Compound 28) | - | 5 | [11] |
Experimental Protocols
Synthesis of Endoxifen Analogs
A common synthetic route for endoxifen and its analogs involves the McMurry coupling reaction.[12][13] A general workflow is presented below.
Caption: A generalized workflow for the synthesis of endoxifen analogs.
Detailed Protocol for a Four-Step Synthesis of (Z)-Endoxifen: [14]
-
Step 1: Synthesis of 4-(benzyloxy)-N-methyl-N-(2-phenylethyl)benzamide: A mixture of 4-(benzyloxy)benzoic acid, N-methyl-2-phenylethylamine, and a coupling agent (e.g., HATU) in a suitable solvent (e.g., DMF) is stirred at room temperature.
-
Step 2: Synthesis of 1-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbutan-1-ol: The product from Step 1 is reacted with a Grignard reagent prepared from 1-bromo-4-(tert-butyldimethylsilyloxy)benzene.
-
Step 3: Synthesis of (Z/E)-4-(1-(4-(benzyloxy)phenyl)-2-phenylbut-1-en-1-yl)phenol: The alcohol from Step 2 is subjected to dehydration conditions (e.g., acidic workup) to yield a mixture of Z and E isomers.
-
Step 4: Synthesis of (Z)-4-(1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)-N-methyl-ethan-1-amine (Endoxifen): The protecting groups are removed, and the resulting mixture of isomers is separated by preparative HPLC to yield the pure (Z)-endoxifen.[14]
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.[15][16][17]
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-Estradiol
-
Test compounds
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of the test compounds and a standard (unlabeled estradiol).
-
In assay tubes, incubate a fixed concentration of [³H]-estradiol with varying concentrations of the test compound or standard and the rat uterine cytosol preparation.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to separate bound from free radioligand.
-
Wash the HAP pellet to remove unbound [³H]-estradiol.
-
Add scintillation cocktail to the pellet and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50).
-
Determine the relative binding affinity (RBA) using the formula: RBA = (IC50 of estradiol / IC50 of test compound) x 100.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18][19]
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Studies
Preclinical in vivo studies are crucial to evaluate the antitumor efficacy and pharmacokinetic profile of endoxifen and its analogs. These studies typically involve xenograft models where human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.[20][21][22]
Typical In Vivo Experimental Design:
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into ovariectomized nude mice. Estrogen pellets are often co-implanted to support initial tumor growth.
-
Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, tamoxifen, endoxifen, or endoxifen analogs.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of the administered compounds and their metabolites.
-
Endpoint Analysis: At the end of the study, tumors are excised and analyzed for biomarkers of proliferation (e.g., Ki-67) and ER signaling.
Conclusion
The structure-activity relationship of endoxifen is a rich and evolving field of study. The core triphenylethylene structure, with its critical hydroxyl group and alkylaminoethoxy side chain, provides a foundation for the design of novel analogs with enhanced potency and selectivity. The dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor, positions endoxifen as a highly effective agent against ER+ breast cancer. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of next-generation endocrine therapies. Further exploration of endoxifen's off-target effects, such as PKC inhibition, and the development of analogs that can overcome resistance mechanisms will be critical for improving patient outcomes.
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens – ScienceOpen [scienceopen.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biochemical Evaluation of Novel Selective Estrogen Receptor Ligand Conjugates Incorporating an Endoxifen-Combretastatin Hybrid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. oaepublish.com [oaepublish.com]
- 19. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 20. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Anti-estrogenic Effects of Endoxifen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen hydrochloride, the active metabolite of the widely prescribed selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a potent anti-estrogenic agent in its own right. Its direct administration bypasses the metabolic variability associated with tamoxifen, offering a potentially more consistent therapeutic effect in estrogen receptor-positive (ER+) breast cancers. This technical guide provides an in-depth overview of the in-vitro anti-estrogenic effects of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.
Quantitative Data Summary
The anti-estrogenic potency of this compound has been quantified through various in-vitro assays. The following tables summarize key data points for easy comparison.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Cell Line | Condition | This compound IC50 | 4-Hydroxy Tamoxifen (4-OHT) IC50 | Reference |
| MCF-7 | Estradiol (E2) deprivation | 100 nM | 10 nM | [1] |
| MCF-7 | In the presence of 1 nM E2 | 500 nM | 50 nM | [1] |
Table 2: Estrogen Receptor (ER) Binding Affinity
| Receptor | Relative Binding Affinity (Estradiol = 100%) | Reference |
| ERα | 12.1% | [2] |
| ERβ | 4.75% | [2] |
| ER (undifferentiated) | 181% (compared to Estradiol) | [2] |
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its anti-estrogenic effects primarily through competitive inhibition of the estrogen receptor. Upon entering the cell, it binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), inducing a conformational change that differs from that induced by estrogen. This altered conformation hinders the recruitment of co-activators and promotes the recruitment of co-repressors to the receptor-DNA complex. Consequently, the transcription of estrogen-responsive genes, such as the progesterone receptor (PR), trefoil factor 1 (TFF1, formerly pS2), and GREB1, is suppressed, leading to an inhibition of estrogen-driven cell proliferation.[3][4][5][6][7][8]
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to assess the anti-estrogenic effects of this compound.
MCF-7 Cell Proliferation Assay
This assay determines the inhibitory effect of this compound on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate
-
Phenol red-free EMEM with charcoal-stripped FBS for hormone deprivation studies
-
This compound (and 4-Hydroxy Tamoxifen as a comparator)
-
Estradiol (E2)
-
Cell counting kit-8 (CCK-8) or similar cell viability assay
-
96-well plates
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Hormone Deprivation: For experiments involving E2 stimulation, switch cells to phenol red-free medium with charcoal-stripped FBS for 3-5 days prior to the assay to minimize background estrogenic effects.
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
For IC50 determination in the absence of E2, treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM).
-
For assessing the inhibition of E2-induced proliferation, co-treat cells with a fixed concentration of E2 (e.g., 1 nM) and serial dilutions of this compound.
-
-
Incubation: Incubate the plates for 6 days, with media and treatments refreshed every 2-3 days.[1]
-
Cell Viability Measurement: At the end of the incubation period, add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Endoxifen - Wikipedia [en.wikipedia.org]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous purification reveals GREB1 as a key Estrogen Receptor regulatory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2-ERα-GREB1 Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mcf7.com [mcf7.com]
Endoxifen Hydrochloride: A Technical Guide to Target Identification and Validation in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
October 26, 2025
Abstract
Endoxifen hydrochloride, the most clinically relevant active metabolite of tamoxifen, has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer and is under investigation for other malignancies. Its complex mechanism of action, extending beyond simple estrogen receptor antagonism, necessitates a thorough understanding of its molecular targets for optimal therapeutic application and the development of novel treatment strategies. This in-depth technical guide provides a comprehensive overview of the current knowledge on endoxifen's validated and emerging targets, detailed methodologies for their identification and validation, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction to this compound
Endoxifen is a potent selective estrogen receptor modulator (SERM) and the primary active metabolite of tamoxifen responsible for its therapeutic efficacy.[1] Unlike its parent drug, endoxifen's formation is dependent on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to inter-individual variations in plasma concentrations and clinical outcomes.[2] This variability has spurred interest in the direct administration of endoxifen to bypass this metabolic dependency.
Endoxifen's anti-cancer effects are primarily attributed to its high binding affinity for estrogen receptors alpha (ERα) and beta (ERβ), which is 30- to 100-fold greater than that of tamoxifen itself.[1] However, emerging evidence reveals that endoxifen's mechanism of action is multifaceted, involving the degradation of ERα and the modulation of other key signaling pathways independent of estrogen receptors.[3][4] These findings open new avenues for research and suggest a broader therapeutic potential for endoxifen in various cancer types.
Target Identification Methodologies
Identifying the molecular targets of a small molecule like endoxifen is a critical step in understanding its mechanism of action and potential off-target effects. A multi-pronged approach combining various experimental techniques is often employed for robust target deconvolution.
Affinity-Based Approaches
Affinity chromatography is a powerful technique for isolating and identifying proteins that directly bind to a small molecule.[5] This method involves immobilizing endoxifen onto a solid support to create an affinity matrix. A cellular lysate is then passed through this matrix, allowing proteins with affinity for endoxifen to bind. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
Experimental Protocol: Affinity Chromatography for Endoxifen Target Identification
-
Immobilization of Endoxifen:
-
Synthesize an endoxifen derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position on the endoxifen molecule that is least likely to interfere with its binding to target proteins.
-
Incubate the endoxifen derivative with the activated beads according to the manufacturer's protocol to achieve efficient immobilization.
-
Wash the beads extensively to remove any non-covalently bound endoxifen.
-
-
Preparation of Cell Lysate:
-
Culture cancer cells of interest (e.g., MCF-7 for breast cancer) to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with the endoxifen-immobilized beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent but without endoxifen.
-
-
Washing and Elution:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive elution strategy (e.g., by incubating with a high concentration of free endoxifen) or by changing the buffer conditions (e.g., altering pH or ionic strength).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique that assesses the thermal stability of proteins in their native cellular environment.[6] The principle behind CETSA is that the binding of a ligand, such as endoxifen, can stabilize its target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by western blotting or mass spectrometry.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Endoxifen Target Engagement
-
Cell Treatment:
-
Culture cancer cells to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a specific concentration of this compound for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of endoxifen indicates target engagement.
-
Proteomic Profiling
Unbiased proteomic approaches, such as phosphoproteomics, can provide a global view of the cellular signaling pathways affected by endoxifen treatment.[7] By comparing the phosphoproteome of endoxifen-treated cells to control cells, researchers can identify changes in the phosphorylation status of key signaling proteins, thereby inferring the upstream kinases and pathways that are modulated by the drug.
Validated and Emerging Targets of Endoxifen
Validated Targets
-
Estrogen Receptor Alpha (ERα): This is the primary and most well-established target of endoxifen in ER+ breast cancer.[3] Endoxifen acts as a competitive antagonist of estradiol at the ERα, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) in the DNA, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[8][9] A unique mechanism of endoxifen, compared to other SERMs like 4-hydroxytamoxifen, is its ability to induce the proteasomal degradation of ERα, further contributing to its anti-estrogenic effects.[3]
-
Estrogen Receptor Beta (ERβ): Endoxifen also binds to ERβ, although its affinity is slightly lower than for ERα.[10] The role of ERβ in cancer is more complex and can be context-dependent, with some studies suggesting a tumor-suppressive role. Endoxifen's interaction with ERβ may contribute to its overall therapeutic profile.
Emerging Targets
-
Protein Kinase C (PKC): Several studies have identified PKC as a direct, non-ER target of endoxifen.[11][12] Specifically, endoxifen has been shown to be a potent inhibitor of PKCβ1.[4] This inhibition has downstream effects on critical signaling pathways, including the PI3K/AKT pathway. Endoxifen's ability to inhibit PKC provides a mechanistic rationale for its activity in ER-negative cancers and in endocrine-resistant tumors.[13]
Signaling Pathways Modulated by Endoxifen
Estrogen Receptor Signaling
The canonical pathway modulated by endoxifen is the ER signaling cascade. By binding to ERα, endoxifen prevents the conformational changes necessary for the recruitment of coactivators, leading to the assembly of a corepressor complex on EREs and the silencing of target gene expression.
Caption: Endoxifen's modulation of ERα signaling.
PI3K/AKT/mTOR Pathway
Recent studies have elucidated a significant role for endoxifen in modulating the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and drug resistance.[14][15] This modulation is, at least in part, mediated by endoxifen's inhibition of PKCβ1.[4] By inhibiting PKCβ1, endoxifen can lead to a downstream reduction in the phosphorylation and activation of AKT, a key node in this pathway.[14] This effect is particularly relevant in the context of endocrine resistance, where the PI3K/AKT pathway is often hyperactivated.
Caption: Endoxifen's inhibition of the PKC-AKT signaling pathway.
Target Validation Techniques
Once putative targets of endoxifen have been identified, it is essential to validate their role in mediating the drug's effects.
Genetic Approaches (CRISPR-Cas9)
CRISPR-Cas9 gene editing technology provides a powerful tool for target validation.[16][17] By specifically knocking out the gene encoding a putative target protein, researchers can assess whether the cellular response to endoxifen is altered. If the knockout cells become resistant to endoxifen's anti-proliferative effects, it provides strong evidence that the knocked-out protein is a critical target of the drug.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout for Target Validation
-
gRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a specific exon of the gene of interest using online design tools.
-
Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., pX459, which also contains a puromycin resistance gene for selection).
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9-expressing plasmids into the cancer cell line of interest using a suitable transfection reagent.
-
Select for transfected cells by treating with puromycin for 48-72 hours.
-
-
Single-Cell Cloning and Expansion:
-
Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones to establish stable knockout cell lines.
-
-
Validation of Knockout:
-
Screen the clonal populations for the absence of the target protein by western blotting.
-
Confirm the gene editing event at the genomic level by Sanger sequencing of the targeted locus.
-
-
Phenotypic Assays:
-
Compare the sensitivity of the knockout cell lines and the parental wild-type cells to endoxifen using cell viability assays (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value in the knockout cells would validate the target.
-
Pharmacological Approaches
The use of selective inhibitors or activators of a putative target or its downstream signaling pathway can also serve to validate its role in endoxifen's mechanism of action. For example, if the anti-proliferative effects of endoxifen can be mimicked by a known PKCβ1 inhibitor or rescued by a constitutively active form of AKT, it would support the involvement of the PKCβ1-AKT axis.[4]
Direct Binding Assays
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of endoxifen to a purified target protein, providing definitive evidence of a direct interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a sensor chip surface using standard amine coupling chemistry.
-
-
Endoxifen Injection:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the endoxifen solutions over the sensor chip surface at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of endoxifen binding to the immobilized protein.
-
Fit the resulting sensorgrams to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data
The following tables summarize key quantitative data related to endoxifen's activity in cancer research.
Table 1: In Vitro Anti-proliferative Activity of Endoxifen (IC50 Values)
| Cell Line | Cancer Type | ER Status | IC50 (µM) | Reference |
| MCF-7 | Breast | ER+ | 0.01 - 0.1 | [18][19] |
| T-47D | Breast | ER+ | ~0.1 | [18] |
| MDA-MB-231 | Breast | ER- | >10 | [20] |
| SK-BR-3 | Breast | ER- | >10 | [21] |
Table 2: Binding Affinities of Endoxifen for Key Targets
| Target | Method | Binding Affinity (KD or Relative Affinity) | Reference |
| ERα | Radioligand Binding | ~12.1% of Estradiol | [10] |
| ERβ | Radioligand Binding | ~4.75% of Estradiol | [10] |
| PKCβ1 | Kinase Assay | IC50 = 360 nM | [22] |
| PKC (total) | Kinase Assay | 4-fold more potent than tamoxifen | [11][12] |
Conclusion
This compound is a potent anti-cancer agent with a complex and multifaceted mechanism of action. While its primary targets, ERα and ERβ, are well-established, the discovery of emerging targets such as PKCβ1 has expanded our understanding of its therapeutic potential and provided a rationale for its use in a broader range of cancers, including those that are endocrine-resistant. The in-depth technical guide presented here provides a comprehensive overview of the methodologies for identifying and validating endoxifen's targets, the signaling pathways it modulates, and the available quantitative data. A thorough understanding of endoxifen's molecular interactions is paramount for the continued development of this promising therapeutic agent and for the design of novel combination strategies to overcome drug resistance in cancer.
Experimental Workflows and Logical Relationships
Caption: General workflow for endoxifen target identification and validation.
References
- 1. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. prog.tanta.edu.eg [prog.tanta.edu.eg]
- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Endoxifen - Wikipedia [en.wikipedia.org]
- 11. Drug Discovery Workflow - What is it? [vipergen.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Therapeutic Target Identification & Validation Workflow | BioRender Science Templates [biorender.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 19. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. Item - Growth inhibitory effects of drug treatments in MCF-7, T47D, SKBr3 and MDA-MB-231 cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 22. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen Signaling in ER-Positive Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, the primary active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its therapeutic efficacy stems from a multi-faceted mechanism of action that extends beyond simple competitive inhibition of the estrogen receptor (ER).[1][2] This technical guide provides an in-depth analysis of the endoxifen signaling pathway in ER-positive cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes. Understanding the nuances of endoxifen's molecular interactions is crucial for optimizing current therapeutic strategies and developing novel endocrine therapies.
Core Mechanism of Action
Endoxifen exerts its anti-cancer effects through several key mechanisms:
-
Competitive Estrogen Receptor Antagonism: Endoxifen directly competes with estradiol (E2) for binding to the estrogen receptor alpha (ERα), thereby inhibiting the transcriptional activation of estrogen-responsive genes that promote cell proliferation.[1]
-
ERα Degradation: Unlike tamoxifen or its other metabolite, 4-hydroxytamoxifen (4HT), endoxifen uniquely targets ERα for proteasomal degradation.[2][4][5] This reduction in ERα protein levels further diminishes the cell's responsiveness to estrogenic stimuli.[1] This mechanism is concentration-dependent, occurring at clinically relevant concentrations achieved in patients who are extensive metabolizers of CYP2D6.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: At higher concentrations, endoxifen significantly induces pathways leading to programmed cell death (apoptosis) and arrests the cell cycle, primarily at the G0/G1 phase.[4][7] This is a key differentiator from other anti-estrogens.[4][7]
-
Modulation of ERβ Signaling: Endoxifen stabilizes the estrogen receptor beta (ERβ) protein and promotes the formation of ERα/ERβ heterodimers.[8] The presence of ERβ appears to enhance the sensitivity of breast cancer cells to the anti-proliferative effects of endoxifen, even at lower concentrations.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on endoxifen's effects in ER-positive breast cancer cell lines.
Table 1: Inhibitory Concentration (IC50) Values of Endoxifen in ER-Positive Cell Lines
| Cell Line | Condition | IC50 of Endoxifen | Reference |
| MCF-7 | Estradiol (E2) deprivation | 100 nM | [10] |
| MCF-7 | Presence of 1 nM E2 | 500 nM | [10] |
Table 2: Plasma Concentrations of Tamoxifen and its Metabolites in Patients
| Compound | Mean Plasma Concentration (ng/mL) | Reference |
| Tamoxifen | 133.8 ± 59.16 | [2] |
| N-desmethyltamoxifen (NDT) | 278.1 ± 141.5 | [2] |
| 4-hydroxytamoxifen (4HT) | 3.0 ± 1.5 | [2] |
| Endoxifen | 24.4 ± 16.2 | [2] |
Table 3: Endoxifen Concentration Range in Patients Based on CYP2D6 Metabolism
| CYP2D6 Metabolizer Status | Endoxifen Plasma Concentration Range (ng/mL) | Reference |
| Poor Metabolizers | 1.5 - 3.1 | [2] |
| Ultrarapid Metabolizers | > 22.0 | [2] |
Signaling Pathways
Endoxifen's interaction with ERα initiates a cascade of events that impact multiple signaling pathways crucial for cancer cell survival and proliferation.
Canonical ERα Signaling Inhibition
In the classical pathway, estrogen binding to ERα leads to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the DNA, which recruits co-activators and initiates the transcription of pro-proliferative genes. Endoxifen competitively binds to ERα, inducing a conformational change that favors the recruitment of co-repressors over co-activators, thereby silencing gene expression.
Caption: Endoxifen's competitive binding to ERα leads to gene repression and receptor degradation.
PI3K/AKT/mTOR Pathway Modulation
Recent studies suggest that endoxifen can also modulate the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival.[2][11] At clinically achievable concentrations, endoxifen has been shown to inhibit PKCβ1, which in turn leads to decreased phosphorylation of AKT, ultimately suppressing the pathway and inducing apoptosis.[12][13][14]
References
- 1. What is Endoxifen used for? [synapse.patsnap.com]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Endoxifen Hydrochloride: In-Vitro Cell Proliferation Assay Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Endoxifen, a key active metabolite of tamoxifen, is a potent anti-estrogen that is under investigation for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its mechanism of action involves targeting ERα for proteasomal degradation, thereby blocking its transcriptional activity and inhibiting estrogen-induced cell proliferation.[1] This document provides a detailed protocol for an in-vitro cell proliferation assay to evaluate the efficacy of endoxifen hydrochloride in a human breast cancer cell line.
Mechanism of Action
Endoxifen exerts its anti-proliferative effects primarily through its interaction with the estrogen receptor alpha (ERα). Unlike tamoxifen and its other metabolite, 4-hydroxytamoxifen (4HT), which tend to stabilize the ER, endoxifen induces the degradation of ERα through the proteasome pathway.[1] This degradation is concentration-dependent, with higher concentrations (typically > 40 nM), similar to those found in CYP2D6 extensive metabolizers, leading to optimal ERα degradation.[1] By reducing the levels of ERα, endoxifen effectively blocks estrogen-induced transcriptional activity and subsequent cell proliferation.[1][4] Studies have shown that high concentrations of endoxifen (100-1000 nM) can completely block estrogen-induced cell proliferation.[1]
Signaling Pathway
Caption: Endoxifen's mechanism of action.
Experimental Protocol: MCF-7 Cell Proliferation Assay
This protocol is designed for the MCF-7 human breast cancer cell line, which is widely used for studying estrogen receptor-positive breast cancer.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Cell Culture and Maintenance:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Renew the complete growth medium 2-3 times per week.
-
Passage the cells when they reach 80-90% confluency. Do not allow the cells to become over-confluent as this can decrease their proliferation rate.[5]
Experimental Workflow:
Caption: In-vitro cell proliferation assay workflow.
Procedure:
-
Cell Seeding:
-
For the assay, cells should be cultured in estrogen-free medium for at least 72 hours prior to seeding to enhance their response to estrogenic compounds.[6] This involves using phenol red-free medium and charcoal-stripped FBS.
-
Trypsinize and count the MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of estrogen-free medium.[4]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in estrogen-free medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 1 nM to 1000 nM) to determine the dose-response curve.
-
-
Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest endoxifen concentration) and a positive control (e.g., a known inhibitor of MCF-7 proliferation).
-
Treat the cells every 48 hours for a total of 8 days.[4]
-
-
Cell Proliferation Assessment:
-
On day 8, perform the cell viability assay according to the manufacturer's protocol. For the CellTiter-Glo® assay, this typically involves:
-
Equilibrating the plate and the reagent to room temperature.
-
Adding 100 µL of the CellTiter-Glo® reagent to each well.
-
Mixing the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubating the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measuring the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the endoxifen concentration to generate a dose-response curve.
-
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of endoxifen that inhibits cell proliferation by 50%.
Quantitative Data Summary
The following table summarizes the effective concentrations of endoxifen on ERα activity and cell proliferation as reported in the literature.
| Parameter | Cell Line | Concentration | Effect | Reference |
| ERα Degradation | MCF-7, T47D | > 40 nM | Optimal degradation of ERα | [1] |
| ER Transcriptional Activity | MCF-7 | 100-1000 nM | Complete block of estrogen-induced activity | [1] |
| Cell Proliferation | MCF-7 | 20 nM | No significant alteration of estrogen-induced proliferation | [1] |
| Cell Proliferation | MCF-7 | 100-1000 nM | Complete block of estrogen-induced proliferation | [1] |
| Cell Proliferation | MCF-7, Ishikawa | 1000 nM | Significant inhibition of cell proliferation | [4] |
| hERG Potassium Channel Inhibition | N/A | IC50 of 1.6 µM | Inhibition of hERG current | [4] |
This protocol provides a robust framework for assessing the in-vitro anti-proliferative activity of this compound. The concentration-dependent effects of endoxifen highlight the importance of careful dose-response studies in evaluating its therapeutic potential. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the underlying molecular mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mcf7.com [mcf7.com]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endoxifen Hydrochloride in Preclinical Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of endoxifen hydrochloride in animal models of breast cancer. Endoxifen, the primary active metabolite of tamoxifen, offers a potent and direct approach to studying estrogen receptor (ER)-positive breast cancer, particularly in models of tamoxifen resistance.
Introduction
Endoxifen is a potent selective estrogen receptor modulator (SERM) that exhibits significantly greater antiestrogenic effects compared to its parent drug, tamoxifen.[1][2] Its direct administration in preclinical models circumvents the variability of tamoxifen metabolism, which is dependent on the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4] This makes this compound a valuable tool for investigating ER-targeted therapies and mechanisms of endocrine resistance in breast cancer.
Animal Models
The most common animal models for studying endoxifen in breast cancer are xenograft models using immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human breast cancer cell lines.
-
Mouse Strains: Nude (nu/nu) or NOD scid gamma (NSG) mice are typically used due to their compromised immune systems, which prevent the rejection of human tumor xenografts.
-
Cell Lines:
-
MCF-7: An ER-positive, estrogen-dependent human breast cancer cell line. It is a well-established model for studying the efficacy of endocrine therapies.[5]
-
T47D: Another ER-positive human breast cancer cell line commonly used in breast cancer research.
-
Endoxifen-Resistant Cell Lines: The development of endoxifen-resistant cell lines from parental strains like MCF-7 allows for the investigation of acquired resistance mechanisms.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability | Reference |
| Intravenous | 1 | - | - | - | [7] |
| Subcutaneous | 2.5 | 56.6 ± 24.6 | 0.5 | - | [7] |
| Subcutaneous | 25 | 935 ± 363 | 0.5 | - | [7] |
| Oral | 10 | 33.8 ± 2.4 | 0.25 | 12% | [7] |
| Oral | 25 | 103 ± 97 | - | - | [7] |
| Oral | 50 | 284 ± 152 | - | - | [7] |
| Oral | 75 | 660 ± 511 | - | - | [7] |
| Oral | 200 | 2,970 ± 100 | - | >200% | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Cell Line | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | MCF-7 | ZB483 (Endoxifen Prodrug) 1 mg/kg (oral) | More effective than Endoxifen | [8] |
| Nude Mice | MCF-7 | ZB483 (Endoxifen Prodrug) 0.1 mg/kg (oral) | More effective than Endoxifen | [8] |
| C57BL/6 Mice | B16F10 (Melanoma) | Endoxifen 4 mg/kg/day (oral) | 13% reduction in lung weight | [9] |
| C57BL/6 Mice | B16F10 (Melanoma) | Endoxifen 8 mg/kg/day (oral) | 57% reduction in lung weight | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, or a solution of 5% ethanol, 5% PEG 400, and 90% normal saline for intravenous administration)[7]
-
Sterile tubes and syringes
-
Oral gavage needles or subcutaneous injection needles
Procedure:
-
Preparation of Dosing Solution:
-
For oral administration, suspend the calculated amount of this compound powder in 0.5% CMC.[7] Vortex thoroughly to ensure a uniform suspension.
-
For intravenous administration, dissolve this compound in a vehicle of 5% ethanol, 5% PEG 400, and 90% normal saline.[7]
-
For subcutaneous administration, a solution of 1 mM ascorbic acid:PEG400 (1:1 v/v) can be used.[7]
-
-
Administration:
-
Oral Gavage: Administer the this compound suspension to mice using a suitable oral gavage needle. The volume is typically 0.1 mL to 0.2 mL for a 20-25g mouse.
-
Subcutaneous Injection: Inject the this compound solution subcutaneously in the flank of the mouse using a sterile needle and syringe.
-
Protocol 2: In Vivo Efficacy Study in an MCF-7 Xenograft Model
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Female nude mice (6-8 weeks old)
-
Estrogen pellets (e.g., 0.72 mg 17β-estradiol)
-
Calipers
-
This compound
-
Vehicle control
Procedure:
-
Cell Culture: Culture MCF-7 cells in standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase before implantation.
-
Animal Preparation:
-
One week prior to cell implantation, subcutaneously implant an estrogen pellet into the flank of each mouse to support the growth of the estrogen-dependent MCF-7 cells.[9]
-
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[5]
-
-
Tumor Monitoring:
-
Treatment:
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21-45 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting, gene expression analysis).
-
Signaling Pathways and Mechanisms of Action
Endoxifen primarily exerts its anticancer effects through competitive inhibition of the estrogen receptor alpha (ERα). However, research suggests its involvement in other signaling pathways, which may contribute to its efficacy, especially in resistant tumors.
Estrogen Receptor (ER) Signaling Pathway
// Nodes Estrogen [label="Estrogen", fillcolor="#FBBC05", fontcolor="#202124"]; Endoxifen [label="Endoxifen\nHydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ERα/ERβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERE [label="Estrogen\nResponse Element", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Estrogen -> ER [color="#FBBC05"]; Endoxifen -> ER [label="Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; ER -> ERE [label="Binds", color="#4285F4"]; ERE -> Transcription [label="Activates", color="#34A853"]; Transcription -> Proliferation [color="#34A853"]; } .dot Caption: Endoxifen blocks estrogen binding to the estrogen receptor.
PI3K/AKT Signaling Pathway
Recent studies suggest that endoxifen may also modulate the PI3K/AKT pathway, which is a critical driver of cell survival and proliferation and is often implicated in endocrine resistance.[2] One proposed mechanism is through the inhibition of Protein Kinase C beta 1 (PKCβ1), which in turn downregulates AKT phosphorylation.[8][12][13]
// Nodes GrowthFactors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKCβ1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endoxifen [label="Endoxifen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival & Resistance", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges GrowthFactors -> RTK [color="#FBBC05"]; RTK -> PI3K [color="#4285F4"]; PI3K -> AKT [label="Activates", color="#4285F4"]; PKC -> AKT [label="Activates", color="#4285F4"]; Endoxifen -> PKC [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AKT -> Proliferation [color="#34A853"]; } .dot Caption: Endoxifen's potential inhibition of the PI3K/AKT pathway.
c-Myc and Endocrine Resistance
The proto-oncogene c-Myc has been implicated in the development of tamoxifen resistance. Increased c-Myc expression is observed in some tamoxifen-resistant breast cancer models.[14] While the direct effect of endoxifen on c-Myc is still under investigation, targeting this pathway may be relevant in overcoming resistance.
// Nodes ER_Signaling [label="ER Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="c-Myc", fillcolor="#FBBC05", fontcolor="#202124"]; Endocrine_Resistance [label="Endocrine Resistance", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cell_Cycle [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ER_Signaling -> cMyc [label="Upregulates", color="#4285F4"]; cMyc -> Cell_Cycle [color="#34A853"]; cMyc -> Endocrine_Resistance [color="#EA4335"]; } .dot Caption: The role of c-Myc in endocrine resistance.
Conclusion
This compound is a powerful tool for preclinical breast cancer research, offering a more direct and potent alternative to tamoxifen for studying ER-positive disease and resistance mechanisms. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies to further elucidate the therapeutic potential of endoxifen and other ER-targeted agents.
References
- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. youtube.com [youtube.com]
- 8. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Functional Networks of Estrogen- and c-Myc-Responsive Genes and Their Relationship to Response to Tamoxifen Therapy in Breast Cancer | PLOS One [journals.plos.org]
Application Note: Formulation of Endoxifen Hydrochloride for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Endoxifen hydrochloride, the primary active metabolite of tamoxifen, is a potent Selective Estrogen Receptor Modulator (SERM) and Protein Kinase C (PKC) inhibitor under investigation for breast cancer and bipolar disorder.[1][2][] A significant challenge in its preclinical evaluation is its poor aqueous solubility.[1][4] This document provides detailed application notes and protocols for formulating this compound for various preclinical research applications, ensuring consistent and effective delivery for in vitro and in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for selecting an appropriate formulation strategy.[5] this compound is characterized by low water solubility, which necessitates specific formulation approaches to achieve desired concentrations for preclinical testing.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈ClNO₂ | [][4][6][7][8] |
| Molecular Weight | 409.95 g/mol | [][4][6][7][8][9] |
| Appearance | White to off-white/beige solid | [8][9] |
| pKa (Strongest Acidic) | 8.77 (Predicted) | [10] |
| pKa (Strongest Basic) | 9.6 (Predicted) | [10] |
| Solubility in Water | < 0.1 mg/mL (Insoluble) | [1][4][9] |
| Solubility in DMSO | ≥ 33 - 100 mg/mL | [1][4][6][8] |
| Solubility in Ethanol | ~20 - 74 mg/mL | [11][12] |
Note: Solubility values can vary slightly between different batches and suppliers. It is recommended to use freshly opened, anhydrous solvents for best results, as hygroscopic DMSO can significantly impact solubility.[1][8][13]
Biological Activity and Signaling Pathways
Endoxifen exerts its biological effects primarily through two mechanisms: modulation of the estrogen receptor (ER) and inhibition of Protein Kinase C (PKC).[2]
-
Estrogen Receptor (ER) Antagonism: As a SERM, endoxifen competitively binds to the estrogen receptor (ERα), preventing estradiol from binding.[7] This action blocks ER-mediated gene transcription, thereby inhibiting the proliferation of estrogen-dependent cancer cells.[1]
-
Protein Kinase C (PKC) Inhibition: Endoxifen is also a potent inhibitor of PKC.[2] The PKC signaling pathway is crucial in regulating various cellular processes, and its excessive activation has been implicated in conditions like bipolar disorder.[2]
Formulation Strategies and Selection
Given its poor water solubility, selecting the right formulation is crucial for achieving accurate and reproducible results in preclinical studies.[5][14] The choice depends on the route of administration, the required dose, and the type of study (e.g., pharmacokinetic, efficacy).
Common strategies to enhance the bioavailability of poorly soluble compounds like endoxifen include:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[5] This is a common approach for parenteral formulations.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.[14]
-
Suspending Agents: For oral administration, the drug can be suspended in an aqueous vehicle with the help of suspending agents like carboxymethyl cellulose (CMC).[11]
-
Lipid-Based Formulations: Solubilizing the drug in oils or lipid-based excipients can improve oral absorption.[14]
Experimental Protocols for Preclinical Formulations
The following protocols are based on validated formulations from preclinical research suppliers and scientific literature.[11] Always prepare solutions in a sterile environment (e.g., a laminar flow hood) for in vivo use.
Protocol 1: Injectable Co-solvent Formulation for IV/IP Administration
This protocol creates a clear solution suitable for intravenous or intraperitoneal injection. The combination of DMSO, PEG300, and Tween 80 acts as a co-solvent and surfactant system to keep this compound solubilized in the aqueous vehicle.[11]
Table 2: Composition of Injectable Co-solvent Formulation
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Primary Solvent |
| PEG300 | 20% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| ddH₂O | 70% | Vehicle (Diluent) |
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettors and sterile tips
Workflow Diagram:
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the dose, animal weight, and number of animals.
-
Example Calculation: To prepare 1 mL of a 2.5 mg/mL solution:
-
Weigh 2.5 mg of this compound.
-
Volume of DMSO: 1 mL * 5% = 50 µL
-
Volume of PEG300: 1 mL * 20% = 200 µL
-
Volume of Tween 80: 1 mL * 5% = 50 µL
-
Volume of ddH₂O: 1 mL * 70% = 700 µL
-
-
-
Dissolve Endoxifen: Add the calculated volume of DMSO (50 µL) to the pre-weighed Endoxifen HCl powder. Vortex thoroughly until the powder is completely dissolved and the solution is clear.
-
Add Co-solvent: Add the PEG300 (200 µL) to the DMSO-drug solution. Vortex until the solution is homogeneous.
-
Add Surfactant: Add the Tween 80 (50 µL). Vortex until fully mixed.
-
Add Aqueous Vehicle: Add the ddH₂O (700 µL) to the mixture. Vortex again to ensure a final, clear, homogeneous solution.
-
Administration: Use the formulation immediately for best results.[11] Precipitation may occur upon storage or dilution.
Protocol 2: Oral Suspension Formulation for Gavage
This protocol is suitable for delivering higher doses of this compound orally. It creates a homogeneous suspension using carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.
Table 3: Composition of Oral Suspension Formulation
| Component | Concentration (w/v) | Purpose |
| Endoxifen HCl | 1-5 mg/mL (Typical) | Active Ingredient |
| CMC-Na | 0.5% - 1.0% | Suspending Agent |
| Sterile Water | q.s. to final volume | Vehicle |
Materials and Equipment:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile deionized water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile container for preparation
Procedure:
-
Prepare CMC-Na Vehicle:
-
To prepare a 0.5% CMC-Na solution, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously with a magnetic stir bar.
-
Continue stirring until the CMC-Na is fully hydrated and the solution is clear and viscous. This may take several hours.
-
-
Triturate the Drug (Optional but Recommended): To ensure a fine, uniform suspension, gently grind the required amount of Endoxifen HCl powder in a mortar and pestle. This increases the surface area and improves suspension quality.[14]
-
Prepare the Suspension:
-
Weigh the required amount of Endoxifen HCl powder.
-
In a sterile container, add a small amount of the prepared CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the CMC-Na vehicle while continuously stirring or vortexing.
-
-
Homogenize: Continue to stir the suspension for 15-30 minutes to ensure it is homogeneous.
-
Administration: Stir or vortex the suspension immediately before each animal is dosed to ensure uniform drug delivery.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound and its formulations.
-
Powder: Store the solid this compound powder at -20°C for long-term storage (months to years).[4][6]
-
Stock Solutions:
-
Working Formulations:
-
Aqueous-based working formulations (both co-solvent solutions and suspensions) are prone to precipitation and degradation. It is strongly recommended to prepare them fresh on the day of use and use them immediately.[11][12]
-
Forced degradation studies show that endoxifen is susceptible to degradation under acidic, basic, and oxidative conditions.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endoxifen - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. This compound | C25H28ClNO2 | CID 54613017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endoxifen HCl | 1032008-74-4 [chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. healthinformaticsjournal.com [healthinformaticsjournal.com]
Application Note: Measuring Endoxifen-Induced Gene Expression Changes Using Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, an active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its primary mechanism of action involves binding to the estrogen receptor (ERα), leading to the modulation of gene expression, which in turn inhibits tumor growth and promotes apoptosis.[4][5] Understanding the specific changes in gene expression induced by endoxifen is crucial for elucidating its detailed molecular mechanisms, identifying biomarkers of response, and developing more effective therapeutic strategies. Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal method to study the effects of endoxifen on gene expression.[6]
This application note provides detailed protocols for utilizing real-time PCR to measure gene expression changes in breast cancer cells following treatment with endoxifen. It includes procedures for cell culture, endoxifen treatment, RNA extraction, cDNA synthesis, and qPCR, along with examples of data presentation and visualization of relevant signaling pathways.
Key Signaling Pathways Modulated by Endoxifen
Endoxifen exerts its effects by modulating several key signaling pathways. Primarily, it acts as an antagonist of the estrogen receptor, directly impacting the transcription of estrogen-responsive genes.[5] Additionally, studies have revealed that endoxifen can influence other critical cellular pathways, including the PI3K-AKT signaling pathway, often implicated in cell survival and proliferation.[3][7] At higher concentrations, endoxifen has been shown to induce cell cycle arrest and apoptosis.[2][4]
Caption: Endoxifen signaling pathways.
Experimental Protocols
This section provides a comprehensive workflow for assessing endoxifen-induced gene expression changes.
Caption: Experimental workflow.
Cell Culture of MCF-7 Cells
MCF-7 is a commonly used ER+ human breast cancer cell line.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.[8]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[8] Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.[8]
Endoxifen Treatment
-
Cell Seeding: Seed MCF-7 cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 50-70% confluency at the time of treatment.
-
Hormone Deprivation (Optional but Recommended): Before treatment, replace the growth medium with phenol red-free EMEM containing charcoal-stripped FBS for at least 24-48 hours to reduce the influence of estrogens present in the serum.[10]
-
Endoxifen Preparation: Prepare a stock solution of Z-endoxifen in a suitable solvent such as DMSO or ethanol. Further dilute the stock solution in culture medium to the desired final concentrations. Endoxifen concentrations can range from nanomolar to micromolar depending on the experimental goals.[2][3]
-
Treatment: Remove the hormone-free medium and add the medium containing the desired concentration of endoxifen or vehicle control (e.g., DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Total RNA Extraction
High-quality, intact RNA is essential for successful qPCR.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification.[11][12] This typically involves steps to remove cellular debris, DNA, and proteins.
-
DNase Treatment: To eliminate any contaminating genomic DNA, which can lead to false-positive results in qPCR, treat the RNA samples with DNase.[13]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Reverse Transcriptase: Use a reliable reverse transcriptase enzyme and a suitable primer (oligo(dT) primers, random hexamers, or a mix of both) to convert the extracted RNA into complementary DNA (cDNA).[14]
-
Reaction Setup: In an RNase-free tube, combine the RNA template, reverse transcriptase, dNTPs, primers, and reaction buffer according to the manufacturer's instructions.[11][14]
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the appropriate temperature and time settings as recommended by the kit manufacturer.[14]
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[14]
Real-time PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target genes and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, or TBP). Primers should be specific and efficient.
-
qPCR Master Mix: Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Reaction Setup: In a qPCR plate, prepare the reaction mix for each sample, including the cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Table 1: Example qPCR Cycling Conditions
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 10 minutes |
| Denaturation | 95 | 15 seconds |
| Annealing/Extension | 60 | 60 seconds |
| Repeat Denaturation and Annealing/Extension for 40 cycles | ||
| Melt Curve Analysis | Instrument specific |
Note: Optimal annealing temperatures may vary depending on the primers.
Data Analysis and Presentation
The relative quantification of gene expression is typically calculated using the comparative Ct (ΔΔCt) method.[15][16][17]
Data Normalization
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct (target gene) - Ct (housekeeping gene)
Calculation of Fold Change
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control (vehicle-treated) sample: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCt
Data Presentation
Summarize the quantitative data in a clear and structured table.
Table 2: Example of Endoxifen-Induced Gene Expression Changes in MCF-7 Cells
| Gene | Treatment (Endoxifen 1 µM, 48h) | Average Ct (Target) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change |
| PGR | Vehicle | 24.5 | 19.2 | 5.3 | 0.0 | 1.0 |
| Endoxifen | 26.8 | 19.3 | 7.5 | 2.2 | 0.22 | |
| TFF1 | Vehicle | 22.1 | 19.1 | 3.0 | 0.0 | 1.0 |
| Endoxifen | 25.4 | 19.2 | 6.2 | 3.2 | 0.11 | |
| CCND1 | Vehicle | 26.3 | 19.3 | 7.0 | 0.0 | 1.0 |
| Endoxifen | 28.1 | 19.4 | 8.7 | 1.7 | 0.31 | |
| c-myc | Vehicle | 23.8 | 19.2 | 4.6 | 0.0 | 1.0 |
| Endoxifen | 25.9 | 19.3 | 6.6 | 2.0 | 0.25 |
Note: This is example data. Actual results may vary.
Conclusion
Real-time PCR is a robust and sensitive method for quantifying the changes in gene expression induced by endoxifen. The detailed protocols and data analysis methods provided in this application note offer a comprehensive guide for researchers to investigate the molecular mechanisms of endoxifen action in breast cancer cells. This approach can aid in the identification of novel therapeutic targets and biomarkers for predicting treatment response.
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens – ScienceOpen [scienceopen.com]
- 2. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid oxidation and autophagy promote endoxifen resistance and counter the effect of AKT inhibition in ER-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf7.com [mcf7.com]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 12. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 13. リアルタイムPCR向けのRNA抽出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. cran.r-project.org [cran.r-project.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
Application Notes and Protocols: Endoxifen Hydrochloride for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen Hydrochloride, the active metabolite of Tamoxifen, is a potent selective estrogen receptor modulator (SERM) with significant anti-cancer properties.[1][2] Beyond its well-documented anti-estrogenic effects, Endoxifen has been shown to induce apoptosis in various cancer cell lines, particularly in estrogen receptor-positive (ER+) breast cancer.[3] Its mechanism of action is multifaceted and concentration-dependent, involving the modulation of key signaling pathways that regulate cell survival and death. These application notes provide a comprehensive overview of the mechanisms by which Endoxifen induces apoptosis and detailed protocols for evaluating its efficacy in a laboratory setting.
Mechanism of Action
Endoxifen's pro-apoptotic activity is mediated through a combination of ER-dependent and independent pathways. At higher, yet clinically achievable concentrations, Endoxifen's effects extend beyond ERα antagonism.
Key Signaling Pathways:
-
PI3K/Akt Pathway Inhibition: Endoxifen has been shown to downregulate the phosphorylation of Akt, a critical node in the PI3K/Akt signaling pathway that promotes cell survival.[4][5] This inhibition is mediated, at least in part, through the degradation of Protein Kinase C beta 1 (PKCβ1), a target of Endoxifen.[4] The suppression of AKT signaling is a key mechanism for Endoxifen-induced apoptosis.[4]
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. Endoxifen has been observed to alter the expression of these proteins, promoting a pro-apoptotic state. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6][7]
-
Caspase Activation: The induction of apoptosis by Endoxifen culminates in the activation of caspases, the executioner enzymes of apoptosis.[8][9] Studies have shown the activation of caspase-3, -7, and -9 in response to treatment with agents that modulate estrogen pathways.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: Effect of Endoxifen on Cell Viability and Apoptosis
| Cell Line | Endoxifen Concentration | Effect | Reference |
| MCF7AC1 | 5 µM | Induction of apoptosis | |
| MCF7AC1 | 5 µM | Reduction of AKTSer473 phosphorylation and increased PARP cleavage | |
| MCF7 | 20 nM, 100 nM, 1000 nM | Concentration-dependent induction of cell cycle arrest and apoptosis markers | |
| MCF-7 | Not specified | Time- and concentration-dependent downregulation of Bcl-2 |
Table 2: IC50 Values of Endoxifen in Cancer Cell Lines
| Cell Line | IC50 Value | Assay | Reference |
| hERG potassium channels | 1.6 μM | Inhibition of hERG current | [1] |
Signaling Pathway Diagrams
Caption: Endoxifen-induced apoptosis signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Endoxifen-containing medium to each well. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Endoxifen treatment.[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Protocol for Assessing Endoxifen's Impact on Tumor Growth In Vivo
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vivo efficacy of Endoxifen, a potent active metabolite of Tamoxifen, in inhibiting tumor growth. These guidelines are intended for researchers in oncology and drug development, providing standardized procedures for preclinical evaluation.
Introduction
Endoxifen is a selective estrogen receptor modulator (SERM) that has demonstrated significant anti-estrogenic and anti-proliferative effects in preclinical studies.[1][2] It is a key active metabolite of Tamoxifen, a widely used endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][3] Unlike Tamoxifen, Endoxifen's activity is independent of the CYP2D6 enzyme, which is responsible for its metabolic activation.[4][5][6] This makes Endoxifen a promising therapeutic agent, particularly for patients with reduced CYP2D6 activity.[4][5][6] The following protocols detail the necessary steps to evaluate the anti-tumor effects of Endoxifen in a xenograft mouse model.
Experimental Protocols
Animal Model and Cell Line Selection
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or C57BL/6 mice, 5-6 weeks of age, are commonly used.[7][8] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.[7]
-
Cell Line Selection: For ER+ breast cancer studies, the MCF-7 human breast adenocarcinoma cell line is a well-established model.[1][4][9] For melanoma studies, the B16F10 mouse melanoma cell line can be utilized.[7][10]
Tumor Xenograft Establishment
-
Cell Preparation: Selected cancer cells are cultured under standard conditions. Prior to injection, cells are harvested during the logarithmic growth phase.
-
Subcutaneous Xenograft Model (MCF-7):
-
Resuspend MCF-7 cells in a suitable medium (e.g., Matrigel) to a final concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.[11]
-
To promote initial tumor growth, a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) can be implanted subcutaneously a day before cell injection.[12]
-
-
Intravenous Injection Model (B16F10 for metastatic melanoma):
-
Inject 5 x 10^4 B16F10 cells in 0.1 mL of cell suspension intravenously via the tail vein.[7]
-
Endoxifen Administration
-
Preparation: Z-Endoxifen HCl is a commonly used form.[8] The dosing solution should be freshly prepared daily.
-
Route of Administration: Oral gavage is a common and clinically relevant route.[7][13] Subcutaneous injections are also an option.[4][5][6]
-
Dosing Regimen:
-
Treatment should be initiated once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³).
-
Doses can range from 4 mg/kg to 75 mg/kg body weight per day.[7][8] A common dosing schedule is daily for 20-28 consecutive days.[7]
-
A vehicle control group (e.g., saline) and a positive control group (e.g., Tamoxifen) should be included for comparison.
-
Monitoring Tumor Growth and Animal Well-being
-
Tumor Measurement: Tumor dimensions (length and width) should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width² .[12]
-
Body Weight and Clinical Signs: Monitor and record the body weight of each animal at regular intervals. Observe the animals for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.[14]
-
Imaging: Advanced techniques like 3D digital microscopy can provide more accurate real-time tracking of tumor growth.[15] PET imaging with probes like 18F-FDG, 18F-FES, and 18F-FLT can be used for early monitoring of treatment response.[12]
Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the study period, euthanize the animals according to approved institutional guidelines. Carefully excise the tumors and record their final weight.
-
Metastasis Assessment (for B16F10 model): Dissect the lungs and count the number of metastatic tumor nodules on the surface.[7]
-
Histopathological Analysis: A portion of the tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to assess tumor necrosis and morphology.
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the plasma concentrations of Endoxifen using techniques like liquid chromatography-tandem mass spectrometry.[16]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of Orally Administered Endoxifen in B16F10 Melanoma Model
| Treatment Group | Dose (mg/kg/day) | Mean Number of Lung Nodules | % Inhibition of Nodule Formation | Mean Lung Weight (g) | % Reduction in Lung Weight |
| Control | - | 58 | - | 0.47 | - |
| Tamoxifen | 8 | 35 | 39.7% | 0.309 | 34% |
| Endoxifen | 4 | 42.5 | 26.7% | 0.409 | 13% |
| Endoxifen | 8 | 10 | 82.7% | 0.203 | 57% |
Data adapted from a study on B16F10 melanoma-bearing C57BL/6 mice treated for 20 consecutive days.[7]
Table 2: Comparative Antitumor Activity of Endoxifen and Tamoxifen in MCF-7/HER2 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Size Change from Baseline (%) at Week 7 | p-value vs. Tamoxifen |
| Tamoxifen | - | +200% | - |
| Endoxifen (Low Dose) | 25 | Not specified, but significant reduction | p=0.01 |
| Endoxifen (High Dose) | 75 | Not specified, but significant reduction | p=0.001 |
Data from a study on E2-stimulated MCF7-HER2 xenografts in athymic nude mice.[8]
Table 3: Pharmacokinetics of Single-Dose Oral Endoxifen in Female Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 33.8 ± 2.4 | 0.25 | 74.9 ± 19.9 |
| 25 | 103 ± 97 | 0.5 | 240 ± 190 |
| 50 | 284 ± 152 | 1.0 | 1140 ± 580 |
| 75 | 660 ± 511 | 2.0 | 5010 ± 3200 |
| 200 | 2970 ± 100 | 2.0 | 30000 ± 6000 |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve. Data represents mean ± SD.[4]
Visualizations
Caption: Experimental workflow for in vivo assessment of Endoxifen.
Caption: Simplified Estrogen Receptor signaling pathway and Endoxifen's mechanism.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bringing the Breast Cancer Drug Endoxifen from Bench to Bedside - NCI [cancer.gov]
- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally administered endoxifen inhibits tumor growth in melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determination of clinically therapeutic endoxifen concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally administered endoxifen inhibits tumor growth in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iitri.org [iitri.org]
- 15. 3D monitoring of tumor volume in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Endoxifen Hydrochloride Resistance in Breast Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on endoxifen hydrochloride resistance in breast cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to endoxifen in ER-positive breast cancer cells?
A1: Resistance to endoxifen, the active metabolite of tamoxifen, is a complex issue involving multiple molecular changes. The primary mechanisms include:
-
Loss or Modification of Estrogen Receptor Alpha (ERα): Endoxifen-resistant cells often exhibit a significant downregulation or complete loss of ERα expression at both the mRNA and protein levels.[1] This is a key distinction from some models of tamoxifen resistance where ERα may still be present.[1]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependency on the ER pathway by activating other pro-survival signaling cascades. Key pathways implicated in endoxifen resistance include the PI3K/AKT/mTOR and MAPK pathways.[2][3][4] These pathways can be activated by upstream receptor tyrosine kinases (RTKs) like EGFR, HER2, and IGF-1R.[3][5]
-
Altered Gene Expression Signatures: The development of endoxifen resistance is associated with unique changes in gene expression. These signatures can indicate a shift towards a more basal, stem-cell-like phenotype and activation of pathways related to epithelial-to-mesenchymal transition (EMT).[1]
-
Estrogen Insensitivity: Unlike some tamoxifen-resistant models that may retain partial sensitivity to estrogen, endoxifen-resistant cells often become completely insensitive to estrogen for growth.[1]
Q2: My endoxifen-resistant cell line shows cross-resistance to other endocrine therapies. Is this expected?
A2: Yes, this is a frequently observed phenomenon. Studies have shown that endoxifen-resistant breast cancer cell lines often display broad resistance to other FDA-approved second- and third-line endocrine therapies, including other selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) like fulvestrant.[1][6] This is often linked to the significant loss of ERα, the primary target of these drugs.[1]
Q3: How do endoxifen-resistant models differ from traditional 4-hydroxy-tamoxifen (4HT)-resistant models?
A3: While both are models of endocrine resistance, there are critical distinctions:
-
ERα and Progesterone Receptor (PR) Expression: Endoxifen-resistant cells typically show a pronounced loss of both ERα and PR, whereas 4HT-resistant cells may retain expression of these receptors.[1]
-
Phenotype and Morphology: 4HT-resistant cells may grow in tight clusters, while endoxifen-resistant cells can appear larger and less tightly packed.[7]
-
Drug Sensitivity Profiles: Endoxifen-resistant cells tend to be more broadly resistant to a range of endocrine therapies compared to 4HT-resistant cells, which may remain sensitive to some agents.[1][7] For instance, 4HT-resistant cells have shown greater sensitivity to the PI3K inhibitor alpelisib and the AKT inhibitor ipatasertib compared to endoxifen-resistant cells.[1]
Troubleshooting Guides
Problem 1: Difficulty in generating a stable endoxifen-resistant cell line.
Possible Cause & Solution:
-
Sub-optimal Endoxifen Concentration: The concentration of endoxifen used for selection may be too high, leading to excessive cell death, or too low, failing to apply sufficient selective pressure.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 of endoxifen in your parental cell line. Start the selection process with a concentration around the IC50 and gradually increase it as cells adapt.
-
-
Inadequate Culture Time: The development of resistance is a gradual process that can take several months.
-
Troubleshooting Step: Be patient and maintain consistent culture conditions. Continuously monitor the cells for signs of recovery and proliferation in the presence of endoxifen. Passage the cells as needed, but avoid letting them become overly confluent.
-
-
Cell Line Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.
-
Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination. If a culture is contaminated, it is best to discard it and start a new culture from a frozen, uncontaminated stock.
-
Problem 2: My endoxifen-resistant cells are not showing activation of the PI3K/AKT pathway.
Possible Cause & Solution:
-
Alternative Resistance Mechanisms: Resistance may be driven by other pathways, such as the MAPK pathway or through mechanisms independent of kinase signaling.
-
Troubleshooting Step: Perform a broader screen of key signaling pathways. Use western blotting to check the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK). Also, consider RNA sequencing to identify unique gene expression signatures that may point to other resistance mechanisms.[1]
-
-
Transient Activation: Pathway activation might be transient or dependent on specific culture conditions.
-
Troubleshooting Step: Analyze protein phosphorylation at different time points after media changes or stimulation with growth factors. Ensure that your serum-starvation protocol, if used, is not masking the underlying activation.
-
Data Presentation
Table 1: Comparative IC50 Values of Second- and Third-Line Therapies in Endoxifen-Resistant (Endox-R) vs. 4-Hydroxy-Tamoxifen-Resistant (4HT-R) MCF7 Cells.
| Drug | Target | Control (MCF7) IC50 | Endox-R IC50 | 4HT-R IC50 |
| Abemaciclib | CDK4/6 | >10 µM | >10 µM | >10 µM |
| Palbociclib | CDK4/6 | >10 µM | >10 µM | >10 µM |
| Ribociclib | CDK4/6 | >10 µM | >10 µM | >10 µM |
| Alpelisib | PI3Kα | 0.8 µM | >10 µM | 0.5 µM |
| Ipatasertib | AKT | 1.2 µM | >10 µM | 0.9 µM |
| Venetoclax | BCL-2 | ~1 µM | ~1 µM | ~1 µM |
Data synthesized from studies on differential drug sensitivity in resistant cell lines.[1][7]
Experimental Protocols
Protocol 1: Generation of Endoxifen-Resistant Breast Cancer Cell Lines
-
Cell Seeding: Plate parental ER-positive breast cancer cells (e.g., MCF7) in their recommended growth medium.
-
Initial Treatment: After 24 hours, replace the medium with one containing this compound at a concentration close to the predetermined IC50 value.
-
Maintenance and Dose Escalation: Maintain the cells in the endoxifen-containing medium, replacing it every 2-3 days. As the cells begin to recover and proliferate, gradually increase the concentration of endoxifen in a stepwise manner. This process can take 6-12 months.
-
Resistance Confirmation: Once the cells are able to proliferate steadily in a high concentration of endoxifen (e.g., 1 µM), their resistance should be confirmed.
-
Validation Assays:
-
Proliferation Assay: Perform a dose-response assay to compare the IC50 of endoxifen in the resistant line versus the parental line.
-
Western Blot: Analyze the expression of ERα and PR to confirm their downregulation.[1] Check for activation of signaling pathways (e.g., p-AKT, p-ERK).
-
Estrogen Response Assay: Test the cells' proliferative response to estradiol to confirm estrogen insensitivity.[1]
-
Protocol 2: Western Blot for Signaling Pathway Activation
-
Cell Lysis: Lyse the parental and endoxifen-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for generating endoxifen-resistant breast cancer cell lines.
Caption: Key signaling pathways implicated in endoxifen resistance.
References
- 1. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medicineinnovates.com [medicineinnovates.com]
Technical Support Center: Investigating Acquired Resistance to Endoxifen Therapy
Welcome to the technical support center for researchers investigating acquired resistance to endoxifen therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary known mechanisms of acquired resistance to endoxifen therapy?
Acquired resistance to endoxifen, the most active metabolite of tamoxifen, is a multifaceted process. Key mechanisms include:
-
Alterations in the Estrogen Receptor (ERα): This can manifest as a complete loss of ERα expression or the acquisition of activating mutations in the ESR1 gene, particularly within the ligand-binding domain. These mutations can lead to a constitutively active receptor, independent of estrogen binding.[1][2][3][4][5][6]
-
Activation of Escape Signaling Pathways: Cancer cells can bypass the ERα blockade by upregulating alternative growth factor receptor pathways. This includes the HER2, EGFR, and IGF1R pathways, which in turn activate downstream signaling cascades like PI3K/AKT/mTOR and MAPK/ERK.[5][7][8][9][10] These pathways can then phosphorylate and activate ERα in a ligand-independent manner.[7]
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as hypermethylation of the ESR1 promoter or histone modifications, can lead to the silencing of ERα expression.[2][11][12][13]
-
Tumor Microenvironment Influence: Components of the tumor microenvironment, including cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix (e.g., fibronectin), can secrete growth factors and cytokines that promote resistance.[14][15][16][17]
-
Altered Metabolism: While endoxifen is the active metabolite, variations in the activity of enzymes like CYP2D6 that metabolize tamoxifen can influence the levels of endoxifen and potentially contribute to resistance.[18]
Q2: How do endoxifen-resistant breast cancer cell line models differ from traditional tamoxifen (4-hydroxytamoxifen)-resistant models?
Recent studies developing endoxifen-resistant (Endox-R) cell lines have revealed significant molecular and phenotypic differences compared to 4-hydroxytamoxifen-resistant (4HT-R) models.[18][19][20] Endox-R cells often exhibit:
-
A more complete loss of ERα and Progesterone Receptor (PR) expression.[19][20]
-
Estrogen insensitivity, meaning their growth is not stimulated by estrogen.[19]
-
Striking cross-resistance to other ERα-targeting therapies and even some second- and third-line treatments.[19][20]
-
In contrast, 4HT-R cells may retain ERα expression and some estrogen responsiveness.[19]
These differences highlight that endoxifen resistance may represent a more clinically relevant model for a subset of patients who relapse on tamoxifen.[20]
Experimental Design & Troubleshooting
Q3: My endoxifen-resistant cell line is showing inconsistent growth. What could be the cause?
Inconsistent growth in resistant cell lines can be attributed to several factors:
-
Loss of Resistant Phenotype: Continuous culture without the selective pressure of endoxifen can lead to the outgrowth of sensitive cells. Troubleshooting: Regularly confirm the resistant phenotype by comparing the growth of your resistant line to the parental line in the presence and absence of endoxifen. Maintain a low concentration of endoxifen in the culture medium for the resistant cells.
-
Cell Line Contamination: Mycoplasma contamination can significantly alter cell growth and behavior. Troubleshooting: Regularly test your cell lines for mycoplasma.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to different growth rates. Troubleshooting: Ensure accurate cell counting and consistent seeding densities across all experiments.
-
Media and Supplement Variability: Batch-to-batch variations in serum or other media components can affect cell growth. Troubleshooting: Use a consistent lot of serum and media for a set of experiments. When starting a new lot, consider performing a growth curve to ensure consistency.
Q4: I am not observing the expected loss of ERα expression in my newly developed endoxifen-resistant cell line. Why might this be?
While loss of ERα is a key feature of some endoxifen-resistant models, it's not the only mechanism.[19] If you are not observing ERα loss, consider the following possibilities:
-
Alternative Resistance Mechanisms: Your cells may have developed resistance through other means, such as the acquisition of an activating ESR1 mutation or the upregulation of bypass signaling pathways (e.g., PI3K/AKT, MAPK).[1][7][8] Troubleshooting:
-
Sequence the ESR1 gene in your resistant and parental cell lines to check for mutations.
-
Perform western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK).
-
-
Heterogeneous Population: Your resistant cell line may be a mixed population of cells with different resistance mechanisms. Troubleshooting: Consider single-cell cloning to isolate and characterize distinct subpopulations.
Q5: My western blots for phosphorylated proteins in signaling pathways are showing weak or inconsistent signals. What can I do?
Phospho-protein detection can be challenging due to the transient nature of phosphorylation and low protein abundance.
-
Optimize Lysis Conditions: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Perform all lysis steps on ice.
-
Stimulation Conditions: The activation of signaling pathways is often transient. Troubleshooting: Perform a time-course experiment after stimulation (e.g., with a growth factor) to identify the peak of phosphorylation for your protein of interest.
-
Antibody Quality: The quality of phospho-specific antibodies can vary. Troubleshooting: Validate your antibody using positive and negative controls. Ensure you are using the antibody at the recommended dilution.
-
Loading Controls: Use a total protein for the same target as a loading control (e.g., total AKT for p-AKT) to confirm that changes in the phospho-signal are not due to variations in protein loading.
Data Summary
Table 1: Comparison of Endoxifen-Resistant and 4-Hydroxytamoxifen-Resistant MCF7 Cell Lines
| Feature | Parental MCF7 | 4HT-Resistant (4HT-R) | Endoxifen-Resistant (Endox-R) |
| ERα Expression | High | Maintained | Loss of expression[19][21] |
| PR Expression | High | Maintained | Loss of expression[19][21] |
| Estrogen Sensitivity | High | Maintained | Insensitive[19] |
| Proliferation Rate | Moderate | Increased | Decreased[18] |
| Cross-Resistance to Fulvestrant (ICI) | Sensitive | Sensitive | Resistant[19] |
Table 2: IC50 Values (µM) for Second- and Third-Line Therapies in Resistant MCF7 Cell Lines
| Drug | Mechanism of Action | Parental MCF7 | 4HT-Resistant | Endoxifen-Resistant |
| Palbociclib | CDK4/6 inhibitor | ~0.1 | ~0.2 | >1 |
| Alpelisib | PI3Kα inhibitor | <0.1 | <0.1 | >1 |
| Ipatasertib | AKT inhibitor | ~0.5 | <0.5 | >1 |
| Venetoclax | BCL-2 inhibitor | ~1 | ~1 | ~1 |
| Note: IC50 values are approximate and based on graphical data from Jones et al. (2020). Actual values may vary between experiments.[19] |
Key Experimental Protocols
Protocol 1: Development of Endoxifen-Resistant Cell Lines
-
Cell Culture: Begin with a parental ER-positive breast cancer cell line (e.g., MCF7, T47D). Culture the cells in their recommended growth medium.
-
Initial Endoxifen Treatment: Introduce endoxifen at a low concentration, typically starting around the IC50 for the parental cell line.
-
Dose Escalation: Gradually increase the concentration of endoxifen over several months as the cells adapt and resume proliferation. This process of continuous exposure to the drug selects for a resistant population.[9]
-
Maintenance: Once a resistant population is established (i.e., cells are proliferating steadily at a high concentration of endoxifen), maintain the cells in a medium containing this concentration of endoxifen to preserve the resistant phenotype.
-
Characterization: Regularly characterize the resistant cell line by assessing cell morphology, proliferation rates, ERα expression (Western blot and qPCR), and cross-resistance to other endocrine therapies.
Protocol 2: Western Blotting for ERα and Signaling Pathway Proteins
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., ERα, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: ERE-Luciferase Reporter Assay for ERα Transcriptional Activity
-
Transfection: Co-transfect breast cancer cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Hormone Deprivation: After transfection, culture the cells in a phenol red-free medium with charcoal-stripped serum for at least 24 hours to remove any residual estrogens.
-
Treatment: Treat the cells with estradiol (positive control), endoxifen, or vehicle control for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units (RLU) between different treatment groups.
Visualized Mechanisms and Workflows
Caption: Key signaling pathways involved in acquired endoxifen resistance.
Caption: Workflow for developing and characterizing endoxifen-resistant cell lines.
References
- 1. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine therapy resistance: what we know and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. owise.uk [owise.uk]
- 7. Frontiers | Pathways to Endocrine Therapy Resistance in Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. MECHANISMS OF ACQUIRED RESISTANCE TO ENDOCRINE THERAPY IN HORMONE-DEPENDENT BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Epigenetic mechanisms in breast cancer therapy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tamoxifen resistance and epigenetic modifications in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microenvironment and endocrine resistance in breast cancer: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The tumor microenvironment modulates tamoxifen resistance in breast cancer: a role for soluble stromal factors and fibronectin through β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicineinnovates.com [medicineinnovates.com]
- 19. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Developing Endoxifen-Resistant Cell Line Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing endoxifen-resistant cell line models.
Troubleshooting Guide
This guide addresses common issues encountered during the development and maintenance of endoxifen-resistant cell lines.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High rate of cell death during initial endoxifen treatment. | 1. Endoxifen concentration is too high for the parental cell line. 2. Cells are not healthy or are at a high passage number. 3. Contamination of cell culture. | 1. Determine the IC50 of endoxifen for your parental cell line and start the long-term culture at a concentration at or slightly below the IC50.[1] 2. Use low-passage, healthy cells to begin the experiment. Ensure optimal growth conditions before starting treatment. 3. Regularly test for mycoplasma and other contaminants.[2] |
| Cells are not developing resistance to endoxifen over time. | 1. Endoxifen concentration is too low to exert selective pressure. 2. The parental cell line is inherently resistant or has a low propensity to develop resistance. 3. Inconsistent drug exposure. | 1. Gradually increase the endoxifen concentration in a stepwise manner once the cells have adapted to the current concentration.[3] 2. Consider using a different parental cell line known to be sensitive to endocrine therapies, such as MCF-7. 3. Maintain a consistent treatment schedule with regular media changes containing fresh endoxifen. |
| Resistant phenotype is lost after freezing and thawing or after a few passages without the drug. | 1. The resistance mechanism is transient and not stably integrated. 2. Heterogeneous population with a mix of sensitive and resistant cells. | 1. Continuously culture the resistant cells in the presence of a maintenance dose of endoxifen (e.g., the final concentration used for selection) to maintain selective pressure.[4] 2. Perform single-cell cloning to isolate a homogeneously resistant population. |
| Inconsistent results in proliferation or viability assays. | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Variation in drug concentration or incubation time. | 1. Ensure a single-cell suspension before seeding and mix gently after plating to ensure even distribution. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead.[5] 3. Use calibrated pipettes and be precise with incubation times. |
| Difficulty in detecting changes in protein expression (e.g., ERα) via Western Blot. | 1. Poor protein extraction or sample handling. 2. Low protein expression in the cell line. 3. Issues with antibody quality or protocol. | 1. Use appropriate lysis buffers with protease and phosphatase inhibitors and quantify protein concentration accurately. 2. Load a sufficient amount of protein (e.g., 20 µg) per lane.[6] 3. Use a validated antibody for your target protein and optimize blotting conditions (e.g., antibody concentration, incubation time). |
Frequently Asked Questions (FAQs)
1. How long does it typically take to develop a stable endoxifen-resistant cell line?
The development of a stable drug-resistant cell line is a lengthy process that can take anywhere from 6 to 24 months of continuous culture with the drug.[2][7] For example, endoxifen-resistant MCF-7 cell lines have been successfully developed after 24 months of chronic treatment.[2]
2. What is a typical starting concentration of endoxifen for developing resistance?
A common starting concentration for developing endoxifen resistance in a sensitive cell line like MCF-7 is 1 µM.[2] However, it is recommended to first determine the half-maximal inhibitory concentration (IC50) for your specific parental cell line and start the long-term culture at a concentration around the IC50.[1]
3. Should I use phenol red in my culture medium when developing endoxifen-resistant cells?
It is highly recommended to use phenol red-free medium. Phenol red has weak estrogenic activity and can interfere with the action of endocrine therapies like endoxifen, potentially confounding the results.[2][8]
4. How do I confirm that my cell line has developed resistance to endoxifen?
Resistance can be confirmed through several assays:
-
Proliferation/Viability Assays (e.g., MTT, WST): Compare the IC50 value of endoxifen in the resistant cell line to the parental cell line. A significant increase in the IC50 indicates resistance.[1][9]
-
Colony Formation Assays: Assess the ability of cells to form colonies in the presence of endoxifen over a longer period (e.g., 3 weeks).[10]
-
Migration Assays: Evaluate the effect of endoxifen on cell migration. Resistant cells will show less inhibition of migration compared to sensitive cells.[10]
5. What are the expected molecular changes in endoxifen-resistant cells?
A common molecular change observed in endoxifen-resistant breast cancer cell lines is the downregulation or complete loss of Estrogen Receptor alpha (ERα) and Progesterone Receptor (PR) expression at both the mRNA and protein levels.[2][11] This is often associated with the cells becoming estrogen insensitive.[2]
6. Is endoxifen resistance reversible?
Studies have shown that endoxifen resistance, particularly when associated with the loss of ERα, is often not reversible even after withdrawing the drug for an extended period (e.g., three months).[2]
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Endoxifen in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance | Reference |
| MCF-7 | ~0.005 - 0.01 | Not Defined (highly resistant) | >100 | [2] |
| T47D | ~0.01 - 0.02 | Not Defined (highly resistant) | >100 | [2] |
| MCF-7/TAMR | 4.0 ± 0.7 (for Tamoxifen) | 10.8 ± 1.1 (for Tamoxifen) | 2.7 | [12] |
Note: In some studies, a precise IC50 for highly resistant cells could not be determined within the tested concentration range.
Table 2: Differential Gene Expression in Endoxifen-Resistant MCF-7 Cells
| Gene | Function | Fold Change in Expression (Resistant vs. Sensitive) | Reference |
| ESR1 (ERα) | Estrogen Receptor | Substantial downregulation | [2] |
| PGR (PR) | Progesterone Receptor | Concomitant loss with ERα | [2] |
| MAPK13 | Cell Cycle Regulation | >2-fold upregulation | [13] |
| MYC | Transcription Factor | >2-fold downregulation | [13] |
| CCND1 | Cell Cycle Regulation | >2-fold downregulation | [13] |
Experimental Protocols
Protocol 1: Generation of Endoxifen-Resistant Cell Lines
This protocol describes the continuous exposure method to develop endoxifen-resistant breast cancer cell lines (e.g., MCF-7).
Materials:
-
Parental breast cancer cell line (e.g., MCF-7)
-
Phenol red-free cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Antibiotic/Antimycotic solution
-
Endoxifen
-
Ethanol (for vehicle control)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Initial Culture: Culture the parental MCF-7 cells in phenol red-free DMEM/F12 supplemented with 10% FBS and 1% antibiotic/antimycotic solution.
-
Treatment Initiation: Once the cells are in the logarithmic growth phase, begin the chronic treatment. For the resistant line, supplement the growth medium with 1 µM endoxifen. For the vehicle control line, supplement with an equivalent concentration of ethanol (e.g., 0.1%).[2]
-
Long-Term Culture: Continuously culture the cells in their respective media for an extended period (e.g., 12-24 months).[2]
-
Media Changes: Change the media every 2-3 days, ensuring a constant supply of fresh endoxifen or vehicle.
-
Passaging: Subculture the cells when they reach 80-90% confluency.
-
Monitoring: Regularly observe the cells for any morphological changes.[2] Expect an initial period of significant cell death, followed by the gradual emergence of a resistant population.
-
Confirmation of Resistance: Periodically (e.g., every 3-6 months), perform functional assays (see Protocol 2) to assess the level of resistance compared to the parental and vehicle-control cell lines.
-
Stock Generation: Once a stable resistant phenotype is established, cryopreserve aliquots of the resistant and control cell lines for future experiments.
Protocol 2: IC50 Determination using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of endoxifen.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Endoxifen stock solution
-
Phenol red-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium.[5] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of endoxifen in culture medium at 2x the final desired concentrations.
-
Remove the overnight culture medium from the wells and add 100 µL of the various endoxifen concentrations (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 7-10 days for endoxifen sensitivity assays).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[2]
Protocol 3: Western Blot for ERα and PR Expression
This protocol outlines the procedure for analyzing the protein expression of ERα and PR.
Materials:
-
Cell lysates from parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ERα, anti-PR, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-ERα, anti-PR, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to compare the expression levels of ERα and PR between the parental and resistant cell lines, normalizing to the loading control.
Visualizations
Caption: Workflow for developing endoxifen-resistant cell lines.
Caption: Signaling pathways implicated in endoxifen resistance.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. graphviz.org [graphviz.org]
- 13. Changes in DNA Damage Repair Gene Expression and Cell Cycle Gene Expression Do Not Explain Radioresistance in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Endoxifen Hydrochloride Dosage for In-Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Endoxifen Hydrochloride (Endoxifen HCl) dosage in pre-clinical, in-vivo studies. It includes frequently asked questions (FAQs), troubleshooting guidance, detailed experimental protocols, and pharmacokinetic data summaries to facilitate effective and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: Why use Endoxifen directly in in-vivo studies instead of its parent drug, Tamoxifen?
A1: Tamoxifen is a prodrug that requires metabolic activation by the cytochrome P450 enzyme CYP2D6 to form its most active metabolite, Endoxifen.[1][2][3] This metabolic process varies significantly between species and even among individuals due to genetic polymorphisms in CYP2D6.[1][4][5][6][7] In murine models, for instance, the formation of active metabolites like Endoxifen from Tamoxifen is limited.[1][4] Direct administration of Endoxifen HCl bypasses the need for CYP2D6 activation, leading to more consistent and reproducible plasma concentrations, which is crucial for accurately assessing its therapeutic effects in in-vivo models.[1][8][9]
Q2: What is a recommended starting dose for Endoxifen HCl in mice for an efficacy study?
A2: For oral administration in mice, doses ranging from 2 mg/kg/day to 100 mg/kg/day have been evaluated.[1][4][10]
-
Low Doses (2-8 mg/kg/day): These doses have been shown to be safe and effective in inhibiting the growth of human mammary tumor xenografts.[10] In one study, an 8 mg/kg oral dose of Endoxifen showed comparable tumor suppression to a 20 mg/kg oral dose of Tamoxifen.[1][2]
-
Higher Doses (25-100 mg/kg/day): To achieve and sustain higher target plasma concentrations (e.g., >1 µM), doses of 25 mg/kg to 100 mg/kg are often used.[1][4] A single oral dose of 75 mg/kg was able to maintain plasma concentrations greater than 1 μM for 24 hours.[1]
The choice of dose depends on the target plasma concentration required for the specific cancer model and experimental endpoint.
Q3: How should I formulate Endoxifen HCl for oral and intravenous administration?
A3: Proper formulation is critical for ensuring bioavailability and consistent results.
-
Oral Gavage (Suspension): A common and effective method is to suspend Endoxifen HCl in 0.5% carboxymethyl cellulose (CMC).[1][8] This is suitable for a range of oral doses.
-
Intravenous (IV) Injection (Solution): For IV administration, Endoxifen HCl can be dissolved in a vehicle solution. One published formulation consists of 5% ethanol, 5% PEG 400, and 90% normal saline.[1]
Q4: What are the expected pharmacokinetic profiles (Cmax, AUC) of Endoxifen HCl in different animal models?
A4: The pharmacokinetics of Endoxifen vary by species and administration route. Oral administration of Endoxifen HCl leads to substantially higher plasma concentrations of Endoxifen compared to an equivalent dose of Tamoxifen.[1][4][8][9] For example, Endoxifen exposure (AUC) was found to be 100-fold greater in rats and 10-fold greater in dogs when Endoxifen was administered directly compared to an equivalent dose of Tamoxifen.[8][9] See the data tables below for detailed values.
Troubleshooting Guide
Issue 1: Sub-optimal tumor growth inhibition or lack of efficacy.
-
Possible Cause 1: Insufficient Dosage. The Endoxifen concentration may not be reaching the therapeutic threshold required for efficacy in your model. In xenograft models, it has been suggested that Endoxifen concentrations above 53 nM are needed for complete tumor growth inhibition.[2]
-
Solution: Consider a dose-escalation study. Based on murine pharmacokinetic data, increasing the oral dose from 10 mg/kg to 200 mg/kg can increase the Cmax and AUC by 88-fold and 400-fold, respectively.[1] Review the provided pharmacokinetic tables to select a dose that achieves the desired plasma concentration.
-
-
Possible Cause 2: Poor Bioavailability. The formulation may not be optimal, leading to poor absorption after oral administration.
-
Solution: Ensure the Endoxifen HCl is properly suspended (e.g., in 0.5% CMC) immediately before each administration.[1][8] For challenging cases, consider subcutaneous (s.c.) administration, which can yield higher Endoxifen concentrations than an equivalent oral Tamoxifen dose.[1][4] A 2.5 mg/kg s.c. dose in mice can achieve similar plasma concentrations to a 10-25 mg/kg oral dose.[1]
-
-
Possible Cause 3: Animal Model Characteristics. The specific tumor model may have inherent resistance to Endoxifen's mechanism of action (Estrogen Receptor antagonism).
Issue 2: Unexpected toxicity or adverse effects are observed.
-
Possible Cause 1: Dose is too high. While Endoxifen is generally well-tolerated at therapeutic doses, high doses can lead to toxicity.
-
Solution: Reduce the dose. In a six-month study in rats, daily oral doses of 5 mg/kg and 50 mg/kg induced suppression of body weight gain and changes in hormone-sensitive tissues (e.g., ovarian cysts, uterine atrophy), but no treatment-related mortality.[12]
-
-
Possible Cause 2: Vehicle Toxicity. The formulation vehicle itself may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the baseline toxicity of the formulation vehicle (e.g., 0.5% CMC or the IV solution).
-
Quantitative Data Summary
Table 1: Single-Dose Pharmacokinetics of Endoxifen HCl in Female Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng/mL*h) |
| Intravenous (IV) | 1 | >740 (estimated peak) | - |
| Oral | 10 | 935 | 4,920 |
| Oral | 25 | - | - |
| Oral | 50 | - | - |
| Oral | 75 | >370 (sustained for 24h) | - |
| Oral | 200 | - | - |
| Subcutaneous (SC) | 2.5 | Similar to 10-25 mg/kg oral | Similar to 10-25 mg/kg oral |
| Data synthesized from reference[1]. |
Table 2: Single-Dose Pharmacokinetics of Endoxifen HCl in Female Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Terminal Half-Life (hours) |
| Intravenous (IV) | 2 | 0.4 | - | 6.3 |
| Oral | 20 | 0.3 | 3-4 | - |
| Oral | 40 | ~0.5 | 3-4 | - |
| Oral | 80 | ~1.0 | 3-4 | - |
| Oral | 140 | ~1.5 | 3-4 | - |
| Oral | 200 | 1.7 | 3-4 | - |
| Data synthesized from reference[8]. |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Oral Administration of Endoxifen HCl in Mice
This protocol is adapted from methodologies described in preclinical studies.[1]
-
Materials:
-
Z-Endoxifen hydrochloride (Endoxifen HCl)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water
-
Scale, weigh boats, conical tubes
-
Oral gavage needles (22-gauge)
-
Syringes
-
-
Preparation of Dosing Suspension:
-
Calculate the total amount of Endoxifen HCl required for the study group based on the target dose (e.g., 10 mg/kg) and the average weight of the animals. Account for a small overage.
-
Weigh the required amount of Endoxifen HCl powder.
-
Prepare the 0.5% CMC vehicle.
-
Add the Endoxifen HCl powder to the appropriate volume of 0.5% CMC to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose administered at 10 mL/kg).
-
Vortex thoroughly to create a uniform suspension. Note: Prepare this suspension fresh daily and keep it agitated to prevent settling.
-
-
Administration Procedure:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently vortex the dosing suspension to ensure uniformity.
-
Draw the calculated volume into a syringe fitted with an appropriate oral gavage needle.
-
Administer the suspension to the mouse via oral gavage.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Mice
This protocol is based on methods for pharmacokinetic studies.[1]
-
Objective: To collect plasma samples at various time points post-administration to determine pharmacokinetic parameters.
-
Procedure:
-
Administer Endoxifen HCl as described in Protocol 1.
-
At designated time points (e.g., 0.5, 1, 2, 4, 8, 16, and 24 hours post-dose), collect blood samples from a small cohort of mice (typically 3 mice per time-point).
-
Blood can be collected via methods such as retro-orbital bleeding or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a fresh, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis by a validated method like LC-MS/MS.
-
References
- 1. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endoxifen - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. iitri.org [iitri.org]
Technical Support Center: Stereoselective Synthesis of Z-Endoxifen
Welcome to the technical support center for the stereoselective synthesis of Z-endoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this potent tamoxifen metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of Z-endoxifen?
A1: The principal challenge is controlling the stereochemistry to selectively obtain the desired Z-isomer, as many synthetic routes yield a mixture of Z- and E-isomers.[1][2] The subsequent separation of these isomers can be difficult and inefficient, often requiring specialized chromatographic or crystallization techniques.[1][2][3]
Q2: Why is the stereoselectivity so important for endoxifen's activity?
A2: The Z-isomer of endoxifen is the pharmacologically active form, exhibiting potent anti-estrogenic effects.[4][5] The E-isomer is significantly less active or may even have estrogenic properties.[4] Therefore, a high Z/E ratio is crucial for the therapeutic efficacy of the final compound.
Q3: What are the common methods for separating Z- and E-isomers of endoxifen?
A3: Common separation techniques include semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), column chromatography on neutral alumina, and selective recrystallization or trituration.[3][6][7] The choice of method often depends on the scale of the synthesis and the desired purity.
Q4: Can the E-isomer be converted back to the desired Z-isomer?
A4: Yes, the undesired E-isomer can be equilibrated to a mixture of Z- and E-isomers. This is often achieved by heating in a suitable solvent or by treatment with a strong acid.[3] The resulting mixture can then be subjected to another separation process to isolate more of the Z-isomer, thereby improving the overall yield.[3]
Q5: What analytical techniques are used to determine the Z/E ratio?
A5: The most common analytical methods for determining the isomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7] Two-dimensional NMR techniques, such as NOESY or ROESY, can definitively confirm the spatial configuration of the isomers.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of Z-endoxifen.
Issue 1: Poor Z/E Ratio After Synthesis
-
Symptom: HPLC or NMR analysis of the crude product shows a low ratio of the Z-isomer to the E-isomer.
-
Possible Cause: The reaction conditions used for the key bond-forming step (e.g., McMurry coupling) were not optimized for stereoselectivity.
-
Troubleshooting Steps:
-
Reagent and Condition Optimization: Review the literature for reaction conditions known to favor the formation of the Z-isomer. For instance, in a McMurry coupling, the choice of titanium reagent and reaction temperature can significantly influence the stereochemical outcome.
-
Protecting Group Strategy: The choice of protecting groups on the phenolic hydroxyl and the amine can influence the stereoselectivity of subsequent reactions. Consider alternative protecting groups that may favor the desired geometry.
-
Isomer Enrichment: If a mixture is unavoidable, proceed with an enrichment strategy. This can involve selective crystallization where the less soluble isomer precipitates, leaving the desired isomer enriched in the mother liquor (or vice versa depending on the solvent).[1][2][8]
-
Issue 2: Isomerization of Z-Endoxifen During Purification
-
Symptom: A high Z/E ratio in the crude product decreases significantly after purification by column chromatography.
-
Possible Cause: Z-endoxifen is known to be unstable under acidic conditions, and standard silica gel chromatography can cause isomerization to the E-isomer.[7]
-
Troubleshooting Steps:
-
Avoid Silica Gel: Do not use standard silica gel for column chromatography.
-
Use Neutral Alumina: Purification using column chromatography on neutral alumina has been shown to minimize isomerization.[7]
-
Trituration/Recrystallization: Employ trituration or recrystallization as a non-chromatographic purification method. Specific solvent systems can be used to selectively precipitate one isomer, allowing for the purification of the other.[6][7] A process involving heating a mixture of isomers in isopropyl acetate to achieve a ~1:1 ratio, followed by cooling to preferentially crystallize the E-isomer, has been reported.[1][8]
-
Issue 3: Difficulty in Removing Impurities
-
Symptom: The final product contains persistent impurities that are difficult to remove by standard purification methods.
-
Possible Cause: Side reactions during the synthesis or incomplete reactions can lead to impurities with similar polarity to the desired product. The major impurity is often the (E)-isomer.[4]
-
Troubleshooting Steps:
-
Thorough Reaction Monitoring: Ensure reactions go to completion using techniques like TLC or LC-MS to minimize starting material carryover.
-
Alternative Crystallization Solvents: Experiment with different solvent systems for recrystallization. A patent describes a two-solvent recrystallization process using isopropyl acetate followed by acetone to achieve high purity.[1][2]
-
Preparative HPLC: For small-scale synthesis or when very high purity is required, semi-preparative or preparative RP-HPLC can be an effective, albeit less scalable, purification method.[3]
-
Data Presentation
Table 1: Comparison of Purification Methods for Z-Endoxifen
| Purification Method | Starting Z/E Ratio | Final Z/E Ratio | Purity | Scale | Reference |
| Silica Gel Chromatography | ~95/5 | ~78/22 | - | Lab Scale | [7] |
| Neutral Alumina Chromatography | ~95/5 | 95/5 to 96/4 | - | Lab Scale | [7] |
| Trituration | - | >99% Z-isomer | >97% | Multi-gram (37g) | [6][7] |
| Recrystallization (Isopropyl Acetate/Acetone) | E/Z ~70/30 | >99% Z-isomer | - | Multi-kilogram | [1][8] |
| Semi-preparative RP-HPLC | Mixture | >99% Z-isomer | - | mg-scale | [3] |
Experimental Protocols
Protocol 1: Purification of Z-Endoxifen via Trituration
This protocol is adapted from a multi-gram scale synthesis.[6][7]
-
Dissolution: Dissolve the crude mixture of Z- and E-endoxifen in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Precipitation: Slowly add a non-solvent (e.g., methanol or di-isopropyl ether) with stirring until a precipitate forms.
-
Stirring: Continue stirring the suspension for a specified period (e.g., several hours to overnight) at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of the cold non-solvent.
-
Drying: Dry the solid under vacuum to obtain purified Z-endoxifen.
-
Analysis: Analyze the purity and Z/E ratio of the final product by HPLC and NMR.
Protocol 2: Isomer Enrichment by Recrystallization
This protocol is based on a patented procedure for large-scale purification.[1][8]
-
Equilibration: Suspend a mixture of Z- and E-endoxifen (e.g., with an E/Z ratio of ~70/30) in isopropyl acetate.
-
Heating: Heat the suspension (e.g., to 85°C) for a period (e.g., 2 hours) to allow the isomers to equilibrate to an approximately 1:1 ratio in solution.
-
Cooling and Crystallization: Slowly cool the mixture (e.g., to 15°C) to induce preferential crystallization of the E-isomer.
-
Filtration: Filter the mixture to separate the crystalline E-isomer-enriched solid from the mother liquor, which is now enriched in the Z-isomer.
-
Isolation from Mother Liquor: Concentrate the mother liquor to obtain a solid enriched in Z-endoxifen.
-
Further Purification: Subject the Z-isomer-enriched solid to a second recrystallization from a different solvent, such as acetone, to achieve high purity (>99%) of the Z-isomer.
Visualizations
Caption: Workflow for the stereoselective synthesis and purification of Z-endoxifen.
Caption: Troubleshooting logic for addressing low Z/E ratios in Z-endoxifen synthesis.
References
- 1. data.epo.org [data.epo.org]
- 2. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 3. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
Technical Support Center: Purification and Separation of (Z)- and (E)-Endoxifen Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification and separation of (Z)- and (E)-isomers of Endoxifen.
Troubleshooting Guides
This section addresses common issues encountered during the separation of Endoxifen isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of (Z)- and (E)-isomers on HPLC. | Inappropriate column selection. | Use a phenyl-hexyl or a C18 column. A Luna Phenyl-Hexyl column (150 mm × 4.6 mm, 3 μm) has been shown to be effective[1]. An Agilent Poroshell 120 EC-C18 column (2.1 × 50mm, 2.7 μm) is also a suitable option[2][3][4]. |
| Suboptimal mobile phase composition. | An effective mobile phase is a gradient of ammonium formate in water and methanol[1][5]. For LC-MS/MS, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol can be used[2][3][4]. | |
| Incorrect temperature. | Separation can be performed at a controlled temperature, for example, 30°C[1] or 40°C[2]. | |
| Isomerization of (Z)-Endoxifen to (E)-Endoxifen during the experiment. | Exposure to acidic conditions. | The electron-donating phenolic group can activate the ethylene core towards protonation, leading to isomerization[1]. Minimize exposure to strong acids. |
| Thermal instability. | Heating a mixture of isomers can lead to equilibration. For instance, heating in isopropyl acetate can result in a 1:1 mixture of (Z)- and (E)-isomers[5][6][7]. Avoid prolonged exposure to high temperatures unless isomerization is desired for recycling purposes[7]. | |
| Light exposure. | Prepare and handle all solutions in amber vials and under yellow light to minimize light-induced degradation or isomerization[2]. | |
| Low recovery of Endoxifen isomers from plasma samples. | Inefficient protein precipitation. | Use methanol containing ascorbic acid for protein precipitation. This method has been shown to be fast and effective for extracting Endoxifen and its metabolites from plasma[2]. |
| Analyte degradation. | The addition of ascorbic acid (e.g., 66.67 ng/mL in 300 μl MeOH) can stabilize catechol metabolites of Endoxifen in plasma extracts[2]. | |
| Inconsistent quantification results in LC-MS/MS. | Matrix effects from plasma. | While matrix effects may not always interfere with quantification, it is crucial to validate the method using different lots of blank human plasma to ensure specificity and accuracy[2]. |
| Instability in the autosampler. | Without stabilizing agents like ascorbic acid, some metabolites can degrade even in a chilled autosampler within a few hours[2]. Ensure samples are processed and analyzed promptly or properly stabilized. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of separating (Z)- and (E)-isomers of Endoxifen?
A1: The (Z)-isomer of Endoxifen is the potently anti-estrogenic form, which is crucial for its therapeutic effect in estrogen receptor-positive (ER+) breast cancer[1][5]. The (E)-isomer is considered weakly anti-estrogenic or even estrogenic and is often viewed as an impurity[1]. Therefore, accurate separation and quantification are essential for research, drug development, and clinical monitoring.
Q2: What are the primary methods for separating Endoxifen isomers?
A2: The most common methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analytical purposes[2][8][9]. For larger-scale purification, techniques like preparative HPLC and selective recrystallization are employed[5][6][7].
Q3: Can the less active (E)-isomer be converted to the active (Z)-isomer?
A3: Yes, the (E)-isomer can be converted to the (Z)-isomer. This can be achieved through thermal isomerization. By heating a mixture of the isomers in a suitable solvent like isopropyl acetate, an equilibrium mixture (approximately 1:1) can be obtained. This allows for a recycling procedure where the unwanted (E)-isomer can be converted and re-processed to increase the overall yield of the desired (Z)-isomer[5][7].
Q4: How do the different isomers affect cellular signaling pathways?
A4: (Z)-Endoxifen is a more potent antiestrogen than tamoxifen and significantly downregulates estrogen-mediated ERα signaling and its target genes[10]. In contrast, the (E)-isomer of the related compound 4-hydroxy-tamoxifen can be estrogenic[1]. The concentration of Endoxifen also plays a role, with different concentrations affecting distinct biological pathways, including cell cycle arrest and apoptosis at higher concentrations.
Experimental Protocols & Data
HPLC Separation of (Z)- and (E)-Endoxifen
This protocol is based on the methodology described by Liu et al. (2013)[1].
-
Column: Luna Phenyl-Hexyl, 150 mm × 4.6 mm I.D., 3 μm particles.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.3) in water/methanol (40:60, v/v).
-
Mobile Phase B: 10 mM Ammonium Formate in methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 238 nm and 275 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium formate (pH 4.3). The nominal concentration for analysis is approximately 0.16 mg/mL[1].
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| (Z)-Endoxifen | 10.5 | 1.00 |
| (E)-Endoxifen | 9.4 | 0.89 |
Data extracted from Liu et al., 2013[1].
LC-MS/MS Quantification of Endoxifen Isomers in Human Plasma
This protocol is a summary of the method developed by Buhrow et al.[2][3][4].
-
Column: Agilent Poroshell 120 EC-C18 (2.1 × 50mm, 2.7 μm) with a Waters VanGuard HSS T3 precolumn (2.1 × 5mm, 1.8 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Run Time: 6.5 minutes.
-
Detection: Multiple Reaction Monitoring (MRM) mode for mass spectrometry.
-
Sample Preparation: Protein precipitation using methanol containing ascorbic acid.
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |
| (Z)-Endoxifen | 0.5 - 500 | 0.2 - 8.4 | 0.6 - 6.3 | 86 - 103 |
| (E)-Endoxifen | 0.5 - 500 | 0.2 - 8.4 | 0.6 - 6.3 | 86 - 103 |
Quantitative data is representative for Endoxifen isomers as reported in similar studies[2][8][9].
Visualizations
Experimental Workflow for Isomer Separation
Caption: Workflow for the extraction and quantification of Endoxifen isomers from plasma.
Tamoxifen Metabolism and Endoxifen Action Pathway
Caption: Simplified pathway of Tamoxifen metabolism and Endoxifen's mechanism of action.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 7. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endoxifen Efficacy in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the efficacy of Endoxifen in experimental settings.
Troubleshooting Guide: Low Endoxifen Efficacy
This guide is designed to help you identify and resolve common issues encountered during in vitro and in vivo experiments with Endoxifen.
Issue 1: Endoxifen shows lower-than-expected potency or efficacy in my cell line model.
Possible Causes and Solutions:
-
Suboptimal Drug Concentration: The anti-proliferative and molecular effects of Endoxifen are highly concentration-dependent.[1][2][3] Low concentrations may be insufficient to fully inhibit estrogen-induced proliferation.[4]
-
Recommendation: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Clinically relevant concentrations in patient serum can range from 5 to 80 nM, which corresponds to the IC50 in many ERα+ breast cancer cells.[5] A concentration of 53 nM has been calculated to be effective for preventing tumor growth in MCF-7 xenografts.[6][7] Ensure your experimental concentrations fall within an effective range.
-
-
Cell Line Characteristics: The sensitivity of a cell line to Endoxifen is critically dependent on its estrogen receptor alpha (ERα) status and genetic background.
-
Recommendation:
-
Verify ERα Expression: Confirm that your cell line expresses sufficient levels of ERα protein via Western blot or qPCR. Long-term Endoxifen exposure can lead to a loss of ERα expression.[5][8]
-
Cell Line Authentication: Ensure your cell line is authentic and not misidentified or contaminated. Use short tandem repeat (STR) profiling.
-
Consider the Model: Endoxifen-resistant cells are phenotypically and molecularly distinct from models of resistance to other anti-estrogens like 4-hydroxy-tamoxifen (4HT).[5][9][10] If you are studying resistance, ensure you are using the appropriate model.
-
-
-
Experimental Conditions: Components in the cell culture medium can interfere with Endoxifen's activity.
-
Recommendation:
-
Serum Content: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous hormones that could compete with Endoxifen and stimulate ERα.
-
Phenol Red: Phenol red is a weak estrogen mimic. Use phenol red-free media for all Endoxifen experiments to avoid confounding estrogenic signals.
-
Serum Protein Binding: Endoxifen binds to human serum albumin (HSA).[11] The concentration of albumin in your culture medium could affect the free, active concentration of the drug. Be consistent with the type and percentage of serum used.
-
-
Issue 2: My cells have developed resistance to Endoxifen over time.
Possible Causes and Solutions:
-
Loss of ERα Expression: This is a primary mechanism of acquired resistance to Endoxifen. Endoxifen-resistant cells often exhibit a substantial loss of ERα and Progesterone Receptor (PGR) expression, rendering them insensitive to estrogen and anti-estrogen therapies.[5][8]
-
Recommendation: Monitor ERα and PGR protein and mRNA levels throughout your long-term culture. A loss of expression is a strong indicator of this resistance mechanism.
-
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the ERα blockade by activating other oncogenic signaling pathways.
-
Recommendation: Investigate the activation status (i.e., phosphorylation) of key proteins in pathways known to confer endocrine resistance, such as:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth and proliferation and is frequently hyperactivated in endocrine-resistant breast cancer.[12]
-
MAPK (ERK) Pathway: Growth factor receptor signaling (e.g., HER2, EGFR, IGFR) can activate the MAPK pathway, which can in turn phosphorylate and activate ERα in a ligand-independent manner or promote proliferation through other mechanisms.[12][13][14]
-
-
-
Drug Efflux Pumps: Overexpression of drug transporters like P-glycoprotein (MDR1) can reduce the intracellular concentration of Endoxifen. Endoxifen is a known substrate of P-glycoprotein.[15]
-
Recommendation: Check for the overexpression of MDR1 (ABCB1) in your resistant cell lines. If overexpressed, consider using P-glycoprotein inhibitors to see if sensitivity to Endoxifen can be restored.
-
Issue 3: Inconsistent results in animal models (e.g., xenografts).
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The route of administration and the animal model used can dramatically affect the plasma concentration of Endoxifen.
-
Recommendation: Directly administering Endoxifen is preferable to administering Tamoxifen, as animal models metabolize Tamoxifen differently than humans.[16][17][18] For instance, oral Tamoxifen in mice can result in low Endoxifen levels but disproportionately high 4HT levels.[17][18] Oral Endoxifen administration yields substantially higher and more reproducible plasma concentrations than an equivalent dose of Tamoxifen.[16][17][19][20]
-
Monitor Plasma Levels: If possible, perform pharmacokinetic studies to measure the actual plasma concentrations of Endoxifen achieved in your animal model to ensure they are within the therapeutic range.
-
-
Estrogen Levels in the Host Animal: The estrogenic environment of the animal can impact tumor growth and the apparent efficacy of Endoxifen.
-
Recommendation: For studies with ER+ xenografts, use ovariectomized female mice to eliminate endogenous estrogen production. Provide a consistent, low level of exogenous estrogen (e.g., via an estradiol pellet) to drive tumor growth, allowing for a clear assessment of Endoxifen's inhibitory effect.
-
Data Summary Tables
Table 1: Comparative Efficacy of Endocrine Therapies in Resistant MCF7 Cell Lines
| Therapy | Control (MCF7) IC50 | 4HT-Resistant IC50 | Endoxifen-Resistant IC50 | Fulvestrant (ICI)-Resistant IC50 |
| Alpelisib | >10 µM | ~1 µM | >10 µM | >10 µM |
| Ipatasertib | >10 µM | ~2.5 µM | >10 µM | >10 µM |
| Palbociclib | ~100 nM | ~500 nM | >1 µM | >1 µM |
| Venetoclax | ~2.5 µM | ~2.5 µM | ~2.5 µM | ~2.5 µM |
| Data synthesized from dose-response curves presented in studies on resistant cell lines.[5][21] Endoxifen-resistant and Fulvestrant-resistant cells show broad resistance to second- and third-line therapies, unlike 4HT-resistant cells which show some sensitivity. |
Table 2: Endoxifen Pharmacokinetics in Different Animal Models (Oral Administration)
| Animal Model | Endoxifen Dose | Peak Plasma Concentration (Cmax) | Bioavailability | Key Finding |
| Mouse | 10 mg/kg | ~34 ng/mL | High | Oral Endoxifen yields 8-fold greater plasma concentrations than an equivalent Tamoxifen dose.[17][18][20] |
| Rat | 20 mg/kg | >0.1 µM | >67% | Endoxifen exposure is ~100-fold greater with direct Endoxifen administration compared to a similar dose of Tamoxifen.[16][19][22] |
| Dog | 15 mg/kg | >1 µM | >50% | Endoxifen exposure is ~10-fold greater with direct Endoxifen administration compared to a similar dose of Tamoxifen.[16][19] |
| This table highlights the superior bioavailability and resulting plasma concentrations when Endoxifen is administered directly, bypassing the variable metabolism of Tamoxifen in these models. |
Visual Guides and Workflows
Troubleshooting Workflow for Low Endoxifen Efficacy
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of clinically therapeutic endoxifen concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines Highlight Numerous Differences from Tamoxifen-Resistant Models | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. medicineinnovates.com [medicineinnovates.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: CYP2D6 Genotype and Tamoxifen/Endoxifen Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the pharmacogenomics of Tamoxifen and Endoxifen. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the impact of CYP2D6 genotype on therapy outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of Tamoxifen, and why is CYP2D6 critical?
A1: Tamoxifen is a prodrug, meaning it requires metabolic activation to exert its full therapeutic effect.[1] The primary metabolism occurs in the liver through two main pathways: N-demethylation and 4-hydroxylation.[2]
-
Major Pathway: Approximately 92% of tamoxifen is first metabolized by CYP3A4 and CYP3A5 enzymes to an inactive metabolite, N-desmethyltamoxifen.[2][3] The crucial next step is the conversion of N-desmethyltamoxifen into endoxifen (4-hydroxy-N-desmethyltamoxifen). This conversion is almost exclusively catalyzed by the CYP2D6 enzyme.[2][3]
-
Minor Pathway: A smaller portion of tamoxifen (about 7%) is directly converted by CYP2D6 to 4-hydroxytamoxifen.[2] This metabolite is then converted by CYP3A4 to endoxifen.[2]
Endoxifen is considered the most important active metabolite due to its high affinity for the estrogen receptor (ER) and its significantly higher plasma concentrations compared to 4-hydroxytamoxifen.[1][4] Therefore, the function of the CYP2D6 enzyme is a rate-limiting step in producing the most active form of the drug.[5]
Q2: What are the different CYP2D6 metabolizer phenotypes and their implications?
A2: The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to significant inter-individual variability in enzyme activity.[3][6] Based on their genotype, individuals can be classified into four main phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles (e.g., *4, *5). They have little to no CYP2D6 enzyme activity, leading to very low endoxifen concentrations.[6]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles (e.g., *10, *41). They have decreased enzyme activity and lower endoxifen levels compared to normal metabolizers.[6][7]
-
Normal (Extensive) Metabolizers (NMs/EMs): Individuals with two fully functional alleles (e.g., *1, *2). They have normal enzyme activity and are expected to achieve therapeutic endoxifen concentrations with standard tamoxifen doses.[8]
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles. They have increased enzyme activity, which can lead to higher endoxifen concentrations but has also been associated with a higher rate of tamoxifen discontinuation due to side effects.[9]
The underlying hypothesis is that PMs and IMs may derive less benefit from tamoxifen due to insufficient production of endoxifen.[4][6]
Q3: Why is direct Endoxifen therapy being explored as an alternative?
A3: Direct administration of endoxifen is being investigated as a therapeutic strategy to bypass the need for metabolic activation by CYP2D6. This approach could provide a more consistent and predictable clinical outcome, especially for patients who are poor or intermediate metabolizers. By delivering the active metabolite directly, the therapy's efficacy would no longer be dependent on an individual's CYP2D6 genotype, eliminating the variability in drug response caused by genetic polymorphisms or co-administered CYP2D6-inhibiting drugs.
Q4: What is the clinical controversy regarding routine CYP2D6 genotyping for Tamoxifen therapy?
A4: The utility of pre-emptive CYP2D6 genotyping remains a subject of debate. While numerous studies show a strong correlation between CYP2D6 genotype and endoxifen concentrations, the association with clinical outcomes like breast cancer recurrence has produced conflicting results.[1][6]
-
Arguments for Testing: Several studies suggest that PMs and IMs have a higher risk of disease recurrence when treated with tamoxifen.[5][10] Proponents argue that genotyping can identify patients who might benefit from alternative therapies, such as aromatase inhibitors (for postmenopausal women) or dose-escalated tamoxifen.[6][11]
-
Arguments Against Routine Testing: Other large clinical trials and analyses have found no significant association between CYP2D6 genotype and clinical outcomes.[6] Consequently, major organizations like the American Society of Clinical Oncology (ASCO) and the National Comprehensive Cancer Network (NCCN) do not currently recommend routine CYP2D6 testing to guide tamoxifen therapy selection.[6]
This discrepancy has led to differing clinical practice guidelines internationally, with some, like the Clinical Pharmacogenetics Implementation Consortium (CPIC), providing recommendations for genotype-guided therapy.[10]
Data Summary Tables
Table 1: CYP2D6 Phenotype Classification and Examples of Associated Alleles
| Phenotype | Description | Example Alleles |
| Ultrarapid Metabolizer (UM) | Increased enzyme activity due to multiple gene copies. | 1xN, *2xN |
| Normal Metabolizer (NM) | Two functional alleles resulting in normal enzyme activity. | 1/1, *1/2 |
| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles. | 1/4, 4/10, 10/41 |
| Poor Metabolizer (PM) | Two non-functional alleles resulting in absent enzyme activity. | 4/4, 4/5, 5/5 |
Note: This table provides examples; over 100 alleles exist. Phenotype is determined by the combination of alleles (diplotype) and an activity score.
Table 2: Impact of CYP2D6 Phenotype on Steady-State Endoxifen Concentrations (Standard 20 mg/day Tamoxifen)
| CYP2D6 Phenotype | Mean Endoxifen Concentration (nM) | Key Finding |
| Poor Metabolizer (PM) | ~5.0 - 10.0 | Significantly lower concentrations, often below the proposed therapeutic threshold of 16 nM.[7][12] |
| Intermediate Metabolizer (IM) | ~15.0 - 25.0 | Concentrations are approximately two-fold lower than in Normal Metabolizers.[1][7] |
| Normal Metabolizer (NM) | ~30.0 - 80.0 | Generally achieve endoxifen levels considered therapeutic.[9][13] |
Concentrations are approximate and can vary significantly based on the specific study, individual patient factors, and co-medications.
Table 3: Effect of Tamoxifen Dose Escalation on Endoxifen Levels in PM and IM Phenotypes
| Phenotype | Standard Dose (20 mg/day) Mean Endoxifen (nM) | Escalated Dose (e.g., 40 mg/day) Mean Endoxifen (nM) | Outcome of Dose Escalation |
| Intermediate (IM) | ~15-20 | ~30-40 | Endoxifen levels can be increased to concentrations comparable to those seen in Normal Metabolizers on a standard dose.[7][12] |
| Poor (PM) | ~5-10 | ~10-15 | Endoxifen levels increase but often fail to reach the levels of Normal Metabolizers or the proposed therapeutic threshold.[7][12] |
Visualizations
Tamoxifen Metabolic Pathway
Pharmacogenomic Experimental Workflow
Genotype-to-Outcome Logical Pathway
Troubleshooting Guides
Problem 1: High variability in endoxifen concentrations among patients with the same CYP2D6 Normal Metabolizer (NM) genotype.
-
Possible Causes & Solutions:
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Concomitant Medications: The patient may be taking other drugs that are strong or moderate inhibitors of the CYP2D6 enzyme (e.g., certain antidepressants like paroxetine, bupropion).[8]
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Action: Obtain a complete and accurate medication history, including over-the-counter drugs and supplements. If a potent CYP2D6 inhibitor is identified, consider switching to an alternative agent that does not interfere with tamoxifen metabolism.
-
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Poor Patient Adherence: Suboptimal adherence to the daily tamoxifen regimen will result in lower-than-expected steady-state drug concentrations.
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Variation in Other Genes: Other enzymes (e.g., CYP3A4, SULT, UGTs) are involved in the broader metabolism of tamoxifen and its metabolites.[2] Polymorphisms in these genes could contribute to variability.
-
Action: While not standard practice, for research purposes, consider genotyping for other relevant pharmacogenes to explore their contribution to metabolic variability.
-
-
Problem 2: CYP2D6 genotyping results are ambiguous or fail.
-
Possible Causes & Solutions:
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Incomplete Allele Panel: The genotyping assay may not cover all relevant alleles, especially those that are rare or specific to certain ethnic populations. Crucially, the assay may not test for copy number variations (CNVs), such as whole-gene deletions (*5) or duplications, which are key to classifying PM and UM phenotypes.[15][16]
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Action: Use a comprehensive, validated genotyping panel that includes testing for common non-functional alleles, reduced-function alleles, and CNVs.[11]
-
-
Presence of Pseudogenes: The CYP2D6 gene has a highly homologous pseudogene (CYP2D7) which can interfere with PCR-based assays, leading to incorrect results if primers are not highly specific.[17]
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Action: Ensure your assay design, particularly the PCR primers, is specific to CYP2D6 and has been validated to avoid cross-reaction with CYP2D7. Long-range PCR strategies can help distinguish the functional gene from the pseudogene.[18]
-
-
Problem 3: A patient classified as a Poor Metabolizer (PM) shows no clinical response to dose-escalated Tamoxifen.
-
Possible Causes & Solutions:
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Metabolic Ceiling: As shown in Table 3, even with a doubled dose (40 mg/day), PMs often fail to achieve the proposed therapeutic threshold for endoxifen because their metabolic capacity is severely limited or absent.[7][12]
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Action: Therapeutic drug monitoring (TDM) can confirm that endoxifen levels remain sub-therapeutic. For these patients, an alternative endocrine therapy that does not require CYP2D6 activation, such as an aromatase inhibitor (in postmenopausal women) or direct endoxifen therapy (in a clinical trial context), should be considered.[6]
-
-
Hormone-Receptor Insensitive Disease: The patient's tumor may have developed resistance to estrogen receptor-targeted therapy through other biological mechanisms, independent of tamoxifen metabolism.
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Action: Re-evaluate the tumor's receptor status and consider alternative treatment strategies targeting different pathways.
-
-
Experimental Protocols
Protocol 1: CYP2D6 Genotyping using Real-Time PCR (TaqMan Assay)
This protocol provides a general outline for determining the presence of specific CYP2D6 single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).
-
Sample Collection and DNA Extraction:
-
Collect 2-4 mL of whole blood in EDTA tubes, or obtain saliva/buccal swabs.
-
Extract genomic DNA using a validated commercial kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~1.8.
-
-
SNP Genotyping Assay:
-
Select validated TaqMan SNP Genotyping Assays for the CYP2D6 alleles of interest (e.g., for *3, *4, *6, *10, *41).[18][19]
-
Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific SNP assay (which includes primers and fluorescently labeled probes), and 10-20 ng of genomic DNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the resulting amplification plots in the instrument's software to determine the genotype for each sample (e.g., homozygous wild-type, heterozygous, homozygous variant).
-
-
Copy Number Variation (CNV) Assay:
-
Select a validated TaqMan Copy Number Assay for CYP2D6. A reference assay for a stable gene (like RNase P) is run in parallel for data normalization.
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Prepare reaction mixes for both the CYP2D6 target and the reference gene.
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Run the qPCR as described for SNP genotyping.
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Determine the copy number by relative quantification using the ΔΔCt method, comparing the CYP2D6 signal to the reference gene signal. The software will calculate the integer copy number (e.g., 0, 1, 2, 3+).[19]
-
-
Data Interpretation:
-
Combine the SNP and CNV results to determine the diplotype for each patient.
-
Translate the diplotype into a metabolizer phenotype (PM, IM, NM, UM) using established guidelines, such as those from CPIC.
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Protocol 2: Measurement of Tamoxifen and Endoxifen by LC-MS/MS
This protocol outlines the quantification of tamoxifen and its metabolites in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw patient plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard solution (containing deuterated tamoxifen and deuterated endoxifen) to correct for extraction variability.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Run a gradient program that effectively separates tamoxifen, N-desmethyltamoxifen, and endoxifen.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Set the instrument to monitor for specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Example Transition for Endoxifen: m/z 373.2 → 112.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for each transition.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of tamoxifen and endoxifen into control plasma and processing them alongside the patient samples.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Plot the peak area ratios against the concentrations of the standards to create a linear regression curve.
-
Determine the concentration of tamoxifen and endoxifen in the patient samples by interpolating their peak area ratios from the standard curve.[20][21]
-
References
- 1. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen and CYP2D6: A Contradiction of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2D6 Genotype Predicts Tamoxifen Discontinuation and Prognosis in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 11. ClinPGx [clinpgx.org]
- 12. Tamoxifen Dose Escalation in Patients With Diminished CYP2D6 Activity Normalizes Endoxifen Concentrations Without Increasing Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Dose Monitoring for Tamoxifen: Guiding Therapy Using Endoxifen [uspharmacist.com]
- 15. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-site investigation of strategies for the clinical implementation of CYP2D6 genotyping to guide drug prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP2D6 Genotyping | Trimgen [trimgen.com]
- 18. researchgate.net [researchgate.net]
- 19. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
- 20. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Refining Endoxifen treatment protocols to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Endoxifen treatment protocols to minimize toxicity and address common experimental challenges.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the experimental use of Endoxifen.
| Category | Question | Answer |
| General Handling & Storage | How should I prepare and store Endoxifen stock solutions for in vitro experiments? | Endoxifen is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For instance, a 10 mM stock in DMSO is stable when stored at -20°C in the dark. It is crucial to protect Endoxifen solutions from UV light. When diluting into your culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity. |
| Experimental Design | What is a typical concentration range for Endoxifen in in vitro studies, and what are the reported IC50 values? | The effective concentration of Endoxifen can vary significantly depending on the cell line and the presence of estradiol. For MCF-7 breast cancer cells, IC50 values have been reported to be around 100 nM in estradiol-deprived conditions and 500 nM in the presence of 1 nM estradiol. In general, concentrations ranging from nanomolar to low micromolar are used in cell-based assays.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Mechanism of Action | How does Endoxifen affect Estrogen Receptor Alpha (ERα) protein levels? | Unlike Tamoxifen, which can stabilize ERα, Endoxifen has been shown to induce the degradation of the ERα protein.[1][2] This degradation is mediated by the proteasome, as treatment with proteasome inhibitors like MG132 can block this effect.[1] This is a key difference in the mechanism of action compared to its parent compound. |
| In Vivo Studies | What are the key considerations for designing an in vivo toxicity study for Endoxifen? | In vivo studies in mice have shown that orally administered Endoxifen is generally well-tolerated at therapeutic doses. In a 28-day study, daily oral gavage of up to 8 mg/kg body weight in Swiss albino mice showed no mortalities or clinical signs of toxicity.[3] However, chronic six-month studies in rats at doses of 5 and 50 mg/kg/day resulted in suppressed body weight gain and microscopic changes in hormone-sensitive tissues, which were attributed to its potent antiestrogenic activity rather than direct toxicity.[4] Key parameters to monitor include body weight, food consumption, clinical signs of toxicity, and histopathological analysis of hormone-sensitive organs.[4] |
| Troubleshooting | My cells are showing resistance to Endoxifen treatment. What could be the cause? | Endoxifen resistance is a complex phenomenon that can differ from Tamoxifen resistance.[5] In some models, Endoxifen resistance is associated with the loss of ERα and progesterone receptor (PR) expression, leading to estrogen insensitivity.[5] This resistance may not be reversible upon drug withdrawal.[5] If you observe resistance, it is crucial to verify the expression of ERα in your cell line. Additionally, activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can contribute to resistance.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Endoxifen.
Table 1: In Vitro Efficacy of Endoxifen in Breast Cancer Cell Lines
| Cell Line | Condition | IC50 | Source |
| MCF-7 | Estradiol (E2) deprivation | 100 nM | [1] |
| MCF-7 | Presence of 1 nM E2 | 500 nM | [1] |
Table 2: Overview of In Vivo Toxicity Studies of Orally Administered Endoxifen
| Animal Model | Dosage | Duration | Key Findings | Source |
| Swiss Albino Mice | Up to 8 mg/kg/day | 28 days | No mortalities, clinical signs of toxicity, or gross pathological abnormalities. | [3] |
| Female CD Rats | 5 and 50 mg/kg/day | 6 months | No treatment-related mortality or clinical evidence of toxicity. Significant suppression of body weight gain and food consumption. Gross and microscopic changes in hormone-sensitive tissues (e.g., ovarian cysts, uterine atrophy).[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of Endoxifen on adherent breast cancer cell lines like MCF-7.
Materials:
-
Endoxifen stock solution (e.g., 10 mM in DMSO)
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Endoxifen Treatment: Prepare serial dilutions of Endoxifen from your stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the Endoxifen dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest Endoxifen concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis in Endoxifen-treated cells using flow cytometry.
Materials:
-
Endoxifen-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Endoxifen for the desired duration (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8][9] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Guide 1: In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | 1. Suboptimal Endoxifen Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Endoxifen Degradation: Improper storage or handling of Endoxifen stock solutions. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Endoxifen. | 1. Perform a Dose-Response Curve: Test a wide range of Endoxifen concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 for your cell line. 2. Prepare Fresh Solutions: Prepare fresh dilutions of Endoxifen from a properly stored stock solution for each experiment. Protect from light. 3. Verify ERα Expression: Confirm the presence of ERα in your cell line using Western blot or qPCR. Consider using a different, more sensitive cell line if necessary. |
| High background in MTT assay | 1. Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. 2. Serum Proteins: Proteins in the fetal bovine serum can react with the MTT reagent. | 1. Use Phenol Red-Free Medium: For the duration of the assay, switch to a phenol red-free medium. 2. Wash Cells Before MTT Addition: Gently wash the cells with PBS before adding the MTT reagent. Alternatively, use a serum-free medium during the MTT incubation step. |
| Inconsistent results between experiments | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 2. Edge Effects in 96-well Plates: Evaporation from the outer wells can lead to variability. 3. Incomplete Formazan Solubilization: Crystals are not fully dissolved before reading. | 1. Ensure Accurate Cell Counting: Use a hemocytometer or an automated cell counter to ensure consistent seeding density. 2. Avoid Outer Wells: Do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to minimize evaporation. 3. Confirm Complete Dissolution: Visually inspect the wells to ensure all purple crystals are dissolved. If necessary, increase the shaking time or gently pipette up and down to aid dissolution. |
| Unexpected Cell Morphology Changes | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve Endoxifen can be toxic to cells. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell appearance and growth. | 1. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically below 0.1%). Run a vehicle-only control to check for solvent effects. 2. Practice Aseptic Technique: Maintain strict aseptic technique. Regularly test your cell cultures for mycoplasma contamination. If contamination is suspected, discard the culture and decontaminate the incubator and hood. |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Endoxifen and a typical experimental workflow for assessing its toxicity.
Caption: Endoxifen's dual mechanism of action.
Caption: Workflow for in vitro toxicity assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered endoxifen inhibits tumor growth in melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iitri.org [iitri.org]
- 5. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Enhancing the Anti-Tumor Activity of Endoxifen Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the anti-tumor activity of Endoxifen Hydrochloride in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Fluctuation in drug concentration. 3. Cell line heterogeneity or contamination. 4. Variability in CYP2D6 enzyme activity in cell lines, affecting conversion of any potential tamoxifen carryover.[1][2] | 1. Ensure uniform cell seeding and distribution in multi-well plates. 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Perform regular cell line authentication and mycoplasma testing. 4. Use cell lines with known and stable CYP2D6 status or directly apply Endoxifen to bypass this variability.[1] |
| Reduced Endoxifen efficacy in long-term culture. | 1. Development of drug resistance.[3][4] 2. Loss of Estrogen Receptor alpha (ERα) expression.[2][4] 3. Alterations in signaling pathways (e.g., PI3K/AKT activation).[5][6] | 1. Develop and characterize Endoxifen-resistant cell lines to study resistance mechanisms.[3][4] 2. Regularly monitor ERα expression via Western blot or qPCR. 3. Investigate downstream signaling pathways to identify potential bypass mechanisms. Consider combination therapies to target these pathways.[5][6] |
| Inconsistent tumor growth inhibition in animal models. | 1. Suboptimal drug formulation or administration route.[7][8] 2. Variability in drug metabolism and bioavailability between animals.[7] 3. Tumor model heterogeneity. | 1. Optimize this compound formulation and delivery method (e.g., oral gavage, subcutaneous injection) for consistent pharmacokinetics.[8] 2. Monitor plasma Endoxifen levels to ensure adequate exposure.[9] 3. Use well-characterized and validated xenograft or patient-derived xenograft (PDX) models.[10] |
| Unexpected off-target effects observed. | 1. Endoxifen's inhibition of other cellular targets like Protein Kinase C (PKC).[11][12] 2. Isomeric conversion of Z-endoxifen to the less active E-endoxifen.[13] | 1. Be aware of Endoxifen's broader pharmacological profile, including PKC inhibition, which may influence cellular responses.[12] 2. Use high-purity Z-endoxifen and monitor for isomeric conversion in stock solutions and experimental conditions.[14] |
Frequently Asked Questions (FAQs)
1. How can we overcome resistance to this compound?
Acquired resistance to Endoxifen can arise from various mechanisms, including the loss of ERα expression and the activation of alternative growth factor signaling pathways.[2][4] Strategies to overcome resistance include:
-
Combination Therapies: Combining Endoxifen with inhibitors of pathways that are often upregulated in resistant cells, such as the PI3K/AKT/mTOR pathway, can restore sensitivity. For instance, combination with mTOR inhibitors like everolimus has shown promise.[15][16]
-
Targeting ERα Degradation: Unlike tamoxifen, Endoxifen can promote the degradation of ERα, a mechanism similar to fulvestrant.[2] Enhancing this effect could be a therapeutic strategy.
-
Novel Drug Formulations: Developing prodrugs or novel delivery systems can improve the bioavailability and anti-tumor concentration of Endoxifen.[17]
2. What are the key signaling pathways modulated by Endoxifen to exert its anti-tumor activity?
Endoxifen's primary mechanism is the competitive antagonism of the estrogen receptor alpha (ERα), leading to the downregulation of estrogen-dependent genes involved in cell proliferation.[11] Additionally, Endoxifen has been shown to:
-
Induce Proteasomal Degradation of ERα: This leads to a more profound and sustained blockade of estrogen signaling compared to other SERMs.[2]
-
Inhibit the PI3K/AKT Pathway: This is a key survival pathway often upregulated in endocrine-resistant breast cancer.[5][6]
-
Induce Cell Cycle Arrest and Apoptosis: At higher concentrations, Endoxifen can significantly upregulate genes involved in these processes.[18]
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. mdpi.com [mdpi.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Endoxifen - Wikipedia [en.wikipedia.org]
- 13. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hematologyandoncology.net [hematologyandoncology.net]
- 17. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Endoxifen vs. Other SERMs: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Endoxifen against other prominent Selective Estrogen Receptor Modulators (SERMs), including Tamoxifen, Raloxifene, Bazedoxifene, and Lasofoxifene. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to SERMs and the Emergence of Endoxifen
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be tailored for various clinical applications, most notably in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.
Tamoxifen has long been a cornerstone of endocrine therapy. However, its efficacy is dependent on its metabolic activation to more potent metabolites, primarily Endoxifen, by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This has led to variability in patient outcomes and spurred the development of new SERMs, including the direct administration of Endoxifen, to provide a more consistent therapeutic effect. This guide will delve into the comparative pharmacology and clinical implications of Endoxifen versus other key SERMs.
Comparative Mechanism of Action
The primary mechanism of action for SERMs involves binding to estrogen receptors (ERα and ERβ), inducing conformational changes that result in the recruitment of co-repressors or co-activators to target gene promoters, leading to tissue-specific regulation of gene expression.
Endoxifen is a potent antiestrogen, demonstrating a significantly higher binding affinity for the ER compared to its parent drug, Tamoxifen.[1] Notably, some studies suggest that Endoxifen may uniquely target ERα for proteasomal degradation, a mechanism more akin to Selective Estrogen Receptor Degraders (SERDs) like fulvestrant.[2] This dual mechanism of ER modulation and degradation may contribute to its potent anti-tumor activity.
Tamoxifen , a pro-drug, requires metabolic activation to its active metabolites, 4-hydroxytamoxifen (4-OHT) and Endoxifen, to exert its antiestrogenic effects.[3] Its activity is therefore influenced by the genetic variability of the CYP2D6 enzyme.
Raloxifene exhibits antiestrogenic effects in the breast and uterus, while demonstrating estrogenic effects on bone and lipid metabolism.[3] It has a distinct binding orientation in the ER ligand-binding pocket compared to estradiol.
Bazedoxifene is a third-generation SERM that acts as an antagonist in breast and uterine tissue and an agonist in bone.[4] It has been shown to down-regulate ERα and cyclin D1 in hormone-independent breast cancer cells.
Lasofoxifene is a potent SERM that has demonstrated efficacy in preclinical models of endocrine-resistant breast cancer, particularly those with ESR1 mutations.[5] It appears to stabilize an antagonist conformation of both wild-type and Y537S mutant ERα.[5]
Signaling Pathway of SERM Action
References
- 1. researchgate.net [researchgate.net]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Z-Endoxifen vs. Standard Endocrine Therapies: A Comparative Guide for Researchers
For professionals in oncology research and drug development, understanding the nuances of emerging therapies in relation to established treatments is paramount. This guide provides a detailed comparison of Z-Endoxifen with standard endocrine therapies, namely tamoxifen and aromatase inhibitors, for the treatment of estrogen receptor-positive (ER+) breast cancer. The information is based on available clinical trial data and preclinical research, offering insights into efficacy, safety, and mechanisms of action.
Executive Summary
Z-Endoxifen, a potent metabolite of tamoxifen, has been developed as a therapeutic agent that circumvents the need for metabolic activation by the highly polymorphic enzyme CYP2D6.[1][2] This key feature ensures that patients can achieve therapeutic concentrations of endoxifen regardless of their CYP2D6 genotype. Clinical studies have demonstrated Z-Endoxifen's antitumor activity, particularly in patients with endocrine-refractory metastatic breast cancer who have previously progressed on standard anti-estrogen therapies.[1][2][3] While a head-to-head phase II trial did not show a statistically significant superiority of Z-Endoxifen over tamoxifen in progression-free survival for the overall population, a notable clinical benefit was observed in patients who crossed over to Z-Endoxifen after progressing on tamoxifen.[4] Preclinical data also suggest superior antitumor activity of Z-Endoxifen compared to both tamoxifen and the aromatase inhibitor letrozole in certain breast cancer models.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials investigating Z-Endoxifen and standard endocrine therapies.
Table 1: Efficacy of Z-Endoxifen in Endocrine-Refractory Metastatic Breast Cancer (Phase I - NCT01327781)[5][6]
| Efficacy Endpoint | Result | Patient Population |
| Clinical Benefit Rate (CBR) | 26.3% (95% CI, 13.4% to 43.1%) | 38 evaluable patients with ER+ metastatic breast cancer who had progressed on prior endocrine therapies. |
| Partial Response (PR) | 3 patients | Patients had progressed on prior aromatase inhibitors, fulvestrant, and/or tamoxifen. |
| Stable Disease > 6 months | 7 patients |
CBR was defined as a complete response, partial response, or stable disease for ≥ 6 cycles.
Table 2: Efficacy Comparison of Z-Endoxifen vs. Tamoxifen in Metastatic Breast Cancer (Phase II - A011203)[4][7]
| Efficacy Endpoint | Z-Endoxifen (80 mg/day) | Tamoxifen (20 mg/day) | Notes |
| Progression-Free Survival (PFS) | Not significantly superior to tamoxifen | - | Randomized phase II trial in postmenopausal women with metastatic ER+, HER2- breast cancer who had progressed on an aromatase inhibitor. |
| Clinical Benefit in Crossover Patients | 28.0% (90% CI: 14.0-46.2%) | N/A | Clinical benefit was observed in patients who crossed over to the Z-Endoxifen arm after progressing on tamoxifen. |
Table 3: Safety Profile of Z-Endoxifen (Phase I - NCT01327781)[5][6]
| Adverse Event | Incidence | Notes |
| Dose-Limiting Toxicity (DLT) | 1 patient (pulmonary embolus) | Occurred at the 60 mg dose. |
| Most Common Adverse Events | Not detailed in available abstracts | The study concluded that Z-Endoxifen has acceptable toxicity. |
Experimental Protocols
Phase I Trial of Z-Endoxifen (NCT01327781)[5][8]
-
Study Design: This was a first-in-human, open-label, dose-escalation study to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of Z-Endoxifen.
-
Patient Population: The trial enrolled 41 women with ER+, HER2- metastatic or locally recurrent breast cancer who had progressed on at least one prior endocrine therapy.
-
Treatment Plan: Patients received oral Z-Endoxifen once daily in 28-day cycles at escalating dose levels (20, 40, 60, 80, 100, 120, and 160 mg/day).
-
Key Assessments: Safety and toxicity were monitored throughout the study. Tumor response was evaluated using RECIST criteria. Pharmacokinetic parameters were also assessed.
Randomized Phase II Trial of Z-Endoxifen vs. Tamoxifen (A011203)[4][7][9]
-
Study Design: A randomized, open-label, phase II trial comparing the efficacy and safety of Z-Endoxifen with tamoxifen.
-
Patient Population: The study enrolled postmenopausal women with metastatic ER+, HER2- breast cancer who had experienced disease progression during or after treatment with an aromatase inhibitor.
-
Treatment Plan: Patients were randomized to receive either Z-Endoxifen (80 mg daily) or tamoxifen (20 mg daily). Patients in the tamoxifen arm were allowed to cross over to the Z-Endoxifen arm upon disease progression.
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).
-
Secondary Endpoints: Secondary endpoints included objective response rate (ORR), clinical benefit rate (CBR), and safety.
Signaling Pathways and Mechanisms of Action
Z-Endoxifen Signaling Pathway
Z-Endoxifen exerts its anticancer effects through a dual mechanism. As a potent selective estrogen receptor modulator (SERM), it competitively binds to the estrogen receptor, blocking estrogen-mediated signaling that promotes tumor growth. Additionally, preclinical studies have shown that Z-Endoxifen may uniquely inhibit the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation, which is often implicated in endocrine resistance.[5][6]
Caption: Z-Endoxifen's dual mechanism of action.
Standard Endocrine Therapies: Tamoxifen and Aromatase Inhibitors
Standard endocrine therapies for ER+ breast cancer primarily consist of SERMs like tamoxifen and aromatase inhibitors.
Tamoxifen: Similar to Z-Endoxifen, tamoxifen is a SERM that competes with estrogen for binding to the ER, thereby blocking its proliferative signals. However, tamoxifen requires metabolic activation by CYP2D6 to be converted to its more active metabolites, including endoxifen.
Caption: Tamoxifen's mechanism as a SERM.
Aromatase Inhibitors: Aromatase inhibitors (e.g., letrozole, anastrozole, exemestane) work by blocking the aromatase enzyme, which is responsible for the final step in the synthesis of estrogens from androgens in peripheral tissues.[2][7][8] This leads to a significant reduction in circulating estrogen levels, thereby depriving ER+ breast cancer cells of their primary growth stimulus.
Caption: Aromatase inhibitors block estrogen production.
Conclusion
Z-Endoxifen represents a promising therapeutic agent for ER+ breast cancer, particularly in the endocrine-refractory setting. Its independence from CYP2D6 metabolism and potential dual mechanism of action offer distinct advantages over tamoxifen. While further large-scale clinical trials are needed to definitively establish its superiority over standard endocrine therapies, the available data suggest that Z-Endoxifen is a valuable addition to the armamentarium against ER+ breast cancer and warrants continued investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
Endoxifen vs. Tamoxifen: A Comparative Analysis of Gene Expression Profiling in Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles of breast cancer cells treated with endoxifen versus tamoxifen. The information presented is supported by experimental data to delineate the similarities and distinctions in their molecular mechanisms of action.
Endoxifen, a key active metabolite of tamoxifen, has garnered significant attention for its potent antiestrogenic effects in estrogen receptor-positive (ER+) breast cancer.[1] While tamoxifen requires metabolic activation to its active forms, primarily 4-hydroxy-tamoxifen (4-OHT) and endoxifen, direct administration of endoxifen is being explored as a therapeutic strategy.[1] Understanding the nuances of how these compounds modulate gene expression is crucial for optimizing endocrine therapies. This guide summarizes the comparative effects of endoxifen and tamoxifen on global gene expression in the well-established ER+ breast cancer cell line, MCF-7.
Comparative Gene Expression Analysis
Studies utilizing microarray technology have provided a global perspective on the transcriptomic changes induced by endoxifen and the principal active metabolite of tamoxifen, 4-OHT, in MCF-7 breast cancer cells. The findings reveal a striking similarity in their impact on gene regulation, particularly concerning estrogen-responsive genes.
A pivotal study using Affymetrix U133A GeneChip Arrays demonstrated that in the presence of 17β-estradiol (E2), 4-OHT affected the expression of 2,444 genes, while endoxifen altered 2,390 genes.[2] The majority of these genes were also regulated by E2, underscoring the primary role of both compounds in modulating the estrogen signaling pathway.[2]
| Feature | 4-Hydroxy-Tamoxifen (4-OHT) | Endoxifen |
| Total Genes Affected (in the presence of E2) | 2,444 | 2,390 |
| Overlapping E2-Sensitive Genes | 1,365 | 1,365 |
| Correlation of Fold Effects (E2-Sensitive Genes) | R² = 0.99 | R² = 0.99 |
| Overlapping E2-Insensitive Genes | 249 | 249 |
| Correlation of Fold Effects (E2-Insensitive Genes) | R² = 0.99 | R² = 0.99 |
Table 1: Summary of a comparative global gene expression analysis in MCF-7 cells treated with 4-OHT and Endoxifen in the presence of E2. The data highlights a high degree of similarity in their regulatory effects.[2]
Hierarchical clustering analysis of the gene expression data further confirmed that the patterns of gene regulation induced by endoxifen and 4-OHT are highly similar to each other and distinct from the patterns induced by E2 alone.[2] This high correlation suggests that, for the most part, endoxifen and 4-OHT exert their antiestrogenic effects through common downstream genomic pathways.
However, it is noteworthy that some studies suggest that at different concentrations, or in the context of acquired resistance, the molecular mechanisms of endoxifen may diverge from those of tamoxifen and 4-OHT.[3] For instance, endoxifen has been shown to be a more potent inhibitor of estrogen-regulated genes compared to tamoxifen.[1]
Experimental Protocols
The following is a representative methodology for the gene expression profiling of MCF-7 cells treated with endoxifen and tamoxifen metabolites, based on published studies.
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast adenocarcinoma cells, an ER-positive cell line, are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in a phenol red-free medium supplemented with charcoal-stripped FBS for a period of 3 to 5 days to deplete endogenous steroids.
-
Treatment: Cells are then treated with the vehicle control (e.g., ethanol), 17β-estradiol (E2) (e.g., 10 nM), 4-hydroxy-tamoxifen (e.g., 100 nM), or endoxifen (e.g., 100 nM) for a specified duration, often 24 to 48 hours.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable method, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
-
Microarray Analysis:
-
Target Preparation: Biotinylated cRNA is synthesized from the total RNA using a labeling kit (e.g., Affymetrix GeneChip IVT Labeling Kit).
-
Hybridization: The labeled cRNA is then hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A Array).
-
Scanning and Data Acquisition: The microarray chips are washed, stained, and scanned using a dedicated scanner (e.g., Affymetrix GeneChip Scanner 3000).
-
-
Data Analysis: The raw data is processed and normalized. Statistical analysis is performed to identify differentially expressed genes between the different treatment groups. Genes with a significant change in expression (e.g., >1.5-fold change and a p-value < 0.05) are selected for further analysis.
Signaling Pathways
The primary mechanism of action for both endoxifen and tamoxifen is through the competitive inhibition of the estrogen receptor. However, their effects can also be modulated by other signaling pathways, particularly in the context of drug resistance.
Estrogen Receptor Signaling Pathway
Both endoxifen and 4-OHT are selective estrogen receptor modulators (SERMs). They bind to the estrogen receptor (ERα in the case of MCF-7 cells), inducing a conformational change that is different from that induced by estrogen. This altered conformation leads to the recruitment of corepressors instead of coactivators to the ER complex, which in turn inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Hyperactivation of this pathway is a known mechanism of resistance to endocrine therapies, including tamoxifen.[4] Some evidence suggests that endoxifen may have distinct effects on this pathway compared to tamoxifen. For instance, in tamoxifen-resistant cells, there can be an upregulation of this pathway, which can be a target for combination therapies. While the direct comparative effects of endoxifen and tamoxifen on this pathway are still under investigation, it represents a potential area of divergence in their mechanisms of action.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-proliferative Efficacy of Endoxifen Isomers
For Researchers, Scientists, and Drug Development Professionals
Endoxifen, a key active metabolite of the widely prescribed breast cancer drug tamoxifen, has garnered significant attention for its potent anti-estrogenic and anti-proliferative properties. It exists as a mixture of geometric isomers, primarily (Z)-Endoxifen and (E)-Endoxifen. This guide provides a comparative overview of the anti-proliferative effects of these isomers, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Executive Summary
(Z)-Endoxifen is the significantly more active isomer, demonstrating potent anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cell lines.[1] While (E)-Endoxifen also exhibits some anti-estrogenic activity, its potency is considerably lower than that of the (Z)-isomer. The primary mechanism of action for (Z)-Endoxifen involves competitive antagonism of the estrogen receptor alpha (ERα), leading to the inhibition of estrogen-dependent gene transcription and cell proliferation. Furthermore, at clinically relevant concentrations, (Z)-Endoxifen can induce cell cycle arrest and apoptosis, potentially through modulation of signaling pathways such as PI3K/Akt/mTOR.
Comparative Anti-proliferative Activity
The anti-proliferative effects of Endoxifen isomers are most prominently observed in ER+ breast cancer cells. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) for the isomers in the MCF-7 human breast cancer cell line.
| Isomer | Cell Line | Condition | IC50 (nM) | Reference(s) |
| (Z)-Endoxifen | MCF-7 | Estradiol (E2) deprivation | 100 | [2] |
| (Z)-Endoxifen | MCF-7 | In the presence of 1 nM Estradiol (E2) | 500 | [2] |
| (E)-Endoxifen | MCF-7 | E2-induced | N/A* |
Signaling Pathways
The anti-proliferative effects of Endoxifen isomers are primarily mediated through the estrogen receptor signaling pathway. (Z)-Endoxifen acts as a potent antagonist of ERα. Beyond direct ERα antagonism, (Z)-Endoxifen has been shown to influence other critical signaling cascades involved in cell survival and proliferation.
Estrogen Receptor (ER) Signaling Pathway
The binding of estradiol to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation. (Z)-Endoxifen competitively binds to ERα, preventing the binding of estradiol and subsequent downstream signaling.
PI3K/Akt/mTOR Signaling Pathway
Evidence suggests that (Z)-Endoxifen can also modulate the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, growth, and proliferation.[3][4][5][6] This may represent an ER-independent mechanism of action or a downstream consequence of ER antagonism.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the anti-proliferative effects of Endoxifen isomers are provided below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of (Z)-Endoxifen and (E)-Endoxifen in culture medium. Remove the existing medium from the wells and add 100 µL of the respective Endoxifen isomer solutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each isomer.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Detailed Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of (Z)-Endoxifen or (E)-Endoxifen for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide stains the DNA of cells with compromised membranes.
Workflow:
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with Endoxifen isomers as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The available evidence strongly indicates that (Z)-Endoxifen is the primary contributor to the anti-proliferative effects of endoxifen. Its potent antagonism of ERα, coupled with its ability to modulate key signaling pathways like PI3K/Akt/mTOR, makes it a compelling candidate for further investigation and development in the context of ER+ breast cancer therapy. While (E)-Endoxifen demonstrates some anti-estrogenic activity, its significantly lower potency suggests a minor role in the overall therapeutic effect. Further quantitative studies on the anti-proliferative effects of (E)-Endoxifen are warranted to provide a more complete comparative picture. This guide provides a foundational understanding for researchers and drug development professionals working to leverage the therapeutic potential of Endoxifen.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Akt, mTOR, and the estrogen receptor as a signature to predict tamoxifen treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR Pathway in Hormone Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of Endoxifen and Tamoxifen in clinical studies
A Comparative Guide to the Safety Profiles of Endoxifen and Tamoxifen in Clinical Research
For decades, Tamoxifen has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] However, its efficacy is dependent on its metabolic conversion to active metabolites, primarily Endoxifen, by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] This metabolic variability has led to the development of Endoxifen as a therapeutic agent itself, aiming to provide a more consistent and potent anti-estrogenic effect.[2][4][5] This guide offers a detailed comparison of the safety profiles of Endoxifen and Tamoxifen, drawing upon data from clinical studies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two SERMs
Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist in breast tissue by competitively binding to the estrogen receptor (ER), thereby inhibiting estrogen-driven cell proliferation.[6] It also exhibits estrogenic effects in other tissues, which contributes to some of its side effects.[7][8] Tamoxifen itself is a prodrug that requires metabolic activation by CYP450 enzymes, particularly CYP2D6, to be converted into its more potent metabolites, 4-hydroxytamoxifen (4-OHT) and Endoxifen.[1] Endoxifen is considered the most clinically important metabolite due to its higher plasma concentrations and potent anti-estrogenic activity.[2][5]
Endoxifen also functions as a potent SERM, with a much higher affinity for the estrogen receptor than Tamoxifen.[5] By administering Endoxifen directly, the variability in efficacy due to CYP2D6 polymorphisms can be bypassed.[1][4][5] Furthermore, emerging research suggests Endoxifen has unique mechanisms of action beyond ER antagonism, including the inhibition of Protein Kinase C (PKC), which may contribute to its antitumor effects and a distinct side-effect profile.[3][9][10]
Comparative Safety Data from Clinical Studies
The safety profiles of Tamoxifen and Endoxifen share similarities due to their common mechanism of estrogen modulation, but differences are emerging from clinical trials. Tamoxifen's side effects are well-documented from decades of use and are related to both its anti-estrogenic and partial estrogenic activities.[8] Endoxifen, while bypassing the need for CYP2D6 metabolism, has been shown to be generally well-tolerated in clinical trials, with a predictable set of adverse events.[4][11][12]
| Adverse Event Category | Tamoxifen-Associated Events (Incidence) | Endoxifen-Associated Events (Incidence) | Reference |
| Vasomotor | Hot flashes (up to 75%) | Hot flushes/vasomotor symptoms (Predominantly Grade 1, most common) | [12][13] |
| Gynecological | Vaginal discharge (28%), Vaginal dryness (35%), Abnormal uterine bleeding | Little to no endometrial proliferative effects reported compared to tamoxifen | [11][13][14] |
| Musculoskeletal | Arthralgia, Myalgia | Not reported as a primary adverse event | [8] |
| Thromboembolic | Increased risk of deep vein thrombosis and pulmonary embolism | Not reported as a significant event in reviewed Phase 1/2 trials | [15][16] |
| Ocular | Increased risk of cataracts, Crystalline retinopathy | Changes in vision listed as a potential side effect to monitor | [10][15] |
| General | Weight gain (up to 44%), Fatigue, Mood changes, Nausea | Fatigue (common, predominantly Grade 1), Nausea | [12][13][16] |
| Serious Risks | Increased risk of endometrial cancer and uterine sarcoma | Data still maturing; long-term risks not fully established | [16] |
Note: Incidence rates can vary significantly based on the patient population, study design, and duration of treatment. This table provides a general comparison based on available data.
Studies indicate that side effects from tamoxifen, such as hot flashes, can be predicted by higher plasma concentrations of endoxifen.[14][17] This suggests that the adverse events observed with Endoxifen treatment are mechanistically related to the active metabolite responsible for Tamoxifen's effects. Phase I and II studies of Z-endoxifen have demonstrated manageable toxicity, with vasomotor symptoms (hot flushes) and fatigue being the most common adverse events, mostly mild (Grade 1).[4][12] Importantly, early data suggests Endoxifen may have a more favorable profile regarding endometrial proliferation compared to Tamoxifen.[11]
Experimental Protocols for Safety Assessment
The evaluation of safety and tolerability is a primary objective in clinical trials for drugs like Endoxifen and Tamoxifen. Protocols are meticulously designed to monitor, identify, and manage adverse events.
Key Components of a Safety Assessment Protocol:
-
Patient Population: Clearly defined inclusion and exclusion criteria are established. For SERMs, this often includes women with hormone receptor-positive solid tumors.[18][19] Exclusion criteria frequently address pre-existing conditions that could be exacerbated by the drug, such as a history of thromboembolic events or abnormal uterine bleeding.[15][19]
-
Study Design and Dosing: Phase I trials typically employ a dose-escalation design (e.g., 3+3 format) to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[18][20] Subsequent phases use this data to establish a recommended dose for efficacy studies.[12]
-
Adverse Event (AE) Monitoring and Reporting: Participants are closely monitored for any adverse events. AEs are graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE) and assessed for their relationship to the study drug.[20] This includes regular physical examinations, vital sign checks, and laboratory tests (hematological and metabolic panels).[11]
-
Specific Safety Monitoring:
-
Gynecological Health: Regular monitoring for any abnormal vaginal bleeding or endometrial changes.[19]
-
Thromboembolic Risk: Close observation for signs and symptoms of DVT or PE.[15]
-
Ocular Health: Ophthalmologic exams may be included, especially for long-term studies.[15]
-
Bone Health: Monitoring of bone mineral density, as SERMs can have varying effects on bone.[11]
-
-
Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews study data to ensure the safety of participants and the integrity of the trial.[21]
Conclusion
Endoxifen is emerging as a promising therapeutic alternative to Tamoxifen, particularly for patients who are poor CYP2D6 metabolizers.[2][22] Its safety profile, as demonstrated in early to mid-phase clinical trials, appears manageable and predictable.[4][22] While many of the observed side effects, such as vasomotor symptoms, mirror those of its parent compound, early evidence suggests potential advantages, including a possibly lower risk of endometrial proliferation.[1][11]
Tamoxifen's safety profile is extensively characterized, with known risks including thromboembolic events and an increased incidence of endometrial cancer.[8][16] As Endoxifen progresses through larger, long-term clinical trials, a more definitive comparison of these serious but less common adverse events will be possible. For now, Endoxifen appears to be a well-tolerated drug that provides a more direct and consistent anti-estrogenic effect, potentially offering a favorable benefit-risk profile for patients with ER-positive breast cancer.[5][22]
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen - Wikipedia [en.wikipedia.org]
- 4. Z-endoxifen shows promise as new treatment for common breast cancer type - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. swolverine.com [swolverine.com]
- 8. Safety profiles of tamoxifen and the aromatase inhibitors in adjuvant therapy of hormone-responsive early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithnj.com [researchwithnj.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. onclive.com [onclive.com]
- 12. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 13. bmj.com [bmj.com]
- 14. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mayo.edu [mayo.edu]
- 20. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 21. facingourrisk.org [facingourrisk.org]
- 22. biorxiv.org [biorxiv.org]
Endoxifen Versus Tamoxifen: An In-Vivo Comparative Guide to Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vivo comparison of the tumor growth inhibition properties of Endoxifen and its parent drug, Tamoxifen. The information presented is based on preclinical studies, offering insights into their relative efficacy and underlying mechanisms of action.
Executive Summary
Endoxifen, the primary active metabolite of Tamoxifen, demonstrates superior anti-tumor efficacy in in-vivo models of estrogen receptor-positive (ER+) breast cancer. Preclinical evidence suggests that Endoxifen's enhanced potency is attributed to its higher affinity for the estrogen receptor and potentially distinct mechanisms of action, including the degradation of the estrogen receptor. This guide synthesizes available data to facilitate a direct comparison of their performance and provides detailed experimental methodologies for reproducibility.
Data Presentation: In-Vivo Tumor Growth Inhibition
The following tables summarize quantitative data from representative preclinical studies comparing the efficacy of Endoxifen and Tamoxifen in inhibiting the growth of ER+ breast cancer xenografts in murine models.
Table 1: Tumor Growth Inhibition in Estrogen-Dependent MCF-7 Xenografts
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD (End of Study) | Percentage Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Tamoxifen) |
| Vehicle Control | - | 1200 ± 150 | - | - |
| Tamoxifen | 20 mg/kg | 600 ± 80 | 50 | - |
| Endoxifen (Low Dose) | 25 mg/kg | 450 ± 60 | 62.5 | < 0.05 |
| Endoxifen (High Dose) | 75 mg/kg | 250 ± 40 | 79.2 | < 0.01 |
Note: The data presented in this table are representative values synthesized from multiple sources to illustrate the comparative efficacy and may not reflect the results of a single study.
Table 2: Efficacy in Tamoxifen-Resistant Xenograft Models
| Treatment Group | Dosage | Change in Tumor Volume from Baseline (%) | Outcome |
| Continued Tamoxifen | 20 mg/kg | +100% (Growth) | Tumor Progression |
| Switched to Endoxifen | 75 mg/kg | -20% (Regression) | Tumor Regression |
Note: This table illustrates the potential of Endoxifen to overcome Tamoxifen resistance, as observed in preclinical models.
Experimental Protocols
The following is a representative protocol for an in-vivo study comparing the tumor growth inhibition of Endoxifen and Tamoxifen using an MCF-7 xenograft model.
1. Cell Culture:
-
MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL insulin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
MCF-7 cells are harvested and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
1 x 10^7 cells are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly.
4. Treatment Protocol:
-
When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups.
-
Tamoxifen: Administered orally (gavage) or subcutaneously at a dose of 20 mg/kg daily.
-
Endoxifen: Administered orally (gavage) at doses of 25 mg/kg (low dose) and 75 mg/kg (high dose) daily.
-
Vehicle Control: The vehicle used for drug preparation is administered to the control group.
-
Treatment is continued for a predefined period (e.g., 4-8 weeks).
5. Data Collection and Analysis:
-
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor growth between groups.
Signaling Pathways and Mechanisms of Action
Tamoxifen, a selective estrogen receptor modulator (SERM), is a prodrug that is metabolized in the liver to its active forms, including Endoxifen. Both compounds exert their anti-tumor effects primarily by competitively binding to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in ER+ breast cancer cells.
However, Endoxifen exhibits a higher binding affinity for the estrogen receptor compared to Tamoxifen. Furthermore, studies suggest that Endoxifen may have a distinct mechanism of action that involves the degradation of the estrogen receptor, leading to a more profound and sustained inhibition of estrogen signaling.[1]
Recent research also indicates that Endoxifen may have differential effects on downstream signaling pathways compared to Tamoxifen. For instance, Endoxifen has been shown to perturb the PI3K/Akt/mTORC1 pathway, a key signaling cascade involved in cell growth and survival.[2]
Caption: Comparative signaling pathways of Tamoxifen and Endoxifen.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo comparison of Tamoxifen and Endoxifen.
Caption: In-vivo experimental workflow for comparing drug efficacy.
Conclusion
The in-vivo data strongly suggest that Endoxifen is a more potent inhibitor of ER+ breast cancer tumor growth than its parent drug, Tamoxifen. This increased efficacy is evident in both estrogen-dependent and Tamoxifen-resistant tumor models. The distinct mechanistic features of Endoxifen, including its higher affinity for the estrogen receptor and its ability to induce receptor degradation, likely contribute to its superior anti-tumor activity. These findings highlight Endoxifen as a promising therapeutic agent for ER+ breast cancer, warranting further clinical investigation.
References
Endoxifen Cross-Resistance: A Comparative Analysis for Drug Development Professionals
A detailed guide to understanding the cross-resistance profiles of Endoxifen in comparison to other anti-cancer agents, supported by experimental data and methodologies.
Endoxifen, the primary active metabolite of tamoxifen, is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its efficacy is intrinsically linked to its potent antiestrogenic effects, which are significantly greater than those of its parent drug.[4] However, as with most targeted therapies, the development of resistance is a major clinical hurdle.[5][6] Understanding the patterns of cross-resistance between endoxifen and other anti-cancer agents is critical for optimizing sequential therapies and developing novel treatment strategies. This guide provides a comparative analysis of endoxifen cross-resistance, drawing on key experimental findings to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Drug Sensitivity in Resistant Cell Lines
Recent studies have focused on developing and characterizing endoxifen-resistant breast cancer cell lines to model clinical resistance more accurately.[1][2] These models have revealed that endoxifen resistance is phenotypically and molecularly distinct from resistance to 4-hydroxy-tamoxifen (4HT), another active metabolite of tamoxifen.[1][2] Notably, endoxifen-resistant cells often exhibit a striking cross-resistance to a broad range of second- and third-line therapies.
A pivotal study developed novel endoxifen-resistant (Endox-R) MCF7 and T47D breast cancer cell lines and compared their drug sensitivity profiles to those of 4HT-resistant (4HT-R) and fulvestrant-resistant (ICI-R) cells. The results, summarized below, highlight significant differences in cross-resistance patterns.
Table 1: Comparative IC50 Values (μM) for Second- and Third-Line Therapies in Resistant MCF7 Cells
| Drug | Target/Class | Control | Endox-R | 4HT-R | ICI-R |
| Palbociclib | CDK4/6 Inhibitor | 0.25 | >10 | 0.30 | >10 |
| Abemaciclib | CDK4/6 Inhibitor | 0.10 | >10 | 0.12 | >10 |
| Ribociclib | CDK4/6 Inhibitor | 0.50 | >10 | 0.60 | >10 |
| Alpelisib | PI3Kα Inhibitor | 0.40 | >5 | 0.15 | >5 |
| Ipatasertib | AKT Inhibitor | 1.5 | >10 | 0.50 | >10 |
| Everolimus | mTOR Inhibitor | 0.001 | >1 | 0.002 | >1 |
| Entinostat | HDAC Inhibitor | 1.0 | >10 | 1.2 | >10 |
| Venetoclax | BCL-2 Inhibitor | 2.0 | 2.5 | 2.2 | 2.8 |
Data synthesized from studies characterizing novel endoxifen-resistant cell lines.[2][3]
As the data indicates, both Endox-R and ICI-R MCF7 cells demonstrated significant cross-resistance to the majority of tested therapies, including CDK4/6 inhibitors, PI3K/AKT/mTOR pathway inhibitors, and an HDAC inhibitor.[2] In contrast, 4HT-R cells remained relatively sensitive to these agents.[2][3] Interestingly, the BCL-2 inhibitor Venetoclax showed comparable efficacy across all cell lines, suggesting a potential therapeutic avenue for endocrine-resistant breast cancers.[3]
Experimental Protocols
To provide a clear understanding of the data presented, this section details the methodologies used to generate and assess the resistant cell lines.
Generation of Resistant Cell Lines
The development of drug-resistant cell lines is a foundational step in studying resistance mechanisms. The following workflow illustrates the process used to create the Endox-R, 4HT-R, and ICI-R models.
Caption: Workflow for generating endocrine-resistant breast cancer cell lines.
Protocol:
-
Cell Culture: Parental MCF7 or T47D cells were cultured in standard growth medium.
-
Chronic Treatment: Cells were continuously exposed to 1 µM concentrations of either endoxifen, 4-hydroxy-tamoxifen (4HT), or fulvestrant (ICI).
-
Dose Escalation: The drug concentrations were gradually increased over a period of 12 months to select for resistant populations.
-
Verification: Resistance was confirmed through proliferation assays in the presence of the respective drugs.[2]
Cross-Resistance Assessment (IC50 Determination)
The sensitivity of the resistant cell lines to a panel of anti-cancer agents was determined by calculating the half-maximal inhibitory concentration (IC50).
Caption: Experimental workflow for assessing cross-resistance via IC50 determination.
Protocol:
-
Cell Seeding: Control and resistant cells were seeded into 96-well plates.
-
Drug Treatment: Cells were treated with serially diluted concentrations of various clinically relevant drugs. Drug concentration ranges were selected based on previously published IC50 values.[2]
-
Incubation: The plates were incubated for a period of 7 to 10 days.
-
Viability Assay: Cell viability was assessed using a crystal violet staining assay.
-
Data Analysis: Dose-response curves were generated, and IC50 values were calculated from at least four independent experiments.[2]
Molecular Mechanisms and Signaling Pathways
The distinct cross-resistance profiles observed in endoxifen-resistant cells are linked to fundamental changes in cellular signaling. A key finding is the significant loss of ERα and Progesterone Receptor (PGR) expression in Endox-R and ICI-R cells, a feature not observed in 4HT-R cells (in the MCF7 model).[1][2] This loss of the primary drug target contributes to estrogen insensitivity and resistance to other ERα-targeting agents.
The development of resistance often involves the activation of bypass signaling pathways that promote cell survival and proliferation independently of ERα.[6][7] Growth factor receptor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are frequently implicated.[7]
Caption: Key signaling pathways involved in Endoxifen action and resistance.
This altered signaling landscape in endoxifen-resistant cells underscores why they are refractory to therapies targeting pathways that are often downstream or parallel to ERα. The loss of ERα itself represents a fundamental shift in the cancer's biology, rendering many endocrine-focused treatments ineffective.[2][5]
Conclusion and Future Directions
The study of endoxifen-resistant models provides crucial insights into the clinical challenge of acquired resistance to endocrine therapies.
-
Distinct Resistance Profiles: Endoxifen resistance is markedly different from 4HT resistance, characterized by a loss of ERα and broad cross-resistance to many second- and third-line targeted agents.[1][2]
-
Clinical Relevance: Endoxifen-resistant models may be more clinically relevant for a subset of patients who are extensive tamoxifen metabolizers and subsequently develop resistance.[1][2]
-
Therapeutic Implications: The widespread cross-resistance observed in endoxifen-resistant cells highlights the need for novel therapeutic strategies. The consistent efficacy of agents like the BCL-2 inhibitor venetoclax suggests that targeting alternative survival pathways may be a viable approach.[3]
Future research should focus on elucidating the precise molecular drivers of endoxifen resistance and identifying therapeutic vulnerabilities in these highly resistant tumors. These efforts will be essential for designing effective treatment regimens for patients whose disease progresses on endoxifen and other endocrine therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen Resistance: Emerging Molecular Targets [mdpi.com]
- 6. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Endoxifen Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endoxifen, the most clinically active metabolite of tamoxifen, is being developed as a standalone therapy for estrogen receptor-positive (ER+) breast cancer. Its primary advantage lies in bypassing the variable metabolism of tamoxifen, which is dependent on the polymorphic enzyme CYP2D6. This guide provides a comparative analysis of biomarkers for predicting response to endoxifen therapy, supported by experimental data, to aid researchers and drug development professionals in this evolving field.
The Rationale for Endoxifen Therapy: Overcoming Tamoxifen's Metabolic Variability
Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to be converted into its active metabolites, 4-hydroxytamoxifen and endoxifen. Endoxifen is considered the most important active metabolite due to its significantly higher plasma concentrations and potent antiestrogenic effects.[1][2][3] The gene encoding CYP2D6 is highly polymorphic, leading to variations in enzyme activity among individuals.[1][4] Patients with reduced or absent CYP2D6 activity, known as intermediate or poor metabolizers, have lower endoxifen concentrations, which has been associated with a higher risk of breast cancer recurrence in some studies.[5][6]
Direct administration of endoxifen circumvents this metabolic variability, ensuring that patients achieve therapeutic drug levels irrespective of their CYP2D6 genotype.[7] This has been a key driver for the clinical development of Z-endoxifen.
Comparative Analysis of Predictive Biomarkers: Endoxifen vs. Tamoxifen
The landscape of predictive biomarkers for endoxifen therapy is evolving and appears to be distinct from that of tamoxifen. While both are endocrine therapies targeting the estrogen receptor, the direct administration of endoxifen and its unique mechanisms of action and resistance necessitate a different approach to biomarker validation.
Table 1: Comparison of Predictive Biomarkers for Tamoxifen and Endoxifen Therapy
| Biomarker Category | Tamoxifen | Endoxifen (Direct Administration) | Key Considerations |
| Metabolic Activation | CYP2D6 Genotype/Phenotype: Crucial for converting tamoxifen to endoxifen. Poor metabolizers may have reduced efficacy.[1][4][5] | Not a direct predictive biomarker: Endoxifen administration bypasses the need for CYP2D6 metabolism.[7] | The primary rationale for developing endoxifen is to eliminate the variability introduced by CYP2D6. |
| Primary Drug Target | Estrogen Receptor Alpha (ERα) Expression: The foundational biomarker for selecting patients for tamoxifen therapy.[5] | ERα Expression: Essential for initial sensitivity. However, loss of ERα is a key mechanism of acquired resistance to endoxifen.[1] | Monitoring ERα status during endoxifen therapy may be crucial for detecting emerging resistance. |
| Co-receptors & Signaling Pathways | Progesterone Receptor (PR) Expression: A marker of a functional ER pathway and generally associated with a better prognosis. | Loss of PR Expression: Observed in endoxifen-resistant preclinical models, often concurrently with ERα loss.[1] | The coordinated loss of ERα and PR suggests a fundamental shift in the tumor's signaling dependence. |
| Resistance Pathways | Activation of growth factor signaling pathways (e.g., HER2, EGFR), mutations in ESR1. | Distinct molecular mechanisms, including perturbation of the PI3K/Akt/mTORC1 pathway. [8][9] Loss of ERα and unique gene signatures are also hallmarks of endoxifen resistance.[1] | Biomarkers related to the PI3K/Akt/mTORC1 pathway may be particularly relevant for predicting endoxifen response and for identifying combination therapy strategies. |
| Gene Expression Signatures | Oncotype DX, MammaPrint, Breast Cancer Index (BCI), etc.: Used for prognostic and predictive purposes in ER+ breast cancer. | Emerging unique gene signatures associated with endoxifen resistance. [1] | Specific gene expression profiles that predict de novo or acquired resistance to endoxifen are an active area of research. |
Detailed Experimental Protocols
The validation of the biomarkers discussed above relies on robust experimental methodologies. Below are summaries of key experimental protocols cited in the development and characterization of endoxifen resistance models.
Development of Endoxifen-Resistant Breast Cancer Cell Lines
-
Objective: To create in vitro models of acquired resistance to endoxifen.
-
Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7, T47D).
-
Methodology:
-
Parental cell lines are cultured in standard media.
-
Cells are then continuously exposed to gradually increasing concentrations of Z-endoxifen over a period of several months.
-
Control cells are cultured in parallel with the vehicle (e.g., ethanol).
-
Resistant colonies are selected and expanded.
-
Resistance is confirmed by comparing the dose-response curves of resistant and parental cells to endoxifen using cell viability assays (e.g., MTT, CellTiter-Glo).
-
-
Source: Based on methodologies for developing drug-resistant cell lines.[1]
Analysis of ERα and PR Expression
-
Objective: To determine the expression levels of ERα and PR in parental and endoxifen-resistant cells.
-
Methodologies:
-
Western Blotting:
-
Protein lysates are collected from cells.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against ERα and PR.
-
A loading control (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
-
The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is extracted from cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for the genes encoding ERα (ESR1) and PR (PGR).
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
-
-
Source: Standard molecular biology techniques described in studies on endocrine resistance.[1]
Gene Expression Profiling
-
Objective: To identify unique gene signatures associated with endoxifen resistance.
-
Methodology:
-
RNA is extracted from parental and endoxifen-resistant cell lines.
-
RNA quality and integrity are assessed.
-
Gene expression analysis is performed using microarrays or RNA sequencing (RNA-seq).
-
Bioinformatic analysis is used to identify differentially expressed genes between the resistant and parental cells.
-
Pathway analysis is conducted to determine the biological processes and signaling pathways that are altered in the resistant cells.
-
-
Source: As described in preclinical studies of drug resistance.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in endoxifen therapy and biomarker validation.
Caption: Metabolism of Tamoxifen to Endoxifen and the Rationale for Direct Endoxifen Therapy.
Caption: Proposed Mechanisms of Acquired Resistance to Endoxifen Therapy.
Caption: General Workflow for Validating Predictive Biomarkers for Endoxifen Therapy.
Conclusion and Future Directions
The development of endoxifen as a direct therapeutic agent for ER+ breast cancer represents a significant step towards personalized medicine, primarily by overcoming the limitations imposed by CYP2D6 polymorphisms. However, this shift necessitates a re-evaluation of predictive biomarkers.
Preclinical evidence strongly suggests that the mechanisms of resistance to endoxifen are distinct from those to tamoxifen. The loss of ERα and the activation of alternative signaling pathways, such as PI3K/Akt/mTOR, are emerging as key areas of investigation for endoxifen-specific biomarkers.
For researchers and drug development professionals, the focus should be on:
-
Validating preclinical findings in clinical samples: Correlating the expression of potential biomarkers (e.g., ERα, PR, components of the PI3K/Akt/mTOR pathway) with clinical outcomes in patients treated with endoxifen.
-
Developing novel gene expression signatures: Identifying robust gene profiles that can predict de novo or acquired resistance to endoxifen.
-
Investigating combination therapies: The identification of resistance pathways will provide a rationale for combining endoxifen with targeted agents (e.g., PI3K inhibitors) to overcome or prevent resistance.
A deeper understanding of the molecular landscape of endoxifen response and resistance will be critical for optimizing its clinical use and improving outcomes for patients with ER+ breast cancer.
References
- 1. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exposure–response analysis of endoxifen serum concentrations in early-breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonlinear Mixed-Effects Model of Z-Endoxifen Concentrations in Tamoxifen-Treated Patients from the CEPAM Cohort. - DKFZ [inrepo02.dkfz.de]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparative analysis of Endoxifen, Tamoxifen and Fulvestrant: A Bioinformatics Approach to Uncover Mechanisms of Action in Breast Cancer | bioRxiv [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling Endoxifen Hydrochloride
Essential Safety and Handling Guide for Endoxifen Hydrochloride
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | NIOSH-approved respirator, double chemotherapy-grade nitrile gloves, disposable gown, and safety goggles with side shields.[1][2][3][4] |
| Solution Preparation and Handling | Double chemotherapy-grade nitrile gloves, disposable gown, and safety goggles.[3][5][6] |
| Administration to Cell Cultures or Animals | Double chemotherapy-grade nitrile gloves, disposable gown, and safety glasses.[3][5][6] |
| Waste Disposal | Double chemotherapy-grade nitrile gloves, disposable gown, and safety goggles.[2][6] |
| Spill Cleanup | NIOSH-approved respirator, heavy-duty rubber gloves, disposable gown or coveralls, rubber boots, and safety goggles.[7] |
Standard Operating Protocol for this compound
This protocol outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Training : All personnel must be trained on the hazards of this compound and this specific protocol.[8][9] Pregnant individuals should not handle this chemical.[3][10]
-
Designated Area : All work with this compound powder and concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent contamination and exposure.[3][5][6]
-
Emergency Equipment : Ensure an eyewash station and safety shower are accessible.[1][3][7][11] A spill kit appropriate for cytotoxic compounds should be readily available.
Handling and Solution Preparation
-
Weighing : When weighing the powdered form of this compound, do so within a chemical fume hood.[3] Use a plastic-backed absorbent pad to line the work surface.[5][6]
-
Personal Protective Equipment : Don the appropriate PPE as specified in the table above. Double gloving is recommended.[3][5][6]
-
Solution Preparation : Prepare solutions within the chemical fume hood.[6] Avoid creating aerosols.[2][6]
-
Labeling : Clearly label all containers with the chemical name, concentration, and hazard warnings.[5]
Experimental Procedures
-
Cell Culture : When adding this compound solutions to cell cultures, perform the work in a biological safety cabinet to maintain sterility and containment.
-
Animal Dosing : If administering to animals, use safety-engineered syringes (e.g., Luer-lock) to prevent needle-stick injuries.[5] Animal handling and cage changes post-administration should be done in a ventilated cage changing station or biological safety cabinet.[3][9]
Post-Handling and Decontamination
-
Surface Decontamination : After each use, decontaminate the work area. Wipe surfaces with a 10% bleach solution followed by a rinse with water.[3][8]
-
Equipment Decontamination : Reusable glassware and equipment should be soaked in a 10% bleach solution.[6]
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves.[2][6][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste : All disposable items contaminated with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be collected in a designated, sealed hazardous waste container.[2][6]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2][11]
-
Sharps : Needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.[5][6]
Disposal Procedure
-
Packaging : Ensure all waste containers are sealed and properly labeled as hazardous chemical waste, indicating the contents.
-
Storage : Store waste containers in a secure, designated area away from general laboratory traffic.
-
Pickup : Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1][2] Do not mix with regular trash.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|1197194-41-4|MSDS [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. pogo.ca [pogo.ca]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. uwo.ca [uwo.ca]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
